Technical Documentation Center

2-Iodo-N-isopropylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Iodo-N-isopropylbenzamide
  • CAS: 64141-92-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Iodo-N-isopropylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-N-isopropylbenzamide Foreword: Understanding the Molecular Landscape In the realms of synthetic chemistry and drug discovery, the benzamide scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-N-isopropylbenzamide

Foreword: Understanding the Molecular Landscape

In the realms of synthetic chemistry and drug discovery, the benzamide scaffold is a cornerstone. Its derivatives are ubiquitous, serving as pivotal intermediates, catalysts, and pharmacophores. Among these, 2-Iodo-N-isopropylbenzamide emerges as a compound of significant interest. The presence of an ortho-iodine atom introduces unique reactivity, particularly in the realm of hypervalent iodine chemistry, while the N-isopropyl group critically influences its conformation and intermolecular interactions. This guide provides a comprehensive exploration of the , offering researchers and drug development professionals the foundational knowledge required to harness its full potential. We will move beyond mere data tabulation, delving into the causality behind its structural features and reactivity, thereby providing a holistic and actionable understanding of this versatile molecule.

Core Molecular Identity

To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.

Chemical Structure

The molecule consists of a benzene ring substituted with an iodine atom and an N-isopropylcarboxamide group at the 1 and 2 positions, respectively.

  • 2D Structure:

    
    
    
  • 3D Conformer:

    
    
    

The introduction of the bulky isopropyl group on the amide nitrogen, combined with the ortho-iodine atom, imposes significant steric constraints. This influences the dihedral angle between the phenyl ring and the amide plane, a critical factor in both crystal packing and interaction with biological targets.[1]

Chemical Identifiers

A consistent and unambiguous identification is crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 2-iodo-N-propan-2-ylbenzamidePubChem
CAS Number 64141-92-0PubChem
Molecular Formula C₁₀H₁₂INOPubChem
Molecular Weight 289.11 g/mol PubChem
InChIKey PSGIDUPRPSJZRV-UHFFFAOYSA-NPubChem
SMILES CC(C)NC(=O)C1=CC=CC=C1IPubChem

Physicochemical and Computed Properties

The physical and chemical properties of a molecule dictate its behavior in different environments, from reaction solvents to biological media. The following table summarizes key computed and, where available, experimental properties.

PropertyValueDetails and ContextSource
Physical State SolidExpected based on related benzamides.N/A
XLogP3 2.0This computed value indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability.PubChem
Hydrogen Bond Donors 1The N-H group of the amide.PubChem
Hydrogen Bond Acceptors 1The carbonyl oxygen (C=O) of the amide.PubChem
Polar Surface Area 29.1 ŲSuggests good potential for oral bioavailability.PubChem
Rotatable Bond Count 2Provides some conformational flexibility.PubChem

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons.

    • Aromatic Protons (Ar-H): Four signals in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to coupling.

    • Methine Proton (-CH-): A multiplet (septet) around δ 4.2-4.4 ppm, coupled to the six methyl protons. This is characteristic of an isopropyl group attached to a nitrogen.[2]

    • Amide Proton (-NH-): A broad singlet, typically around δ 5.8-6.0 ppm, which may exchange with D₂O.

    • Methyl Protons (-CH₃): A doublet around δ 1.2-1.3 ppm, integrating to six protons, coupled to the methine proton.[3]

  • ¹³C NMR: The carbon spectrum provides insight into the carbon skeleton.[4]

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Six signals between δ 90-150 ppm. The carbon bearing the iodine (C-I) will be shifted significantly upfield to ~δ 92 ppm.

    • Methine Carbon (-CH-): A signal around δ 42-45 ppm.

    • Methyl Carbons (-CH₃): A signal around δ 22-23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[4]

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

  • C-I Stretch: A weak to medium band in the fingerprint region, typically around 500-600 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 289, corresponding to the molecular weight of the compound.[4]

  • Key Fragments: Common fragmentation pathways include:

    • Loss of the isopropyl group ([M-43]⁺) at m/z = 246.

    • Formation of the 2-iodobenzoyl cation ([C₇H₄IO]⁺) at m/z = 231.

    • Loss of iodine ([M-127]⁺) at m/z = 162.

Synthesis and Purification Protocol

The most common and logical synthesis route is the acylation of isopropylamine with a 2-iodobenzoic acid derivative. The following protocol is a self-validating system, designed for high purity and yield.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification A 2-Iodobenzoic Acid C 2-Iodobenzoyl Chloride (Reactive Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Crude 2-Iodo-N-isopropylbenzamide C->F 0 °C to RT D Isopropylamine D->F E Triethylamine (Base) E->F G Recrystallization (e.g., Hexane/CHCl₃) F->G H Pure Product G->H

Caption: Workflow for the synthesis of 2-Iodo-N-isopropylbenzamide.

Step-by-Step Methodology

This protocol is adapted from a similar procedure for a related isomer.[7]

  • Activation of Carboxylic Acid:

    • To a round-bottom flask charged with 2-iodobenzoic acid (1.0 eq), add thionyl chloride (2.0 eq).

    • Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate, primed for nucleophilic attack.

    • Heat the mixture to reflux for 2 hours under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • Remove the excess thionyl chloride under reduced pressure. Azeotropic distillation with a non-polar solvent like benzene or toluene can ensure complete removal.

  • Amide Bond Formation:

    • Dissolve the crude 2-iodobenzoyl chloride residue in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (3.0 eq) in the same solvent.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the isopropylamine.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and finally, brine.

    • Causality: The acid wash removes excess triethylamine and any unreacted isopropylamine. The bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization (e.g., from a hexane/chloroform mixture) or by silica gel column chromatography to yield the pure product.[7]

Key Application: Catalyst in Hypervalent Iodine Chemistry

A primary application for 2-Iodo-N-isopropylbenzamide is as a pre-catalyst for oxidation reactions, leveraging the facile accessibility of the iodine(III) and iodine(V) states.[8]

Catalytic Oxidation of Alcohols

When used with a terminal oxidant like Oxone®, 2-Iodo-N-isopropylbenzamide can efficiently catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9] This process is environmentally benign compared to traditional heavy-metal-based oxidants.

Proposed Catalytic Cycle

The high reactivity stems from the rapid generation of a pentavalent iodine species during the reaction.[8]

Catalytic_Cycle I_I I(I) Pre-catalyst I_III I(III) species I_I->I_III Oxidation I_V I(V) species (Active Oxidant) I_III->I_V Oxidation I_V->I_I Reduction Product Ketone/ Aldehyde I_V->Product Alcohol Alcohol (Substrate) Alcohol->I_V Oxidation Oxone Oxone® Oxone->I_I Oxone->I_III

Caption: Proposed catalytic cycle for alcohol oxidation.

Mechanism Explained: The I(I) pre-catalyst is first oxidized by Oxone® to a reactive I(III) species, which is further oxidized to the active I(V) oxidant. This pentavalent iodine compound then oxidizes the alcohol substrate, generating the carbonyl product and regenerating the I(I) pre-catalyst to complete the cycle.[8]

Potential in Drug Development

While primarily documented as a synthetic catalyst, the 2-Iodo-N-isopropylbenzamide scaffold holds potential in medicinal chemistry.

  • Structural Scaffold: Benzamides are a privileged class of compounds in drug discovery, found in numerous approved drugs. The specific substitution pattern of this molecule can be a starting point for library synthesis.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • Analogue Development: The compound is an analogue of other biologically active molecules. For instance, related iodobenzamides have been investigated for various therapeutic targets. The N-isopropyl group can modulate properties like solubility, metabolic stability, and binding affinity compared to simpler amides.[1]

Safety, Handling, and Storage

  • Hazards: While specific data for this compound is limited, related benzamides may cause skin and eye irritation. N-Isopropylbenzamide is listed as harmful if swallowed.[10][11] Standard laboratory precautions (gloves, safety glasses, lab coat) should be used.

  • Storage: It is recommended to store the compound in a cool, dark, and dry place. For long-term stability, storage under an inert gas atmosphere is advisable.[11]

Conclusion

2-Iodo-N-isopropylbenzamide is more than a simple chemical intermediate. Its physicochemical properties, characterized by moderate lipophilicity, specific hydrogen bonding capabilities, and a unique spectroscopic fingerprint, make it a well-defined molecular entity. The true power of this compound lies in the reactivity conferred by the ortho-iodine atom, establishing it as a valuable and environmentally benign catalyst for oxidation reactions. Its structural features also present intriguing possibilities for exploration in drug discovery programs. This guide has provided the foundational, technically-grounded insights necessary for scientists to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.

References

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - Supporting Information . Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]

  • 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO) . PubChem. [Link]

  • 2-Iodo-N-isopropylbenzamide . PubChem. [Link]

  • 1H proton nmr spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]

  • infrared spectrum of 2-iodo-2-methylpropane . Doc Brown's Chemistry. [Link]

  • N-Isopropylbenzamide . PubChem. [Link]

  • 2-iodo-N-propylbenzamide . PubChem. [Link]

  • 2-Propenal, 2-iodo- . PubChem. [Link]

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]

  • infrared spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]

  • Preparation of isopropyl iodide . [Link]

  • Isopropyl iodide . Wikipedia. [Link]

  • mass spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]

  • 2 Iodo N methylbenzamide . mzCloud. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • 2-Iodo-N,N-dimethylbenzamide . PubChem. [Link]

  • Preparation of N-iodocompounds.
  • 2-Iodo-N,N-diisopropylbenzamide - 13C NMR . SpectraBase. [Link]

Sources

Exploratory

molecular structure of 2-Iodo-N-isopropylbenzamide

Title: Molecular Architecture and Physicochemical Profiling of 2-Iodo-N-isopropylbenzamide Subtitle: Structural Dynamics, Synthetic Protocols, and Hypervalent Iodine Precursor Utility Executive Summary 2-Iodo-N-isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Molecular Architecture and Physicochemical Profiling of 2-Iodo-N-isopropylbenzamide Subtitle: Structural Dynamics, Synthetic Protocols, and Hypervalent Iodine Precursor Utility

Executive Summary

2-Iodo-N-isopropylbenzamide (CAS: 64141-92-0) is a specialized ortho-halogenated benzamide derivative serving as a critical structural motif in the development of hypervalent iodine(III) catalysts and CNS-active ligands.[1] Unlike simple benzamides, the presence of a bulky iodine atom at the ortho position induces significant steric strain, forcing the amide moiety out of planarity with the aromatic ring. This "orthogonal lock" is not merely a structural curiosity; it is the thermodynamic driving force that facilitates cyclization into benziodazolones , a class of stable, recyclable oxidants. This guide dissects the molecule’s synthesis, spectroscopic fingerprint, and the structural mechanics governing its reactivity.

Molecular Geometry and Electronic Structure

The Ortho-Effect and Conformational Locking

The defining feature of 2-Iodo-N-isopropylbenzamide is the steric clash between the voluminous iodine atom (Van der Waals radius


 1.98 Å) and the amide carbonyl/nitrogen.
  • Twist Angle (

    
    ):  Unlike unsubstituted benzamides which often adopt a planar conformation to maximize 
    
    
    
    -conjugation, the ortho-iodo substituent forces the amide group to rotate. Crystallographic analogues (e.g., 2-iodobenzamide) exhibit twist angles ranging from 44° to 80° depending on the N-substituent. The bulky isopropyl group further exacerbates this, likely favoring a perpendicular arrangement that minimizes repulsion between the Iodine lone pairs and the amide oxygen.
  • Intramolecular Interactions:

    • N-H···I Interaction: A weak intramolecular hydrogen bond often stabilizes the syn conformation, where the amide proton faces the iodine.

    • 
      -Hole Activation:  The iodine atom exhibits a region of positive electrostatic potential (the 
      
      
      
      -hole) along the C-I bond axis, making it a Lewis acid site capable of halogen bonding with nucleophiles or solvent molecules.
Calculated Physicochemical Descriptors
PropertyValueStructural Implication
Molecular Formula C

H

INO
Molecular Weight 289.11 g/mol
Heavy Atom Count 13
Rotatable Bonds 2C(Ar)-C(O) and N-C(iPr)
Topological Polar Surface Area 29.1 Å

High membrane permeability (CNS active potential)
LogP (Predicted) ~2.4Lipophilic, suitable for organic solvent extraction
H-Bond Donors/Acceptors 1 / 1Classic amide motif

Experimental Synthesis Protocol

The synthesis follows a high-yielding nucleophilic acyl substitution pathway. The use of 2-iodobenzoyl chloride is preferred over direct coupling of the acid to avoid competitive side reactions.

Materials
  • Precursor: 2-Iodobenzoyl chloride (1.0 eq)[2]

  • Nucleophile: Isopropylamine (1.1–1.2 eq)

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)
    
  • Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM and cool to 0 °C under an inert atmosphere (N

    
     or Ar).
    
  • Amine Addition: Add isopropylamine and Et

    
    N to the solvent. Stir for 10 minutes to ensure homogeneity.
    
  • Acylation: Add 2-iodobenzoyl chloride dropwise (diluted in DCM) to the amine solution. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 3:1) until the acid chloride is consumed.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO

      
        (to remove acidic byproducts), and Brine .
      
    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate under reduced pressure. Recrystallize from Hexane/Ethyl Acetate or Chloroform/Hexane to yield colorless needles.

Yield: 90–97% Melting Point: 134–136 °C

SynthesisPathway Start 2-Iodobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagents Isopropylamine + Et3N (Base) Reagents->Intermediate Product 2-Iodo-N-isopropylbenzamide (White Needles) Intermediate->Product Elimination of Cl- (- Et3N·HCl)

Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-Iodo-N-isopropylbenzamide.

Spectroscopic Characterization (The Fingerprint)

Accurate identification relies on the distinct splitting pattern of the isopropyl group and the deshielded aromatic protons adjacent to the iodine and carbonyl.

Proton NMR ( H NMR, 400 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.84 – 7.88 Doublet (d)1HAr-H (C3)Ortho to Iodine; most deshielded aromatic proton.
7.34 – 7.45 Multiplet (m)2HAr-H (C4, C5)Meta/Para positions.
7.06 – 7.11 Multiplet (m)1HAr-H (C6)Ortho to Carbonyl.
5.60 – 5.86 Broad Singlet1HN-H Amide proton; shift varies with concentration (H-bonding).
4.22 – 4.38 Multiplet (m)1HC-H (Isopropyl)Methine proton; characteristic septet-like splitting.
1.26 – 1.29 Doublet (d)6HCH

(Isopropyl)
Gem-dimethyl group (

Hz).
Carbon NMR ( C NMR)

Key diagnostic peaks include:

  • ~168 ppm: Carbonyl (C=O).

  • ~92 ppm: C-I (Ipsocarbon). The heavy atom effect of iodine causes significant shielding, shifting this peak upfield compared to other aromatics.

  • ~42 ppm: Isopropyl CH.

  • ~22 ppm: Isopropyl CH

    
    .
    

Applications: The Hypervalent Iodine Gateway

The primary utility of 2-Iodo-N-isopropylbenzamide in modern synthesis is its role as a precursor for Benziodazolones .

Mechanism of Activation

Upon treatment with an oxidant (e.g., m-CPBA or Oxone), the iodine atom is oxidized from I(I) to I(III). The amide nitrogen then acts as an intramolecular nucleophile, attacking the iodine center to form a five-membered heterocycle.

  • Product: 2-Isopropyl-3-oxo-2,3-dihydro-1H-1

    
    -benzo[d][1,2]iodazol-1-yl derivatives.
    
  • Utility: These cyclic I(III) species are safer, more stable alternatives to IBX (2-Iodoxybenzoic acid) for alcohol oxidations and amidation reactions.

HypervalentActivation cluster_structure Structural Transformation Precursor 2-Iodo-N-isopropylbenzamide (Iodine-I) Oxidation Oxidation (m-CPBA/Oxone) Precursor->Oxidation Cyclization Ligand Exchange & Cyclization (N-I bond formation) Oxidation->Cyclization ActiveCat Benziodazolone (Hypervalent Iodine-III) Cyclization->ActiveCat

Caption: Transformation of the 2-iodo-benzamide scaffold into a cyclic hypervalent iodine(III) catalyst.

References

  • BenchChem. (2025).[2] Structural Analysis of 2-Iodobenzamide Derivatives. Retrieved from .

  • Yoshimura, A., et al. (2021). "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification." Molecules, 26(23), 7347. Link

  • Suzuki, Y., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst for alcohol oxidation." Beilstein Journal of Organic Chemistry, 14, 983–990. Link

  • PubChem. (2025).[1] Compound Summary: 2-Iodo-N-isopropylbenzamide (CID 615861).[1] National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2021). Crystal Structure of Benziodazolone Precursors. CCDC Deposition Number 2122170.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Iodo-N-isopropylbenzamide: A Scaffold for Drug Discovery

Introduction: The Strategic Importance of the 2-Iodo-N-isopropylbenzamide Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Iodo-N-isopropylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the therapeutic potential of a molecule. The 2-Iodo-N-isopropylbenzamide scaffold has emerged as a particularly valuable building block, primarily owing to its dual functionality. The ortho-iodine atom serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. Concurrently, the N-isopropylbenzamide moiety is a recognized pharmacophore, notably contributing to the binding affinity of numerous enzyme inhibitors, including the clinically significant class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

This technical guide provides an in-depth exploration of the synthesis of 2-Iodo-N-isopropylbenzamide and its subsequent derivatization through key cross-coupling methodologies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and contextualizes the utility of these derivatives in contemporary drug discovery, with a particular focus on the development of novel therapeutics.

Core Synthesis: A Robust and Scalable Pathway to 2-Iodo-N-isopropylbenzamide

The most reliable and industrially scalable synthesis of 2-Iodo-N-isopropylbenzamide is a two-step process commencing with the readily available 2-iodobenzoic acid. This approach ensures high yields and purity, which are critical for subsequent derivatization and biological evaluation.

Step 1: Synthesis of the Precursor, 2-Iodobenzoic Acid

The foundational precursor, 2-iodobenzoic acid, is classically synthesized via a Sandmeyer-type reaction from anthranilic acid. This venerable transformation proceeds through the diazotization of the primary amine of anthranilic acid, followed by displacement of the diazonium group with iodide.

Sandmeyer Reaction Anthranilic_Acid Anthranilic Acid Diazonium_Salt Diazonium Salt Intermediate Anthranilic_Acid->Diazonium_Salt 1. NaNO₂, HCl, 0-5 °C Product 2-Iodobenzoic Acid Diazonium_Salt->Product 2. KI

Caption: Synthesis of 2-Iodobenzoic Acid via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

  • Materials:

    • Anthranilic acid

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl), concentrated

    • Potassium iodide (KI)

    • Deionized water

    • Ice

  • Procedure:

    • In a flask, dissolve anthranilic acid in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with continuous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Collect the precipitated crude 2-iodobenzoic acid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water or aqueous ethanol to afford pure 2-iodobenzoic acid.

Step 2: Amide Bond Formation to Yield 2-Iodo-N-isopropylbenzamide

The conversion of 2-iodobenzoic acid to the target amide is most efficiently achieved via an acid chloride intermediate. This activation of the carboxylic acid facilitates a clean and high-yielding reaction with isopropylamine.

Amide Synthesis 2_Iodobenzoic_Acid 2-Iodobenzoic Acid Acid_Chloride 2-Iodobenzoyl Chloride 2_Iodobenzoic_Acid->Acid_Chloride Thionyl Chloride (SOCl₂), Reflux Final_Product 2-Iodo-N-isopropylbenzamide Acid_Chloride->Final_Product Isopropylamine, Base (e.g., Triethylamine), DCM

Caption: Two-step synthesis of 2-Iodo-N-isopropylbenzamide.

Experimental Protocol: Synthesis of 2-Iodo-N-isopropylbenzamide

  • Part A: Formation of 2-Iodobenzoyl Chloride [2]

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-iodobenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, ~5 eq).

    • Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride can be used directly in the next step.

  • Part B: Amidation [3]

    • In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

    • Cool the amine solution in an ice bath.

    • Dissolve the crude 2-iodobenzoyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography to yield 2-Iodo-N-isopropylbenzamide as a white solid.

Reactant Product Reagents and Conditions Typical Yield Reference
2-Iodobenzoic Acid2-Iodobenzoyl ChlorideThionyl Chloride, Reflux>95% (crude)[2]
2-Iodobenzoyl Chloride2-Iodo-N-isopropylbenzamideIsopropylamine, Triethylamine, DCM, 0 °C to RT85-95%[3]

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of the 2-Iodo-N-isopropylbenzamide scaffold is realized through its derivatization. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position. This capability is paramount in structure-activity relationship (SAR) studies and lead optimization campaigns.

Suzuki-Miyaura Coupling: Forging Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For 2-Iodo-N-isopropylbenzamide, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are prevalent in many drug scaffolds.

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArI Ar-I = 2-Iodo-N-isopropylbenzamide ArB Ar'-B(OR)₂ = Arylboronic acid/ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling of 2-Iodo-N-isopropylbenzamide

  • Materials:

    • 2-Iodo-N-isopropylbenzamide

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/water, Toluene/water, DME)

  • Procedure:

    • To a reaction vessel, add 2-Iodo-N-isopropylbenzamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

    • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the biaryl product.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10080-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10075-85
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] This reaction is instrumental for introducing linear alkynyl moieties, which can serve as rigid linkers or as precursors for further transformations in drug design.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal Transmetalation RedElim Ar-C≡CR Transmetal->RedElim Reductive Elimination CuCycle Copper Co-catalyst Cycle (activates alkyne) RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling.

General Protocol: Sonogashira Coupling of 2-Iodo-N-isopropylbenzamide

  • Materials:

    • 2-Iodo-N-isopropylbenzamide

    • Terminal alkyne

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) co-catalyst (e.g., CuI)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 2-Iodo-N-isopropylbenzamide (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (2-10 mol%) in the chosen solvent.

    • Add the base, followed by the terminal alkyne (1.2-1.5 eq).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

    • Purify the residue by chromatography to isolate the alkynylated product.

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF80-90
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF85-95
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NTHF75-85
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are key components of many biologically active molecules.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Amine_Coord [Ar-Pd(II)-I(L)(HNR'R'')] OxAdd->Amine_Coord Amine Coordination Dehydrohal Ar-Pd(II)-NR'R''(L) Amine_Coord->Dehydrohal Deprotonation (Base) RedElim Ar-NR'R'' Dehydrohal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination of 2-Iodo-N-isopropylbenzamide

  • Materials:

    • 2-Iodo-N-isopropylbenzamide

    • Primary or secondary amine

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst and the phosphine ligand.

    • Add the base, 2-Iodo-N-isopropylbenzamide (1.0 eq), and the amine (1.2-1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

    • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by chromatography.

Amine Pd Source/Ligand Base Solvent Temp (°C) Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10080-90
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-85
BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene10080-90

Application in Drug Discovery: Targeting PARP with 2-Iodo-N-isopropylbenzamide Derivatives

A compelling application of the 2-Iodo-N-isopropylbenzamide scaffold is in the development of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA mutations.[6][7] The benzamide moiety is a known pharmacophore that interacts with the nicotinamide binding pocket of PARP enzymes.[1] The derivatization of the 2-position of the benzamide ring allows for the exploration of interactions with other regions of the enzyme, leading to enhanced potency and selectivity.

Structure-activity relationship (SAR) studies have shown that the introduction of specific aryl or heteroaryl groups at the 2-position can significantly increase the inhibitory activity of benzamide-based PARP inhibitors.

Derivative R Group at 2-position PARP-1 IC₅₀ (nM) Reference
1Phenyl50[8]
24-Fluorophenyl25[8]
32-Pyridyl10[6]
44-(Piperidin-1-ylmethyl)phenyl1.2[8]

The data in the table above illustrates how the derivatization of the 2-position of a benzamide scaffold can lead to a significant increase in PARP-1 inhibitory potency. The ability to readily synthesize a diverse range of such derivatives from 2-Iodo-N-isopropylbenzamide makes it a powerful tool for the discovery of novel and potent PARP inhibitors.

Conclusion

The 2-Iodo-N-isopropylbenzamide scaffold represents a confluence of synthetic versatility and pharmacological relevance. The robust and scalable synthesis of the core structure, coupled with the power of modern palladium-catalyzed cross-coupling reactions, provides an efficient platform for the generation of diverse and complex molecular architectures. As demonstrated by its application in the development of potent PARP inhibitors, the strategic derivatization of this scaffold holds significant promise for the discovery of novel therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to leverage the full potential of 2-Iodo-N-isopropylbenzamide and its derivatives in their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Felpin, F.-X., & Laclef, S. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under... Available from: [Link]

  • PubMed. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022-05-01). Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020-02-13). Available from: [Link]

  • PMC. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • YouTube. Sonogashira cross-coupling reaction. (2020-02-14). Available from: [Link]

  • PMC. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PMC. A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available from: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]

  • PMC. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]

  • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024-02-16). Available from: [Link]

  • ResearchGate. Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. Available from: [Link]

  • ResearchGate. Chemical structures and known PARP activities of clinical PARP... Available from: [Link]

  • ResearchGate. A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. (2024-03-22). Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PNAS. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022-11-16). Available from: [Link]

  • PubMed. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022-07-05). Available from: [Link]

  • PubMed. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019-07-31). Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Iodo-N-isopropylbenzamide and Its Derivatives as Hypervalent Iodine Catalysts in Organic Synthesis

This technical guide provides a comprehensive overview of 2-Iodo-N-isopropylbenzamide and its substituted analogs, focusing on their mechanism of action as hypervalent iodine catalysts. The content is tailored for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Iodo-N-isopropylbenzamide and its substituted analogs, focusing on their mechanism of action as hypervalent iodine catalysts. The content is tailored for researchers, scientists, and professionals in organic chemistry and process development who seek to understand and apply these reagents in synthetic protocols.

Introduction: The Rise of Hypervalent Iodine Catalysis

In the pursuit of greener and more efficient chemical transformations, hypervalent iodine reagents have emerged as powerful alternatives to traditional heavy metal-based oxidants.[1] These compounds are attractive due to their low toxicity, ready availability, and mild reaction conditions.[1] Among these, 2-Iodobenzamide derivatives have garnered significant attention for their catalytic prowess, particularly in the oxidation of alcohols to aldehydes and ketones. This guide will delve into the mechanistic intricacies of this class of catalysts, with a primary focus on 2-Iodo-N-isopropylbenzamide and its highly reactive 5-methoxy derivative.

Core Mechanism of Catalytic Oxidation

The catalytic activity of 2-Iodobenzamide derivatives hinges on the ability of the iodine atom to cycle between different oxidation states (I, III, and V). This process facilitates the transfer of an oxygen atom from a co-oxidant to the alcohol substrate.

The Catalytic Cycle

The generally accepted mechanism for the oxidation of alcohols catalyzed by 2-iodobenzamides involves a hypervalent iodine intermediate. A plausible reaction mechanism is depicted below.[1][2]

Catalytic Cycle cluster_0 Catalytic Cycle Iodobenzamide (I) Iodobenzamide (I) Iodobenzamide (III) Iodobenzamide (III) Iodobenzamide (I)->Iodobenzamide (III) Oxidation Pentavalent Iodine Species (V) Pentavalent Iodine Species (V) Iodobenzamide (III)->Pentavalent Iodine Species (V) Further Oxidation Alkoxyiodinane Alkoxyiodinane Pentavalent Iodine Species (V)->Alkoxyiodinane Ligand Exchange Carbonyl Product Carbonyl Product Alkoxyiodinane->Carbonyl Product Reductive Elimination Co-oxidant (e.g., Oxone®) Co-oxidant (e.g., Oxone®) Co-oxidant (e.g., Oxone®)->Iodobenzamide (I) Alcohol Alcohol Alcohol->Pentavalent Iodine Species (V)

Caption: Plausible catalytic cycle for the oxidation of alcohols by 2-iodobenzamides.

The cycle commences with the oxidation of the trivalent iodine of the 2-iodobenzamide catalyst to a pentavalent iodine species by a co-oxidant, such as Oxone®.[1] This highly reactive pentavalent species then undergoes ligand exchange with the alcohol substrate to form an alkoxyiodinane intermediate. The final step involves reductive elimination, where the C-H bond of the alcohol is broken, leading to the formation of the carbonyl product and regeneration of the trivalent iodobenzamide catalyst, which can then re-enter the catalytic cycle.

The Role of Substituents: Enhancing Reactivity

Structure-activity relationship studies have demonstrated that the electronic nature of substituents on the benzamide ring significantly influences the catalytic activity. A study on the substituent effect of the benzene ring of N-isopropyl-2-iodobenzamide on the oxidation of benzhydrol revealed a clear trend in reactivity.[1][3]

Substituent at 5-positionReactivity Order
-NO₂<
-CO₂Me<
-OAc<
-Cl<
-H<
-Me<
-OMe(most reactive)

Data synthesized from studies on N-isopropyliodobenzamides.[1][3]

Electron-donating groups, particularly at the 5-position (para to the iodine atom), enhance the reactivity of the catalyst.[2] This is attributed to the stabilization of the hypervalent iodine intermediates, thereby facilitating their formation. The 5-methoxy derivative, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been identified as a particularly efficient catalyst, enabling the oxidation of various benzylic and aliphatic alcohols in moderate to excellent yields at room temperature.[1][3] The high reactivity of the 5-methoxy derivative is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction.[1][3]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a typical alcohol oxidation reaction using a catalytic amount of 2-Iodo-N-isopropyl-5-methoxybenzamide.

General Procedure for Catalytic Oxidation of Alcohols

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2-Iodo-N-isopropyl-5-methoxybenzamide (catalyst)

  • Alcohol (substrate)

  • Oxone® (co-oxidant)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (phase-transfer catalyst, optional)

  • Acetonitrile (CH₃CN) and Water (H₂O) as solvents

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄ for drying

  • Silica gel for column chromatography

Workflow:

Sources

Foundational

Technical Monograph: Synthesis and Properties of 2-Iodo-N-isopropyl-5-methoxybenzamide

[1] Executive Summary & Chemical Profile 2-Iodo-N-isopropyl-5-methoxybenzamide is a specialized aromatic amide with dual significance in modern chemical research. In organic synthesis, it serves as a precursor to hyperva...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

2-Iodo-N-isopropyl-5-methoxybenzamide is a specialized aromatic amide with dual significance in modern chemical research. In organic synthesis, it serves as a precursor to hypervalent iodine catalysts , offering an environmentally benign alternative to heavy metal oxidants for alcohol oxidation.[1] In drug development, its structural core—a lipophilic benzamide—is a critical pharmacophore in the design of melanoma-targeting radiotracers (e.g., for SPECT/PET imaging) due to the high affinity of benzamides for melanin.[1][2]

This guide details the synthesis, purification, and characterization of this compound, emphasizing its role as a versatile intermediate.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-Iodo-N-isopropyl-5-methoxybenzamide
Molecular Formula C₁₁H₁₄INO₂
Molecular Weight 319.14 g/mol
Key Functionalities Aryl Iodide (Ortho), Methoxy ether (Meta), Secondary Amide
Primary Applications Hypervalent iodine catalysis (IB-amide), Radiopharmaceutical precursor (Melanoma imaging)

Retrosynthetic Analysis & Strategy

The synthesis of 2-iodo-N-isopropyl-5-methoxybenzamide is governed by the steric and electronic effects of the ortho-iodo substituent.[1]

  • Disconnection: The strategic bond break is at the amide nitrogen.[1]

  • Precursors: 2-Iodo-5-methoxybenzoic acid and Isopropylamine.[1]

  • Challenge: The bulky iodine atom at the ortho position creates steric hindrance, potentially reducing the rate of nucleophilic attack at the carbonyl carbon.[1]

  • Solution: Activation of the carboxylic acid to an acid chloride (using Thionyl Chloride) is preferred over mild coupling agents (like EDC/NHS) to ensure complete conversion, followed by reaction with the amine under basic conditions.[1]

Synthetic Pathway Diagram

SynthesisPath SM1 2-Iodo-5-methoxybenzoic acid (C8H7IO3) Inter Acid Chloride Intermediate SM1->Inter Reflux (2h) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product 2-Iodo-N-isopropyl- 5-methoxybenzamide Inter->Product 0°C to RT (17h) Reagent2 Isopropylamine + Et3N / CH2Cl2 Reagent2->Product

Figure 1: Two-step synthesis via acid chloride activation to overcome ortho-steric hindrance.

Detailed Synthesis Protocol

This protocol is adapted from methodologies used for N-isopropyliodobenzamide catalysts [1].

Phase A: Activation (Acid Chloride Formation)

Objective: Convert the stable benzoic acid to the reactive acyl chloride.[1]

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Ar balloon).

  • Charging: Add 2-iodo-5-methoxybenzoic acid (1.0 eq, e.g., 278 mg, 1.0 mmol) to the flask.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (excess, ~1.5 mL per mmol of acid). Note: SOCl₂ acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 76°C) with stirring for 2 hours . The solution should become clear as the acid chloride forms.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.[1]

    • Azeotropic Drying: Add anhydrous benzene or toluene (3 mL) and re-evaporate to ensure complete removal of thionyl chloride traces.[1]

    • Result: The residue (Acid Chloride) is used immediately in Phase B.[1]

Phase B: Amidation (Nucleophilic Acyl Substitution)

Objective: Form the amide bond with isopropylamine.[1]

  • Solvation: Dissolve the acid chloride residue in anhydrous Dichloromethane (CH₂Cl₂) (3.3 mL per mmol).

  • Cooling: Place the flask in an ice bath (0°C) under a nitrogen atmosphere.

  • Amine Addition:

    • Add Triethylamine (Et₃N) (3.0 eq) to scavenge the HCl byproduct.[1]

    • Add Isopropylamine (1.2 eq) dropwise to control the exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 17 hours (overnight).

  • Extraction & Purification:

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash Sequence:

      • 10% HCl (to remove unreacted amines).[1]

      • Saturated aqueous NaHCO₃ (to remove unreacted acid).

      • Brine (saturated NaCl).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Recrystallization: Purify the crude solid using a Hexane/CHCl₃ mixture to yield colorless crystals.[1][3]

Characterization & Validation

To confirm the identity of the synthesized product, the following spectroscopic signatures must be verified.

Expected NMR Profile

The ortho-iodine and meta-methoxy groups create a distinct splitting pattern in the aromatic region.[1]

NucleusChemical Shift (δ ppm)MultiplicityAssignmentLogic
¹H 1.26Doublet (6H)-CH(CH ₃)₂Isopropyl methyls.[1]
¹H 3.80 - 3.85Singlet (3H)-OCHMethoxy group (typical range).[1]
¹H 4.20 - 4.35Multiplet (1H)-N-CH -Methine proton of isopropyl.[1]
¹H 5.80 - 6.00Broad Singlet-NH -Amide proton (exchangeable).[1]
¹H 6.70 - 7.80Multi/DoubletsAr-H 3 aromatic protons.[1] H3 (ortho to I) will be most deshielded.[1]
¹³C ~166.0SingletC =OAmide Carbonyl.[1]
¹³C ~55.5Singlet-OC H₃Methoxy Carbon.[1]
Mass Spectrometry[1][6]
  • ESI-MS (Positive Mode): Look for molecular ion peak

    
    .[1]
    
  • Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern (unlike Cl/Br), but the mass defect is significant.[1]

Functional Properties & Applications

A. Hypervalent Iodine Catalysis

This molecule serves as a pre-catalyst.[1] In the presence of a terminal oxidant (like Oxone), the iodine (I) is oxidized to iodine (V), generating a reactive species capable of oxidizing alcohols to ketones/aldehydes under mild conditions [1].[1]

CatalyticCycle Figure 2: Hypervalent Iodine Catalytic Cycle PreCat Pre-catalyst (Iodide) (I-III) ActiveCat Active Species (I-V) PreCat->ActiveCat Oxidation Oxidant Oxone (Terminal Oxidant) Oxidant->ActiveCat ActiveCat->PreCat Reduction (Catalytic Turnover) Substrate Alcohol Substrate Product Carbonyl Product Substrate->Product Oxidative Transfer

B. Melanoma Imaging (Radiotracer Analog)

The 2-iodo-5-methoxybenzamide scaffold mimics the structure of IMBA and BZA (Benzamide) radiotracers.[1]

  • Mechanism: Benzamides exhibit high specific binding to melanin, which is overexpressed in melanoma metastases.[1]

  • Usage: The "cold" (non-radioactive) title compound is used as a reference standard in HPLC to confirm the identity of radio-iodinated analogs (e.g., ¹²³I or ¹³¹I labeled) synthesized via radio-destannylation or isotope exchange [2, 3].[1]

Safety & Handling

  • Iodine Compounds: Organic iodides can be light-sensitive.[1] Store the purified product in amber vials at room temperature or 4°C.

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas.[1] All operations involving SOCl₂ must be performed in a functioning fume hood.[1]

  • Skin Contact: Benzamides can be skin irritants.[1] Wear nitrile gloves and eye protection.[1]

References

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018).[1] 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971–978.[1][4]

  • Chezal, J. M., et al. (2008).[1] Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma . Journal of Medicinal Chemistry, 51(11), 3133-3144.[1]

  • Fondeur-Gelpí, P. R., et al. (2008).[1] Synthesis and evaluation of radioiodinated benzamides for malignant melanoma imaging . Nuclear Medicine and Biology, 35(6), 711-719.[1]

Sources

Exploratory

The Rise of a Powerful and Sustainable Catalytic Paradigm: A Technical Guide to Hypervalent Iodine Chemistry

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of more efficient, selective, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more efficient, selective, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In this context, hypervalent iodine (HVI) compounds have emerged from being mere stoichiometric oxidants to powerful catalysts, offering a compelling alternative to traditional heavy metal-based systems.[1][2] Their low toxicity, mild reaction conditions, and unique reactivity have opened new avenues for the construction of complex molecules, making them indispensable tools for chemists in academia and industry.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of hypervalent iodine catalysis, empowering researchers to harness the full potential of this burgeoning field.

The Hypervalent Iodine Advantage: A Shift from Stoichiometric Reagents to Catalytic Powerhouses

For decades, hypervalent iodine reagents such as Dess-Martin periodinane (DMP) and (diacetoxyiodo)benzene (PIDA) have been staples in organic synthesis for their reliable and selective oxidizing capabilities.[4] However, the stoichiometric use of these reagents generates significant amounts of iodinane byproduct, posing challenges in terms of atom economy and purification. The conceptual leap to a catalytic approach, first reported in the early 2000s, revolutionized the field.[1] This paradigm shift involves the in-situ regeneration of the active hypervalent iodine species from a catalytic amount of an iodoarene precursor using a terminal oxidant.[1][5] This not only enhances the sustainability of the process but also unlocks novel reactivity patterns.

The fundamental appeal of hypervalent iodine compounds lies in their electronic structure. The central iodine atom in a hypervalent state (typically +3 or +5) possesses a highly electrophilic character and a labile ligand, making it an excellent platform for a wide array of chemical transformations.[6][7] This reactivity profile, coupled with the aforementioned environmental benefits, positions HVI catalysis as a key technology for the future of sustainable chemical synthesis.

The Engine of Transformation: The Hypervalent Iodine Catalytic Cycle

The efficacy of hypervalent iodine catalysis hinges on a well-defined catalytic cycle. Understanding this cycle is paramount for optimizing reaction conditions and designing new catalytic systems. The cycle can be broadly divided into three key stages:

  • Oxidation of the Pre-catalyst: The cycle commences with the oxidation of a stable and readily available iodoarene pre-catalyst to the active hypervalent iodine species. This is typically achieved using a stoichiometric amount of a terminal oxidant. Common oxidants include peroxy acids like meta-chloroperbenzoic acid (m-CPBA) and Oxone®.[1][5] The choice of oxidant is crucial and can significantly influence the reaction outcome.

  • Substrate Functionalization: The generated hypervalent iodine species then reacts with the substrate, leading to the desired chemical transformation. This can occur through various mechanistic pathways, including ligand exchange, reductive elimination, and radical processes.[7] The nature of the ligands on the iodine center plays a pivotal role in directing the reactivity and selectivity of this step.

  • Regeneration of the Pre-catalyst: Following the functionalization of the substrate, the hypervalent iodine species is reduced back to the initial iodoarene pre-catalyst, which can then re-enter the catalytic cycle. This turnover is the hallmark of a successful catalytic process.

Hypervalent Iodine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Precatalyst Iodoarene (Pre-catalyst) Active_Catalyst Hypervalent Iodine (Active Catalyst) Precatalyst->Active_Catalyst Oxidation (Terminal Oxidant) Intermediate Substrate-Iodine Complex Active_Catalyst->Intermediate Substrate Coordination Intermediate->Precatalyst Reductive Elimination Product Functionalized Product Intermediate->Product Functionalization Final_Product Product Substrate Substrate Oxidant Terminal Oxidant Byproduct Oxidant Byproduct Chiral HVI Catalysis cluster_catalyst Chiral Catalyst Design cluster_reaction Enantioselective Transformation Chiral_Backbone Chiral Scaffold (e.g., BINOL, TADDOL) Iodoarene Iodoarene Moiety Chiral_Backbone->Iodoarene H_Bonding H-Bonding/Steric Directing Groups Chiral_Backbone->H_Bonding Chiral_HVI Chiral Hypervalent Iodine Species Iodoarene->Chiral_HVI Oxidation Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Chiral_HVI Facial Discrimination Enantioenriched_Product Enantioenriched Product Chiral_HVI->Enantioenriched_Product

Sources

Foundational

Technical Guide: The Structural &amp; Functional Role of the N-Isopropyl Group in 2-Iodobenzamide Reactivity

Executive Summary This guide analyzes the physicochemical and mechanistic contributions of the N-isopropyl moiety within 2-iodobenzamide scaffolds. While often perceived merely as a solubilizing appendage, the N-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical and mechanistic contributions of the N-isopropyl moiety within 2-iodobenzamide scaffolds. While often perceived merely as a solubilizing appendage, the N-isopropyl group acts as a critical steric modulator that enables the generation of soluble hypervalent iodine(III) catalysts (benziodazolones) and serves as a tunable Directing Group (DG) in transition-metal-catalyzed C–H activation.

This document is structured for synthetic chemists and process development scientists, focusing on the causality between the N-isopropyl steric bulk, amide planarity, and iodine redox lability.

Structural Dynamics: The "Goldilocks" Steric Effect

The reactivity of 2-iodobenzamides is governed by the interaction between the iodine atom (ortho position) and the amide carbonyl oxygen. This interaction is heavily influenced by the substituent on the amide nitrogen.

The Planarity-Twist Trade-off

For hypervalent iodine cycles (e.g., IBX analogs), the active species often requires the formation of a 5-membered heterocyclic ring (I–O bond formation).

  • N-Methyl (Too Flexible): Small substituents allow the amide to rotate freely, but often lead to poor solubility in organic solvents and rapid, uncontrolled aggregation of the oxidized species.

  • N-tert-Butyl (Too Rigid): Excessive bulk can lock the amide out of the necessary planarity required for effective I···O coordination, destabilizing the hypervalent intermediate.

  • N-Isopropyl (Optimal): The isopropyl group provides a specific steric bulk (A-value ~2.15) that forces the amide bond out of perfect coplanarity with the benzene ring in the ground state but allows sufficient rotation to access the planar, cyclized form upon oxidation. This "pre-distortion" lowers the entropic penalty for cyclization.

Solubility Modulation

Unlike 2-iodoxybenzoic acid (IBX), which is insoluble in most organic solvents (requiring DMSO), N-isopropyl-2-iodoxybenzamide derivatives exhibit excellent solubility in common solvents (DCM, Acetonitrile, THF). This is directly attributed to the lipophilic surface area of the isopropyl group disrupting the intermolecular hydrogen-bonding network that typically renders IBX insoluble.

Application A: Precursor for Soluble Hypervalent Iodine Oxidants

The most distinct application of N-isopropyl-2-iodobenzamide is its role as a pre-catalyst for alcohol oxidation, serving as a soluble, non-explosive alternative to IBX.

The Catalytic Cycle (Zhdankin Mechanism)

In the presence of a terminal oxidant (e.g., Oxone® or mCPBA), the mono-valent iodine (I) is oxidized to hypervalent iodine (III). The amide oxygen acts as an internal ligand, stabilizing the iodine center.

Key Insight: The N-isopropyl group prevents the "over-stabilization" of the I–O bond. If the bond is too strong (as seen with some rigid cyclic imides), the catalyst becomes unreactive. The isopropyl group maintains a labile I–O interaction, facilitating the ligand exchange required for alcohol oxidation.

Figure 1: Catalytic cycle of N-isopropyl-2-iodobenzamide in alcohol oxidation. The N-isopropyl group ensures the solubility of the Active Species and the lability of the Intermediate.

Application B: Secondary Amide Directing Group (DG)

In Palladium-catalyzed C–H activation, the N-isopropyl-2-iodobenzamide motif functions as a robust Directing Group.

Prevention of N-Attack

Primary amides (


) often suffer from competitive 

-arylation or nitrile formation under Pd-catalysis conditions. The N-isopropyl group effectively blocks the nitrogen lone pair sterically, forcing the palladium to interact exclusively with the carbonyl oxygen (the directing atom) and the ortho-C–H bond (or C–I bond for oxidative addition).
Monodentate vs. Bidentate Control

The isopropyl group promotes a specific trans-amide conformation that favors monodentate coordination through the carbonyl oxygen. This is crucial for "weak coordination" protocols (e.g., Yu-Wasa auxiliary chemistry) where strong binding would poison the catalyst.

Experimental Protocols

Protocol 4.1: Synthesis of N-Isopropyl-2-iodobenzamide

A self-validating protocol for generating the pre-catalyst.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl Chloride

  • Isopropylamine (1.2 equiv)[1]

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Acid Chloride Formation: Suspend 2-iodobenzoic acid in DCM. Add SOCl₂ dropwise with catalytic DMF. Reflux for 2 hours until the solution is clear (evolution of SO₂/HCl ceases).

    • Validation: Aliquot quenched in MeOH should show methyl ester by TLC/LCMS.

  • Concentration: Remove solvent and excess SOCl₂ in vacuo (azeotrope with toluene to ensure full removal of acidic species).

  • Amide Coupling: Redissolve residue in DCM (0 °C). Add Et₃N, followed by slow addition of isopropylamine.

    • Critical Step: Maintain temperature <5 °C to prevent di-acylation or thermal decomposition.

  • Workup: Wash with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Hexane/EtOAc (typically 1:1).

    • Target: White needles, mp ~118–120 °C.

Protocol 4.2: Catalytic Oxidation of Alcohols (Zhdankin System)

Utilizing the N-isopropyl analog for room temperature oxidation.

Reagents:

  • Alcohol substrate (1.0 mmol)[3]

  • N-isopropyl-2-iodobenzamide (Catalyst, 5-10 mol%)

  • Oxone® (1.5 equiv)

  • Solvent: Acetonitrile/Water (2:1) or Nitromethane/Water[4]

Methodology:

  • Dissolve the catalyst and substrate in the solvent mixture.

  • Add Oxone® in a single portion.

  • Stir at room temperature (25 °C).

    • Observation: The reaction mixture remains homogenous (unlike IBX reactions), indicating the formation of the soluble N-isopropylbenziodazolone species.

  • Monitoring: Track disappearance of alcohol by TLC. Reaction is typically complete in 2–4 hours.

  • Quench: Add aqueous Na₂S₂O₃ to reduce excess oxidant and any remaining hypervalent iodine species back to the iodine(I) pre-catalyst.

  • Recovery: The N-isopropyl-2-iodobenzamide can be recovered by column chromatography (it is less polar than the carbonyl product) and reused.

Data Summary: Substituent Effects

The following table summarizes why the Isopropyl group is the preferred substituent for these catalytic systems (Data synthesized from Zhdankin et al. and comparative literature).

N-SubstituentSolubility (Active Species)Reactivity (Oxidation)Stability (Shelf-life)Notes
-H (Primary) PoorLowHighForms insoluble intermolecular H-bond networks.
-Methyl ModerateModerateModerateProne to aggregation; limited steric protection.
-Isopropyl High High High Optimal balance of solubility and I-O lability.
-tert-Butyl HighLowVery HighSteric bulk hinders formation of planar active species.
-Phenyl ModerateModerateLowElectronic effects of phenyl ring can destabilize I(III).

References

  • Zhdankin, V. V., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation."[5] Beilstein Journal of Organic Chemistry, 14, 2660–2664.

  • Yoshimura, A., & Zhdankin, V. V. (2016).[6][7] "Advances in Synthetic Applications of Hypervalent Iodine Compounds." Chemical Reviews, 116(5), 3328–3435.[7]

  • Ladziata, U., et al. (2006). "Hypervalent Iodine(III) Reagents as Safe Alternatives to Heavy Metal Oxidants." Arkivoc, (ix), 26–58.

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427. (Contextual reference for Amide Directing Groups).

Sources

Exploratory

2-Iodo-N-isopropylbenzamide: A Cornerstone in Catalytic Hypervalent Iodine Chemistry

To the Researcher, Scientist, and Drug Development Professional: This guide functions as a technical whitepaper on 2-Iodo-N-isopropylbenzamide , a pivotal molecule in the evolution of catalytic hypervalent iodine chemist...

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher, Scientist, and Drug Development Professional:

This guide functions as a technical whitepaper on 2-Iodo-N-isopropylbenzamide , a pivotal molecule in the evolution of catalytic hypervalent iodine chemistry . While often overshadowed by its stoichiometric predecessors (IBX, Dess-Martin Periodinane), this compound represents a significant leap in "Green Chemistry" by enabling safe, scalable, and non-metallic oxidation reactions.

[1]

Executive Summary

2-Iodo-N-isopropylbenzamide (often abbreviated in literature as IB-amide ) is an organoiodine pre-catalyst designed to generate hypervalent iodine species in situ. Unlike traditional stoichiometric oxidants like 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP) , which are potentially explosive and generate substantial iodinated waste, IB-amide functions catalytically in the presence of a terminal oxidant (typically Oxone®).

Its discovery marked a transition in organic synthesis from "stoichiometric loading" to "catalytic turnover," addressing critical solubility and stability issues inherent to 2-iodobenzoic acid (2-IBA) derivatives. It is primarily employed for the oxidation of alcohols to carbonyls and the oxidative cleavage of tetrahydrofuran derivatives.

Property Data
IUPAC Name 2-Iodo-N-(propan-2-yl)benzamide
CAS Registry Number 64141-92-0
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Primary Role Pre-catalyst for alcohol oxidation & oxidative cleavage
Active Species In situ generated I(V) or I(III) species (Benziodazole oxide derivatives)

Historical Context: The Shift to Catalysis

The history of 2-Iodo-N-isopropylbenzamide is the history of solving the "IBX Problem."

Phase 1: The Stoichiometric Era (1893–1990s)

Hypervalent iodine chemistry began with the discovery of IBX in 1893. While effective, IBX is insoluble in most organic solvents (requiring DMSO) and is shock-sensitive. The Dess-Martin Periodinane (DMP) improved solubility but remained a high-molecular-weight stoichiometric reagent, generating equimolar amounts of iodo-waste.

Phase 2: The Catalytic Breakthrough (Mid-2000s)

Researchers, notably Takayuki Yakura (University of Toyama) and Kazuaki Ishihara (Nagoya University), sought to use iodine compounds as catalysts. The hypothesis was simple: if a mono-valent iodine (I) could be oxidized to hypervalent iodine (V) by a cheap co-oxidant (like Oxone), it could oxidize the substrate and return to the mono-valent state, creating a closed loop.

Phase 3: The Discovery of IB-Amide

Early attempts using 2-Iodobenzoic acid (2-IBA) as a catalyst suffered from low turnover frequencies and poor solubility in non-polar solvents. The introduction of the N-isopropyl amide moiety was the engineering solution:

  • Solubility: The isopropyl group increased lipophilicity, allowing reactions in acetonitrile/water or nitromethane mixtures.

  • Stability: The secondary amide allows for an intramolecular hydrogen bond or coordination with the iodine center in its oxidized state, stabilizing the active hypervalent species (a pseudo-cyclic benziodazole oxide).

Synthesis and Structural Logic

The synthesis of 2-Iodo-N-isopropylbenzamide is a robust, two-step protocol designed to be scalable.

Synthetic Protocol
  • Activation: 2-Iodobenzoic acid is converted to the acid chloride to activate the carbonyl carbon.

  • Amidation: Reaction with isopropylamine yields the stable amide.

Step-by-Step Methodology:

  • Step 1: Reflux 2-iodobenzoic acid (1.0 eq) with Thionyl Chloride (SOCl₂, 5.0 eq) for 2–3 hours. Evaporate excess SOCl₂ to obtain crude 2-iodobenzoyl chloride.

  • Step 2: Dissolve crude chloride in dry CH₂Cl₂ at 0°C. Slowly add Isopropylamine (1.2 eq) and Triethylamine (1.5 eq). Stir at room temperature for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃. Dry over MgSO₄.[1] Recrystallize from EtOAc/Hexane.

Synthesis Acid 2-Iodobenzoic Acid (Precursor) Chloride 2-Iodobenzoyl Chloride (Activated Intermediate) Acid->Chloride Activation SOCl2 SOCl2 (Reflux) SOCl2->Chloride Product 2-Iodo-N-isopropylbenzamide (Target Catalyst) Chloride->Product Amidation Amine Isopropylamine + Et3N Amine->Product

Figure 1: Synthetic pathway for 2-Iodo-N-isopropylbenzamide.

Mechanism of Action: The Catalytic Cycle

The technical superiority of IB-amide lies in its ability to access the I(V) oxidation state under mild conditions.

The Cycle Mechanics
  • Pre-Catalyst Entry: The mono-valent iodine (I) in IB-amide is inert toward the alcohol substrate.

  • Oxidative Activation: Oxone (Potassium peroxymonosulfate) oxidizes the iodine from I(+1) to I(+5), generating the active species (likely a hydrated iodoxy-benzamide species).

  • Substrate Oxidation: The active I(V) species undergoes ligand exchange with the alcohol substrate, followed by reductive elimination.

  • Regeneration: The alcohol is released as a carbonyl (aldehyde/ketone), and the iodine is reduced back to the I(+1) or I(+3) state, ready for re-oxidation.

Critical Insight: The ortho-amide group is not passive. It facilitates the formation of a five-membered ring in the oxidized state (benziodazole), which lowers the activation energy for the oxidation step compared to the simple benzoic acid analogues.

CatalyticCycle PreCat Pre-Catalyst (I-amide, I(+1)) ActiveCat Active Hypervalent Species (I(+5) or I(+3)) PreCat->ActiveCat Oxidation (2e- or 4e-) Oxone Oxone (Terminal Oxidant) Oxone->ActiveCat Complex Ligand Exchange Complex ActiveCat->Complex + Substrate Substrate Substrate (Alcohol) Substrate->Complex Complex->PreCat Reductive Elimination Product Product (Carbonyl / Lactone) Complex->Product Product Release

Figure 2: The catalytic cycle of IB-amide mediated oxidation.

Applications and Advanced Derivatives

Primary Applications[5]
  • Alcohol Oxidation: Converts primary alcohols to carboxylic acids (via aldehyde) and secondary alcohols to ketones.

  • Oxidative Cleavage: A specialized application developed by Yakura et al., where tetrahydrofuran-2-methanols are cleaved to form

    
    -lactones.[2] This is a key transformation in the synthesis of natural products.
    
Evolution: The 5-Methoxy Derivative

In 2018, Yakura's group reported that electron-donating groups on the benzene ring further enhance catalytic activity.

  • Observation: 5-Methoxy-2-iodo-N-isopropylbenzamide showed significantly higher turnover rates than the parent compound.

  • Reasoning: The electron-donating methoxy group makes the iodine center more electron-rich, facilitating the initial oxidation by Oxone to the active hypervalent state.

References

  • Yakura, T., et al. (2018).[1][2][3][4][5][6] "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation."[3][7][8] Beilstein Journal of Organic Chemistry, 14, 971–978.[2] Link

  • Uyanik, M., & Ishihara, K. (2009).[2][9] "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, (16), 2086–2099. Link

  • Yakura, T., et al. (2009).[9] "Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones Using 2-Iodobenzamide Catalysts." Chemical and Pharmaceutical Bulletin, 57(3), 252–256. Link

  • Zhdankin, V. V. (2009). "Hypervalent iodine agents for oxidation."[10][1][11][12] Science of Synthesis, 2009. Link

Sources

Protocols & Analytical Methods

Method

reaction conditions for alcohol oxidation with 2-Iodo-N-isopropylbenzamide

Application Note: Catalytic Alcohol Oxidation Using 2-Iodo-N-isopropylbenzamide Executive Summary This application note details the protocol for the oxidation of primary and secondary alcohols to their corresponding alde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Alcohol Oxidation Using 2-Iodo-N-isopropylbenzamide

Executive Summary

This application note details the protocol for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using 2-Iodo-N-isopropylbenzamide as a catalytic precursor. Unlike traditional stoichiometric reagents like Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX), this method utilizes a catalytic hypervalent iodine cycle driven by a terminal oxidant (Oxone®). This system offers a safer, cost-effective, and scalable alternative by circumventing the explosive hazards and solubility issues associated with pure IBX.

Introduction & Mechanistic Rationale

The Solubility Challenge

Standard IBX is a powerful oxidant but is virtually insoluble in most organic solvents (except DMSO), limiting its utility in process chemistry.[1] The introduction of an N-isopropyl amide group at the ortho-position of the iodobenzene ring serves two critical functions:

  • Solubility: The isopropyl group disrupts crystal lattice packing, rendering the catalyst and its oxidized intermediates soluble in common polar organic solvents (e.g., acetonitrile, nitromethane).

  • Stabilization: The amide carbonyl oxygen can coordinate intramolecularly with the hypervalent iodine center, stabilizing the active I(V) species.

The Catalytic Cycle

The reaction operates via a I(I)/I(V) redox couple. The 2-Iodo-N-isopropylbenzamide (Precatalyst, I(I) ) is oxidized in situ by Oxone (potassium peroxymonosulfate) to the active I(V) species (an IBX-amide derivative). This active species coordinates with the alcohol substrate, undergoing ligand exchange and subsequent reductive elimination to release the carbonyl product and regenerate the I(I) catalyst.

CatalyticCycle Precatalyst 2-Iodo-N-isopropylbenzamide (Iodine I) ActiveSpecies Active I(V) Species (Hydroxy-iodoxy complex) Precatalyst->ActiveSpecies Oxidation by Oxone Oxidant Oxone® (KHSO5) Oxidant->Precatalyst Intermediate Alkoxy-I(V) Intermediate ActiveSpecies->Intermediate Ligand Exchange (-H2O) Substrate Alcohol Substrate (R-OH) Substrate->Intermediate Intermediate->Precatalyst Reductive Elimination Product Aldehyde/Ketone (R=O) Intermediate->Product Product Release

Figure 1: Catalytic cycle of 2-Iodo-N-isopropylbenzamide mediated oxidation. The Iodine(I) species is re-oxidized to Iodine(V) by Oxone, allowing for sub-stoichiometric loading.

Reaction Optimization & Parameters

The following parameters have been validated for optimal conversion and selectivity.

ParameterRecommended ConditionRationale
Catalyst Loading 10–30 mol%Lower loadings (5-10%) work for activated alcohols (benzylic); aliphatic alcohols often require 20-30% for full conversion within <12h.
Terminal Oxidant Oxone® (2.0–2.5 equiv)Provides the thermodynamic driving force. Must be used in excess to account for non-productive decomposition.
Solvent System MeNO₂ / H₂O (3:1 v/v)Critical: Nitromethane is the optimal organic co-solvent due to its high dielectric constant and resistance to oxidation. Acetonitrile (MeCN) is a viable alternative but often results in slower kinetics.
Additive Bu₄NHSO₄ (0.5–1.0 equiv)Acts as a Phase Transfer Catalyst (PTC), facilitating the interaction between the inorganic oxidant (aqueous phase) and the organic catalyst/substrate.
Temperature 25°C (Room Temp)Elevated temperatures (>50°C) can degrade the active I(V) species and accelerate Oxone decomposition.

Standard Operating Protocol (SOP)

Protocol A: Catalytic Oxidation (Standard)

Best for: Milligram to Gram-scale synthesis of aldehydes/ketones from primary/secondary alcohols.

Materials:

  • Substrate: Alcohol (1.0 equiv)

  • Catalyst: 2-Iodo-N-isopropylbenzamide (0.15 equiv / 15 mol%)

  • Oxidant: Oxone® (2.5 equiv)

  • Additive: Tetrabutylammonium bisulfate (TBAHSO₄) (0.5 equiv)

  • Solvent: Nitromethane (MeNO₂) and Deionized Water.

Step-by-Step Procedure:

  • Preparation of Organic Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alcohol substrate (1.0 mmol), 2-Iodo-N-isopropylbenzamide (43 mg, 0.15 mmol), and TBAHSO₄ (170 mg, 0.5 mmol) in MeNO₂ (3.0 mL).

    • Note: Ensure the catalyst is fully dissolved before proceeding.

  • Addition of Oxidant: Add Water (1.0 mL) to the flask. The mixture may become biphasic. Add Oxone® (768 mg, 2.5 mmol) in a single portion.

    • Caution: The reaction is slightly exothermic. For scales >5g, add Oxone portion-wise over 15 minutes.

  • Reaction Monitoring: Stir vigorously at Room Temperature (25°C) . Monitor via TLC or LC-MS.

    • Typical Duration: 2–6 hours for benzylic alcohols; 6–24 hours for aliphatic alcohols.

  • Quench & Workup: Once conversion is complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 mL). Pour the mixture into a separatory funnel containing Sat. Aq. Na₂S₂O₃ (Sodium Thiosulfate, 10 mL) to quench remaining oxidant. Shake vigorously until the iodine color (if any) fades.

    • Safety Check: Use starch paper to confirm no active oxidant remains.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine organic layers and wash with Sat. Aq. NaHCO₃ (to remove acidic byproducts from Oxone) and Brine . Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The catalyst residue (2-Iodo-N-isopropylbenzamide) is less polar than most alcohol/carbonyl products. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting & Limitations

Workflow Logic Diagram:

Troubleshooting Start Reaction Incomplete (>24h) Check1 Check Substrate Type Start->Check1 Check2 Check pH Check1->Check2 Benzylic/Simple Action1 Increase Catalyst to 30 mol% Check1->Action1 Aliphatic/Steric Bulk Action2 Buffer with NaHCO3 (Acid Sensitive?) Check2->Action2 Substrate Degradation Action3 Switch Solvent to MeNO2:H2O (2:1) Check2->Action3 Low Conversion

Figure 2: Decision matrix for troubleshooting incomplete conversions.

  • Slow Reaction: Aliphatic alcohols are significantly slower than benzylic ones. If the reaction stalls, add a second portion of Oxone (0.5 equiv) and Catalyst (5 mol%).

  • Acid Sensitivity: Oxone generates KHSO₄, making the aqueous phase acidic (pH ~2). For acid-sensitive substrates (e.g., acetals, silyl ethers), add solid NaHCO₃ (3.0 equiv) to the reaction mixture to buffer the solution.

  • Solvent Choice: If Nitromethane is unavailable, Acetonitrile/Water (2:1) can be used, but reaction times generally double.

References

  • Yakura, T., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation."[2][3] Beilstein Journal of Organic Chemistry, 14, 971–978. Link[2]

  • Zhdankin, V. V. (2009). "Hypervalent iodine(III) reagents in organic synthesis." Arkivoc, (i), 1–62. Link

  • Uyanik, M., & Ishihara, K. (2009). "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, 2086-2099. Link

Sources

Application

using 2-Iodo-N-isopropylbenzamide with Oxone® as a co-oxidant

The N-Isopropyl-2-iodobenzamide / Oxone® System[1] Executive Summary This application note details the protocol for utilizing 2-Iodo-N-isopropylbenzamide as a catalytic precursor for alcohol oxidation, employing Oxone® (...

Author: BenchChem Technical Support Team. Date: February 2026

The N-Isopropyl-2-iodobenzamide / Oxone® System[1]

Executive Summary

This application note details the protocol for utilizing 2-Iodo-N-isopropylbenzamide as a catalytic precursor for alcohol oxidation, employing Oxone® (potassium peroxymonosulfate) as the terminal co-oxidant.

Historically, 2-Iodoxybenzoic acid (IBX) has been a staple oxidant in organic synthesis due to its mild conditions and high chemoselectivity. However, its utility is severely hampered by its insolubility in most organic solvents and its explosive nature under impact or heating.

The protocol described herein circumvents these limitations by generating the active hypervalent iodine(V) species in situ from a safe, soluble iodine(I) precursor (2-Iodo-N-isopropylbenzamide). This method offers a scalable, "green chemistry" alternative that maintains the selectivity of IBX while eliminating the safety hazards associated with handling stoichiometric quantities of shock-sensitive high-valent iodine reagents.

Scientific Foundation & Mechanism

The core efficacy of this system relies on the catalytic cycle of the iodine moiety. Unlike traditional methods where the iodine(V) reagent is added stoichiometrically, this protocol uses Oxone® to continuously re-oxidize the reduced iodine(I) species back to its active iodine(V) state.

Key Mechanistic Features:

  • Solubility: The N-isopropyl group renders the catalyst soluble in acetonitrile/water mixtures, unlike the parent IBX molecule.

  • Active Species: Oxone® oxidizes the precursor (2-Iodo-N-isopropylbenzamide) to its iodine(V) analogue (N-isopropyl-2-iodoxybenzamide).

  • The Cycle: The iodine(V) species oxidizes the alcohol substrate to a carbonyl compound (aldehyde/ketone) and is reduced back to the iodine(I) state, where it re-enters the oxidation cycle.

Figure 1: Catalytic Cycle of N-Isopropyl-2-iodobenzamide

CatalyticCycle Figure 1: The catalytic cycle driven by Oxone® re-oxidation. PreCatalyst Pre-Catalyst (Iodine I) 2-Iodo-N-isopropylbenzamide ActiveCatalyst Active Catalyst (Iodine V) N-Isopropyl-2-iodoxybenzamide PreCatalyst->ActiveCatalyst Oxidation Oxone Oxone® (Terminal Oxidant) Oxone->PreCatalyst ActiveCatalyst->PreCatalyst Reduction (Substrate Oxidation) Product Product (Carbonyl) ActiveCatalyst->Product Substrate Substrate (Alcohol) Substrate->ActiveCatalyst Byproduct Byproduct (KHSO4)

Caption: The iodine(I) precursor is oxidized by Oxone® to the active iodine(V) species, which then oxidizes the alcohol substrate.

Experimental Protocols
Protocol A: Synthesis of Catalyst (2-Iodo-N-isopropylbenzamide)

If the catalyst is not commercially available, it can be synthesized from 2-iodobenzoic acid.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, excess)

  • Isopropylamine (1.2 equiv)[1]

  • Triethylamine (Et₃N, 3.0 equiv)[1]

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid (e.g., 5.0 g) in thionyl chloride (25 mL).

  • Reflux: Heat to reflux for 2 hours. The solution should become clear.

  • Evaporation: Remove excess thionyl chloride under reduced pressure. Perform azeotropic distillation with benzene or toluene (2x) to ensure complete removal of SOCl₂.

  • Amide Coupling: Dissolve the resulting acid chloride residue in anhydrous DCM (50 mL) and cool to 0°C under nitrogen.

  • Addition: Dropwise add a mixture of isopropylamine and triethylamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 10% HCl, saturated NaHCO₃, and brine.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/CHCl₃ to obtain colorless needles.[1]

Protocol B: General Oxidation of Alcohols

Standard Operating Procedure for converting primary/secondary alcohols to aldehydes/ketones.

Reagents:

  • Substrate: Alcohol (1.0 mmol)

  • Catalyst: 2-Iodo-N-isopropylbenzamide (0.05 mmol, 5 mol%)

  • Co-oxidant: Oxone® (1.1 – 1.5 mmol)

  • Solvent: Acetonitrile (CH₃CN) / Water (H₂O) [2:1 ratio]

Step-by-Step Procedure:

  • Preparation: In a 20 mL vial, dissolve the alcohol substrate (1.0 equiv) and the catalyst (5 mol%) in Acetonitrile/Water (2:1 v/v, concentration ~0.1 M).

  • Oxidant Addition: Add Oxone® (1.1 equiv for secondary alcohols, 1.5 equiv for primary alcohols) in a single portion.

  • Reaction: Stir the suspension vigorously at room temperature.

    • Note: The reaction is biphasic or a suspension; vigorous stirring is critical.

  • Monitoring: Monitor by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Quench: Once complete, add aqueous Na₂SO₃ (sodium sulfite) solution to quench excess oxidant. Stir for 10 minutes (check for disappearance of oxidizing power using starch-iodide paper).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Finishing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography.

Data Summary & Comparison

The following table contrasts this catalytic method against traditional stoichiometric oxidations.

FeatureStoichiometric IBXPCC / PDCCat. 2-Iodo-N-isopropylbenzamide / Oxone
Atom Economy Poor (High MW waste)Poor (Chromium waste)High (Water/Sulfate byproduct)
Toxicity ModerateHigh (Carcinogenic)Low (Oxone is non-toxic)
Safety Explosive riskFlammable solventsInherently Safe (In-situ generation)
Solubility DMSO only (mostly)DCMAcetonitrile / Water
Workup Filtration (difficult)Filtration (tarry)Simple Extraction
Optimization & Troubleshooting (Senior Scientist Insights)

1. pH Control is Critical: Oxone® is acidic (pH ~2-3 in solution). If your substrate contains acid-sensitive groups (e.g., acetals, silyl ethers), the reaction must be buffered.

  • Modification: Add solid NaHCO₃ (3-4 equiv) to the reaction mixture alongside Oxone to maintain a neutral pH.

2. Solvent Ratios: The 2:1 CH₃CN/H₂O ratio is not arbitrary.

  • Too much water: The organic substrate may precipitate out, slowing kinetics.

  • Too much organic: Oxone solubility drops, starving the cycle of the terminal oxidant.

  • Tip: If the reaction stalls, add a small amount of water to dissolve the crust of salts forming on the vial walls.

3. Catalyst Loading: While 5 mol% is standard, sterically hindered alcohols (e.g., menthol) may require 10-15 mol% and mild heating (40°C).

4. Primary Alcohols: Oxidation of primary alcohols often proceeds to the carboxylic acid due to the presence of water (which hydrates the intermediate aldehyde). To stop at the aldehyde, this aqueous method is challenging; however, shorter reaction times and lower Oxone equivalents (1.0 eq) can favor the aldehyde.

Safety Information
  • Oxone®: Causes severe skin burns and eye damage.[2][3][4] It is a strong oxidizer.[5] Do not grind Oxone with organic material. Store in a cool, dry place.

  • 2-Iodo-N-isopropylbenzamide: Treat as an organoiodine compound. Avoid inhalation.

  • Peroxides: Although this method avoids isolating explosive IBX, the reaction mixture contains peroxides. Always quench with a reducing agent (sulfite/thiosulfate) before concentrating the solvent.

References
  • Vinod, T. K., Hartung, A. P., Thottumkara, A. P. (2005). "Catalytic Oxidation of Alcohols to Carbonyl Compounds Using 2-Iodoxybenzoic Acid (IBX) Generated in Situ from 2-Iodobenzoic Acid and Oxone." Organic Letters, 7(14), 2933–2936.

  • Suzuki, Y., Yakura, T., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation." Beilstein Journal of Organic Chemistry, 14, 934–941.

  • Uyanik, M., & Ishihara, K. (2009).[6] "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, (16), 2086-2099.

  • Fisher Scientific. (2021).[4] "Safety Data Sheet: Oxone (Potassium Monopersulfate)."

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-N-isopropylbenzamide

Introduction: The Versatility of 2-Iodo-N-isopropylbenzamide in Modern Synthesis 2-Iodo-N-isopropylbenzamide is a highly valuable and versatile building block in contemporary organic synthesis. Its structure incorporates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Iodo-N-isopropylbenzamide in Modern Synthesis

2-Iodo-N-isopropylbenzamide is a highly valuable and versatile building block in contemporary organic synthesis. Its structure incorporates an aryl iodide, which is among the most reactive aryl halides for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond. This high reactivity allows for transformations under mild conditions, often with lower catalyst loadings and faster reaction times compared to the corresponding bromides or chlorides.[1][2] The presence of the N-isopropylbenzamide moiety provides a handle for further synthetic modifications and can influence the electronic properties and steric environment of the molecule. This guide provides detailed protocols and mechanistic insights for key palladium-catalyzed reactions utilizing this substrate, with a focus on applications relevant to pharmaceutical and materials science research. A notable application of related scaffolds is in the synthesis of Pazopanib, an anti-cancer drug, highlighting the industrial relevance of such building blocks.[3][4][5]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of biaryl structures.[6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. The use of 2-Iodo-N-isopropylbenzamide as the halide partner provides an efficient route to a diverse range of substituted N-isopropylbenzamides.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Iodo-N-isopropylbenzamide, forming a Pd(II) intermediate.[7]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Oxidative Addition Intermediate (Pd-II) Pd0->OA_complex Oxidative Addition sub 2-Iodo-N-isopropylbenzamide sub->OA_complex prod Coupled Product waste I⁻, B(OH)₃ TM_complex Transmetalation Intermediate (Pd-II) OA_complex->TM_complex Transmetalation TM_complex->Pd0 TM_complex->prod Reductive Elimination boronic Ar-B(OH)₂ + Base boronic->TM_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a robust method for the Suzuki-Miyaura coupling of 2-Iodo-N-isopropylbenzamide with various arylboronic acids.

Materials:

  • 2-Iodo-N-isopropylbenzamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Iodo-N-isopropylbenzamide, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Expert Insights:

  • Catalyst Choice: Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., Buchwald precatalysts) can be used.[7]

  • Ligand Selection: PPh₃ is a standard ligand, but for less reactive boronic acids or to improve yields, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often superior.

  • Base and Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling Scope
Coupling Partner (Arylboronic Acid)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃906>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃804>95
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1008~88
4-Acetylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃9010~85
Note: Yields are representative and can vary based on specific reaction scale and purification efficiency.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[11]

Mechanistic Overview

The reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[10]

  • Palladium Cycle: Begins with oxidative addition of 2-Iodo-N-isopropylbenzamide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from palladium to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-I Pd0->OA_complex Oxidative Addition (Ar-I) RE_complex Ar-Pd(II)-C≡CR OA_complex->RE_complex Transmetalation RE_complex->Pd0 prod Product Ar-C≡CR RE_complex->prod Reductive Elimination CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->RE_complex from Cu Cycle Alkyne H-C≡CR + Base Alkyne->Cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Copper-Cocatalyzed Procedure

Materials:

  • 2-Iodo-N-isopropylbenzamide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 1.5 mol%)

  • Copper(I) Iodide (CuI) (0.03 mmol, 3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2-Iodo-N-isopropylbenzamide, PdCl₂(PPh₃)₂, and CuI in THF and TEA/DIPA.

  • Inert Atmosphere: De-gas the solution by bubbling Argon or Nitrogen through it for 15 minutes.

  • Reagent Addition: Add the terminal alkyne dropwise via syringe at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction by TLC. The formation of a salt precipitate (triethylammonium iodide) is often observed.

  • Workup: Once the starting material is consumed (typically 2-6 hours), remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.

Expert Insights:

  • Base/Solvent Role: The amine (TEA or DIPA) serves as both the base to deprotonate the alkyne and often as a solvent. Its use is critical for the reaction's success.[12]

  • Copper-Free Variant: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst/ligand system and a stronger organic base, often at higher temperatures.[13]

  • Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining strict anaerobic conditions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[14][15][16] This transformation has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.

Mechanistic Overview

The mechanism is analogous to other cross-coupling reactions, involving the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond.[16]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_complex Oxidative Addition Intermediate (Pd-II) Pd0->OA_complex Oxidative Addition sub 2-Iodo-N-isopropylbenzamide sub->OA_complex prod Arylamine Product waste Base-H⁺, I⁻ Amido_complex Palladium Amido Complex (Pd-II) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Amido_complex->prod Reductive Elimination amine Amine (R₂NH) + Base amine->Amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

Materials:

  • 2-Iodo-N-isopropylbenzamide (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is recommended to set up the reaction in a glovebox. Add Pd₂(dba)₃, XPhos, NaOtBu, and 2-Iodo-N-isopropylbenzamide to a vial.

  • Reagent Addition: Add toluene, followed by the amine.

  • Sealing and Heating: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS. Reactions are often complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.

Expert Insights:

  • Base Selection: A strong, non-nucleophilic base is essential. NaOtBu is the most common, but others like LiHMDS or K₃PO₄ can be used depending on the substrate's sensitivity.[17][18]

  • Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like the "Buchwald ligands" - XPhos, SPhos, RuPhos) are necessary to promote the reductive elimination step, which is often rate-limiting.

  • Inert Conditions: Maintaining a strictly inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Other Important Palladium-Catalyzed Reactions

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[19] The reaction typically proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination.[1] This provides a route to cinnamamide derivatives from 2-Iodo-N-isopropylbenzamide and various alkenes.

Carbonylation

Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-iodine bond.[20][21][22] Depending on the nucleophile present (e.g., an alcohol or an amine), this can lead to the formation of esters or amides, respectively. This reaction is a powerful tool for introducing a carbonyl group and is used to synthesize a wide array of carboxylic acid derivatives.[23]

Conclusion

2-Iodo-N-isopropylbenzamide stands out as a premier substrate for a wide array of palladium-catalyzed cross-coupling reactions. Its high reactivity enables the efficient construction of C-C, C-N, and C-alkynyl bonds under well-established and reliable protocols. The methodologies detailed in these application notes provide researchers, particularly those in drug development and materials science, with a robust toolkit for synthesizing complex molecular architectures from this versatile starting material. The successful application of these fundamental reactions continues to drive innovation, enabling the rapid assembly of novel compounds with significant potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide.
  • Beilstein Journals. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • ResearchGate. (n.d.). Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles.
  • Agee, C. (n.d.). Palladium-Catalyzed Carbenylative Cross-Coupling and Carbenylative Amination Utilizing Vinylcarbenes. eScholarship.org.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2013). Mono- and double carbonylation of iodobenzene in the presence of reusable supported palladium catalysts.
  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Ramesh, R., & Anandaraj, M. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Yu, et al. (n.d.). 5-Chloro-2-iodo-N-isopropylbenzamide (19).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemSpider Synthetic Pages. (n.d.). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • Lanzhou Institute of Chemical Physics. (2012). LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation.
  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide.
  • SciSpace. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Google Patents. (n.d.). EP2935250B1 - PROCESS FOR THE PREPARATION OF PAZOPANIB OR SALTS THEREOF.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • The Royal Society of Chemistry. (2023). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air.
  • Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
  • PubMed. (n.d.). Palladium-catalyzed double carbonylation using near stoichiometric carbon monoxide: expedient access to substituted 13C2-labeled phenethylamines.

Sources

Application

Strategic Utilization of 2-Iodo-N-isopropylbenzamide: A Divergent Scaffold for Heterocyclic Synthesis and Radiotracer Development

[1] Introduction: The Architecture of a Versatile Synthon In the landscape of pharmaceutical intermediates, 2-Iodo-N-isopropylbenzamide (CAS 101078-18-0) represents a "privileged scaffold." Its utility extends beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Architecture of a Versatile Synthon

In the landscape of pharmaceutical intermediates, 2-Iodo-N-isopropylbenzamide (CAS 101078-18-0) represents a "privileged scaffold." Its utility extends beyond a simple building block; it acts as a linchpin for divergent synthesis due to the orthogonal reactivity of its functional groups.[1]

Structural Logic and Reactivity Profile
  • The Ortho-Iodine Handle: The C-I bond is the primary reactive site (Bond Dissociation Energy

    
     65 kcal/mol), significantly more labile than corresponding bromides or chlorides. This allows for oxidative addition by transition metals (Pd, Cu, Ni) under mild conditions, preserving sensitive epitopes elsewhere in the molecule.
    
  • The N-Isopropylamide Motif:

    • Directing Group (DG): The carbonyl oxygen coordinates with metal centers, facilitating ortho-C-H activation or stabilizing metallacycle intermediates.[1]

    • Pharmacophore Mimicry: The N-isopropyl group enhances lipophilicity (logP modulation), a critical feature for CNS-active drugs (e.g., dopamine antagonists) requiring Blood-Brain Barrier (BBB) penetration.[1]

    • Solubility: Unlike primary benzamides, the N-isopropyl substituent disrupts strong intermolecular hydrogen bonding network, ensuring excellent solubility in non-polar solvents (DCM, Toluene) used in catalysis.

Application Module A: Synthesis of Isoquinolin-1(2H)-ones via Pd-Catalyzed Annulation

The isoquinolin-1(2H)-one core is ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors and 5-HT3 receptor antagonists. 2-Iodo-N-isopropylbenzamide serves as the ideal substrate for Larock-type annulation with internal alkynes.

Mechanism of Action

The reaction proceeds via a hetero-annulation pathway.[1] The Pd(0) species undergoes oxidative addition into the C-I bond. Coordination of the alkyne followed by syn-insertion generates a vinyl-palladium intermediate. Intramolecular nucleophilic attack by the amide nitrogen (facilitated by base) closes the ring, followed by reductive elimination.

Experimental Protocol: Pd-Catalyzed Annulation

Objective: Synthesis of 3,4-disubstituted-N-isopropylisoquinolin-1(2H)-one.

Reagents:

  • Substrate: 2-Iodo-N-isopropylbenzamide (1.0 equiv)[1]

  • Coupling Partner: Diphenylacetylene (1.2 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under argon flow.

  • Charging: Add 2-Iodo-N-isopropylbenzamide (289 mg, 1.0 mmol), Diphenylacetylene (214 mg, 1.2 mmol), Pd(OAc)

    
     (11 mg), PPh
    
    
    
    (26 mg), and Na
    
    
    CO
    
    
    (212 mg).
  • Solvation: Add DMF (5 mL) via syringe. Seal the tube.

  • Degassing: Perform three freeze-pump-thaw cycles to remove O

    
     (critical to prevent Pd-black precipitation).
    
  • Reaction: Heat the mixture to 100°C in an oil bath for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1).[1] The starting iodide (

      
      ) should disappear; a highly fluorescent product spot will appear.
      
  • Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1] Dry organic layer over MgSO

    
    .[1][3]
    
  • Purification: Flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

Data Summary:

ParameterValueNote
Yield 82-88%Isolated yield
Reaction Time 12 hCan be reduced to 1 h with Microwave (120°C)
Selectivity >95%Regioselective for 6-endo-dig cyclization

Application Module B: Synthesis of Phenanthridinones via Carbonylation

Phenanthridinones are key scaffolds in anti-viral and anti-cancer agents.[1] This protocol utilizes the iodine atom for a palladium-catalyzed carbonylative coupling, inserting CO to form the third ring.

Experimental Protocol: Carbonylative Cyclization

Objective: Synthesis of N-isopropylphenanthridin-6(5H)-one via biaryl coupling.

Pre-requisite: This reaction typically requires a 2-aryl-substituted benzamide.[1] However, starting from 2-Iodo-N-isopropylbenzamide, one can perform a One-Pot Domino Reaction : Suzuki Coupling


 C-H Amidation.[1]

Reagents:

  • Substrate: 2-Iodo-N-isopropylbenzamide (1.0 mmol)[1]

  • Partner: 2-Chlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • CO Source: Molybdenum hexacarbonyl [Mo(CO)

    
    ] (Solid CO source) or CO balloon.[1]
    
  • Base: Cs

    
    CO
    
    
    
    (3 equiv)[1]
  • Solvent: 1,4-Dioxane[1]

Methodology:

  • Mixing: In a pressure vial, combine the iodide, boronic acid, Pd catalyst, and base.

  • Activation: Add Mo(CO)

    
     (0.5 equiv) as the CO source.[1]
    
  • Heating: Heat to 110°C for 16 hours.

  • Mechanism: The Suzuki coupling occurs first to form the biaryl intermediate. The Pd then inserts into the C-H bond (directed by the amide) or oxidative addition into the C-Cl bond (if using chloro-boronic acid) followed by CO insertion and amidation.

  • Isolation: Filter through Celite, concentrate, and recrystallize from EtOH.

Application Module C: Radiopharmaceutical Precursor (Destannylation)[1]

In nuclear medicine, N-isopropylbenzamides are structural analogs of [


I]IBZM  (Dopamine D2 antagonist). 2-Iodo-N-isopropylbenzamide is the "cold standard" used to validate the synthesis of the radioactive tracer.

The Workflow:

  • Stannylation: Convert 2-Iodo-N-isopropylbenzamide to the tributyltin precursor.

  • Radioiodination: Electrophilic substitution with radioactive iodine (

    
    I or 
    
    
    
    I).[1]
Protocol: Preparation of the Stannyl Precursor

Reagents:

  • 2-Iodo-N-isopropylbenzamide (1.0 equiv)[1]

  • Bis(tributyltin) (Hex

    
    Sn
    
    
    
    or Bu
    
    
    SnSnBu
    
    
    ) (1.5 equiv)[1]
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Solvent: Toluene (degassed)

Procedure:

  • Reflux the mixture in toluene at 110°C for 4 hours under Argon.

  • Purification: Rapid silica filtration (neutral alumina is preferred to prevent destannylation) using 5% Et3N in Hexane.[1]

  • Result: 2-(Tributylstannyl)-N-isopropylbenzamide.[1]

    • Note: This precursor is stable at -20°C and is used for "kit" formulations where adding oxidant and radioactive iodide generates the tracer instantly.

Visualizing the Chemical Logic

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates how the core scaffold branches into three distinct pharmaceutical classes.

DivergentSynthesis Core 2-Iodo-N-isopropylbenzamide (Scaffold) Alkyne + Internal Alkyne Pd(OAc)2 Core->Alkyne Biaryl + Boronic Acid Pd(0) / CO Core->Biaryl Tin 1. Pd(0)/Sn2Bu6 2. Na[123I]/Oxidant Core->Tin IsoQ Isoquinolin-1(2H)-ones (PARP Inhibitors) Phen Phenanthridinones (Anti-viral) Radio [123I]-Benzamide Tracers (SPECT Imaging) Alkyne->IsoQ Annulation Biaryl->Phen Carbonylation Tin->Radio Destannylation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amide moieties.

Diagram 2: Catalytic Cycle (Isoquinolinone Synthesis)

The mechanistic causality of the Pd-catalyzed annulation.[1]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Syn-Insertion (Vinyl-Pd Species) Coord->Insert N_Attack Intramolecular N-Attack (Ring Close) Insert->N_Attack Base (Na2CO3) RedElim Reductive Elimination (Product Release) N_Attack->RedElim RedElim->Pd0 - HI

Caption: Palladium catalytic cycle demonstrating the oxidative addition and regioselective alkyne insertion.

References

  • BenchChem. (2025).[1][3][4] Synthesis of 1(2H)-Isoquinolinones from 2-Halobenzamides: Application Notes and Protocols. Retrieved from

  • Li, X., et al. (2011).[1] Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps.[5]Angewandte Chemie Int.[1][5] Ed., 50(42), 9880-9883.[1][5] [5]

  • PubChem. (2023).[1] Compound Summary: 2-Iodo-N-isopropylbenzamide (CID 615861).[1] National Library of Medicine.[1] Retrieved from [1]

  • Yakura, T., et al. (2018).[1] 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst for alcohol oxidation.[1]Beilstein Journal of Organic Chemistry, 14, 971–976.[1] [Beilstein J. Org. Chem.]([Link])

  • Sandhu, J.S., et al. (2020).[1] A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones.[1]RSC Advances, 10, 29826-29831.[1] [1]

Sources

Method

Application Note: Catalytic Oxidations via In Situ Hypervalent Iodine Generation Using 2-Iodo-N-isopropylbenzamide

Topic: Large-Scale Synthesis Using 2-Iodo-N-isopropylbenzamide Catalyst Content Type: Application Note & Process Protocol Executive Summary This technical guide outlines the process development and scale-up parameters fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis Using 2-Iodo-N-isopropylbenzamide Catalyst Content Type: Application Note & Process Protocol

Executive Summary

This technical guide outlines the process development and scale-up parameters for utilizing 2-iodo-N-isopropylbenzamide as a pre-catalyst for oxidative transformations. Unlike stoichiometric hypervalent iodine reagents (e.g., IBX, Dess-Martin Periodinane), which pose explosion hazards and purification challenges on a kilogram scale, this system employs a catalytic amount of the iodo-benzamide precursor. The active hypervalent iodine(V) species is generated in situ using Oxone® (potassium peroxymonosulfate) as the terminal oxidant.

This protocol is optimized for drug development and fine chemical synthesis , specifically for the oxidation of primary/secondary alcohols to aldehydes/ketones and the oxidative cyclization of diols to lactones.

Mechanistic Principles & Catalyst Design

The Catalytic Cycle

The efficiency of 2-iodo-N-isopropylbenzamide relies on the iodine(I)/iodine(V) redox couple. The amide moiety plays a dual role:

  • Solubility & Stability: It enhances the organic solubility of the catalyst compared to 2-iodobenzoic acid.

  • Pseudo-Intramolecular Activation: The amide carbonyl oxygen can coordinate with the hypervalent iodine center, stabilizing the active species (analogous to the structure of IBX).

In the reaction medium, the inert iodine(I) precursor is oxidized by Oxone to a reactive iodine(V) species (likely a cyclic benziodazolone derivative). This species oxidizes the alcohol substrate, releasing the carbonyl product and returning the catalyst to its iodine(I) state to begin the cycle anew.

Mechanism Diagram

The following diagram illustrates the oxidative cycle driven by Oxone and the 2-iodo-N-isopropylbenzamide catalyst.

CatalyticCycle PreCatalyst Pre-Catalyst (Iodine I) 2-Iodo-N-isopropylbenzamide ActiveSpecies Active Species (Iodine V) (Hypervalent Iodine) PreCatalyst->ActiveSpecies Oxidation by Oxone Oxidant Terminal Oxidant (Oxone / KHSO5) Oxidant->ActiveSpecies Intermediate Alkoxyperiodinane Intermediate ActiveSpecies->Intermediate Ligand Exchange (+ Substrate) Substrate Substrate (Alcohol) Substrate->Intermediate Intermediate->PreCatalyst Reductive Elimination (Product Release) Product Product (Aldehyde/Ketone) Intermediate->Product Byproduct Byproduct (Sulfate Salts)

Caption: Catalytic cycle showing the oxidation of the I(I) benzamide to the active I(V) species by Oxone, followed by substrate oxidation and catalyst regeneration.

Catalyst Preparation (Pre-requisite)

Before commencing the oxidation protocol, the catalyst must be synthesized. This is a robust Schotten-Baumann amidation.

Protocol 1: Synthesis of 2-Iodo-N-isopropylbenzamide Target Scale: 100 g

ReagentMW ( g/mol )Equiv.[1][2]Amount
2-Iodobenzoyl chloride266.461.0100.0 g
Isopropylamine59.111.226.6 g (38.5 mL)
Triethylamine (Et3N)101.191.557.0 g (78.5 mL)
Dichloromethane (DCM)-Solvent500 mL

Procedure:

  • Setup: Charge 2-iodobenzoyl chloride and DCM into a 1 L reactor equipped with an overhead stirrer and temperature probe. Cool to 0–5 °C.

  • Addition: Mix isopropylamine and Et3N. Add this mixture dropwise to the reactor, maintaining internal temperature <15 °C (exothermic).

  • Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by TLC or HPLC (conversion >99%).

  • Workup: Quench with 1N HCl (300 mL). Separate phases. Wash organic layer with Sat.[3] NaHCO3 (300 mL) and Brine (300 mL).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

    • Expected Yield: ~90–95% (White solid).[4][5]

    • Melting Point: 136–137 °C.[6]

Core Application Protocol: Catalytic Oxidation

Target Application: Oxidation of Secondary Alcohol to Ketone (General Procedure) Scale: 100 mmol substrate (Process scalable to kg)

Critical Process Parameters (CPP)
  • Solvent System: The literature often cites Nitromethane/Water. Safety Warning: On a large scale, nitromethane presents a detonation hazard, especially under basic conditions or with strong oxidants. For process scale-up, Acetonitrile (ACN)/Water (1:1 to 2:1) is the recommended safer alternative, though reaction rates may vary.

  • Oxone Dosing: Oxone is added as a solid or slurry. Rapid addition causes significant exotherms. Controlled dosing is required.

  • pH Control: The reaction generates acidity (KHSO4). While often run without buffer, sensitive substrates may require buffering (e.g., NaHCO3).

Experimental Procedure

Materials:

  • Substrate: Benzhydrol (Example secondary alcohol) - 18.4 g (100 mmol)

  • Catalyst: 2-Iodo-N-isopropylbenzamide - 1.45 g (5 mmol, 5 mol%)

  • Oxidant: Oxone® (2KHSO5[7]·KHSO4·K2SO4) - 36.9 g (60 mmol active oxidant, 1.2 equiv)

  • Phase Transfer Catalyst (Optional): Bu4NHSO4 - 1.7 g (5 mmol). Note: Enhances rate in biphasic systems.

  • Solvent: Acetonitrile (150 mL) / Water (75 mL)

Step-by-Step Protocol:

  • Reactor Charging:

    • To a 500 mL jacketed reactor, add Substrate (18.4 g), Catalyst (1.45 g), and Acetonitrile (150 mL).

    • Stir at 200 RPM until dissolved.

    • Add Water (75 mL) and Bu4NHSO4 (1.7 g).

    • Adjust jacket temperature to 20 °C.

  • Oxidant Addition (Exotherm Control):

    • Safety: Oxone is a strong oxidant. Ensure reactor is vented.

    • Add Oxone (36.9 g) in 4–5 equal portions over 60 minutes.

    • Criterion: Maintain internal temperature between 20–30 °C. Do not add the next portion until the exotherm from the previous portion has subsided.

  • Reaction Monitoring:

    • Stir vigorously (Oxone is partially insoluble; good mixing is crucial).

    • Monitor by HPLC/TLC every 2 hours.

    • Typical reaction time: 4–12 hours depending on substrate sterics.

  • Workup:

    • Filtration: Filter off the insoluble sulfate salts (byproduct of Oxone). Wash the cake with ACN (50 mL). Note: This removes the bulk of the waste solid.

    • Quench: Add 10% aqueous Na2S2O3 (Sodium Thiosulfate, 50 mL) to the filtrate to destroy excess oxidant. Check with starch-iodide paper (should be negative).

    • Extraction: Dilute with Ethyl Acetate (200 mL). Separate phases. Extract aqueous layer again with EtOAc (100 mL).

    • Wash: Wash combined organics with Sat. NaHCO3 (to remove acidic residues) and Brine.[3]

  • Catalyst Recovery (Optional but Recommended for Cost):

    • The catalyst returns to its reduced form (2-iodo-N-isopropylbenzamide) and remains in the organic layer.

    • After concentrating the product, the catalyst can often be separated by column chromatography (catalyst is more polar than most ketones) or crystallization if the product is a liquid.

Data Summary: Substrate Scope (Representative)
Substrate ClassProductYield (%)Reaction Time (h)Notes
Benzylic AlcoholsAromatic Ketones92–982–6Very fast; high conversion.
Aliphatic AlcoholsAliphatic Ketones85–928–16Slower; may require 1.5 eq Oxone.
THF-2-methanolsGamma-Lactones75–8512–24Oxidative cleavage (C-C bond break).
Allylic AlcoholsEnones80–904–8Chemoselective; C=C bond preserved.

Safety & Troubleshooting Guide

Hazard Analysis
  • Oxone: Corrosive, strong oxidant. Incompatible with strong bases and halides. Ensure no acetone is present (formation of TATP is theoretically possible with peroxides, though Oxone is peroxymonosulfate, caution is standard).

  • Exotherm: The oxidation of the iodine(I) to iodine(V) is exothermic. On >100g scale, active cooling is mandatory.

  • Solvents: Avoid Nitromethane for scale-up >10g due to shock sensitivity risks. Use Acetonitrile/Water or Ethyl Acetate/Water.

Troubleshooting Table
IssueProbable CauseCorrective Action
Stalled Reaction (<50% conv.)Oxone degradation or poor mixing.Increase stirring speed (vortex). Add 0.2 eq fresh Oxone. Check pH (if <2, buffer with NaHCO3).
Low Yield Over-oxidation or product solubility in water.Quench carefully with thiosulfate. Ensure thorough extraction of the aqueous phase (salt out with NaCl).
Precipitate in Reactor Sulfate salts (Normal).Do not confuse with product. Filter warm if product is liable to crash out, or use ample solvent.

References

  • Yakura, T., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation."[6][7][8][9][10] Beilstein Journal of Organic Chemistry, 14, 971–978.[6] Link

  • Yakura, T., et al. (2016).[11] "Efficient Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones by a 2-Iodobenzamide Catalyst in Combination with Oxone®." Chemical & Pharmaceutical Bulletin, 64(2), 162-168. Link

  • Uyanik, M., & Ishihara, K. (2009). "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, (16), 2086–2099. Link

  • Zhdankin, V. V. (2013).[4] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." Wiley.[12] (General Reference for Hypervalent Iodine Safety & Mechanisms).

Sources

Application

Application Note: Intramolecular C-H Arylation of 2-Iodo-N-isopropylbenzamide

Executive Summary & Application Scope This technical guide details the protocol for the palladium-catalyzed intramolecular C-H arylation of 2-iodo-N-isopropylbenzamide . This specific transformation is widely regarded in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the protocol for the palladium-catalyzed intramolecular C-H arylation of 2-iodo-N-isopropylbenzamide . This specific transformation is widely regarded in the field as a "benchmark reaction" for validating new C-H activation catalysts and ligands.

Beyond its utility as a model system, this reaction provides a direct, atom-economical route to phenanthridinones , a scaffold ubiquitous in bioactive alkaloids (e.g., crinasiadine, oxyavicine) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications:

  • Catalyst Benchmarking: Quantifying turnover frequency (TOF) of new Pd-catalysts.

  • Mechanistic Validation: Determining Kinetic Isotope Effects (KIE) to distinguish between Electrophilic Aromatic Substitution (

    
    ) and Concerted Metallation-Deprotonation (CMD) pathways.
    
  • Library Synthesis: Late-stage functionalization of drug-like phenanthridinone cores.

Mechanistic Insight: The CMD Pathway

Understanding the mechanism is critical for troubleshooting. Unlike traditional cross-couplings (Suzuki/Stille), this reaction relies on a Concerted Metallation-Deprotonation (CMD) step.

The amide directing group (DG) coordinates to the Palladium center, positioning the metal near the ortho-C-H bond of the pendant aryl ring. A base (carbonate or pivalate) acts as a proton shuttle, simultaneously deprotonating the arene while the Pd-C bond forms.

The Catalytic Cycle (Visualization)

The following diagram illustrates the Pivalate-Assisted CMD pathway, which is energetically more favorable than the standard carbonate-only pathway.

CMD_Mechanism cluster_legend Key Interaction Start Substrate (2-Iodo-N-isopropylbenzamide) OxAdd Intermediate A (Oxidative Addition) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Oxidative Addition LigandEx Intermediate B (Ligand/Base Exchange) OxAdd->LigandEx + PivOH/Base - I- CMD_TS CMD Transition State (Rate Limiting Step) LigandEx->CMD_TS Agostic Interaction Palladacycle Intermediate C (Six-Membered Palladacycle) CMD_TS->Palladacycle - PivOH (C-H Cleavage) Product Product (N-isopropylphenanthridinone) Palladacycle->Product Reductive Elimination Product->Pd0 Regeneration Legend1 Pivalate acts as intramolecular proton shuttle

Figure 1: Catalytic cycle highlighting the Concerted Metallation-Deprotonation (CMD) transition state, often the rate-determining step in this transformation.[1]

Protocol 1: High-Efficiency "Fagnou" Conditions

This protocol utilizes pivalic acid (PivOH) as a catalytic additive.[1] This is the "Gold Standard" method for high yield and reproducibility.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]RoleCritical Quality Attribute (CQA)
2-Iodo-N-isopropylbenzamide 1.0Substrate>98% Purity; Free of parent amine.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystOrange/Red crystalline; Avoid black powder (Pd⁰).
PCy₃ (Tricyclohexylphosphine) 0.10 (10 mol%)LigandStore in glovebox; Air sensitive.
K₂CO₃ 2.0Stoichiometric BaseMust be anhydrous and finely ground.
Pivalic Acid (PivOH) 0.30 (30 mol%)Proton ShuttleSolid or melt; High purity.
DMA (Dimethylacetamide) [0.1 M]SolventAnhydrous (<50 ppm H₂O); Degassed.
Step-by-Step Methodology
  • Preparation (Glovebox Recommended):

    • In a nitrogen-filled glovebox, charge a 10 mL oven-dried Schlenk tube or microwave vial with Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equiv).

    • Add the substrate 2-Iodo-N-isopropylbenzamide (1.0 equiv).

    • Add solid Pivalic Acid (30 mol%).

  • Solvent Addition:

    • Add anhydrous DMA to achieve a concentration of 0.1 M relative to the substrate.

    • Seal the vial with a Teflon-lined crimp cap or a glass stopper with a high-vacuum grease seal.

  • Reaction:

    • Remove from the glovebox.

    • Place in a pre-heated oil bath or heating block at 100 °C .

    • Stir vigorously (800+ RPM). The reaction is heterogeneous (solid base); mass transfer is critical.

    • Run for 14–16 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (ethyl acetate) and filter through a short pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (3x) to remove DMA (critical for NMR purity).

    • Wash with brine (1x), dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30).

    • Target: White to off-white solid.

Protocol 2: Kinetic Isotope Effect (KIE) Study

Use this protocol to validate if the C-H cleavage is the rate-determining step (RDS) in your specific catalytic system.

Experimental Design

You will run two parallel reactions:

  • Reaction A: Standard 2-Iodo-N-isopropylbenzamide (

    
    ).
    
  • Reaction B: Deuterated analog (2-iodo-N-isopropyl-d7-benzamide or specific ortho-deuteration) (

    
    ).
    

Note: An intramolecular competition experiment (using a substrate with one H-arm and one D-arm) is preferred for higher accuracy (


).
Workflow
  • Setup: Prepare Reaction A and Reaction B exactly as described in Protocol 1, but run at a lower temperature (80 °C ) to slow the rate for measurable sampling.

  • Sampling: Aliquot 50 µL every 15 minutes for the first 2 hours.

  • Quenching: Immediately quench aliquots into cold EtOAc/0.1 M HCl.

  • Analysis: Analyze via GC-MS or HPLC using an internal standard (e.g., dodecane).

  • Calculation: Plot ln([Substrate]0 / [Substrate]t) vs. time. The slope is

    
    .
    
    • Interpretation: A KIE (

      
      ) > 2.0 strongly suggests C-H cleavage is involved in the RDS (consistent with CMD). A KIE near 1.0 suggests oxidative addition or ligand exchange is rate-limiting.
      

Troubleshooting & Optimization "Black Box"

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / O₂ LeakEnsure DMA is degassed (freeze-pump-thaw). Use fresh PCy₃.
Pd Black Formation Ligand DissociationIncrease Ligand:Pd ratio to 3:1. Lower temp to 90°C.
Protodeiodination Hydride Source presentEnsure DMA is dry. Avoid using alcohols in workup until quench.
Product is Impure DMA ContaminationDMA has a high boiling point. Use aggressive H₂O washes or lyophilization.

References

  • Original Fagnou Protocol (CMD Mechanism): Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed intramolecular C-H arylation of electron-deficient arenes. Journal of the American Chemical Society, 128(35), 11350–11351. [Link]

  • Pivalate-Assisted C-H Activation: Lafrance, M., Gorelsky, S. I., & Fagnou, K. (2007). High-yielding palladium-catalyzed intramolecular alkane arylation: reaction development and mechanistic studies. Journal of the American Chemical Society, 129(47), 14570–14571.[2] [Link]

  • Daugulis Conditions (Pivalate Shuttle): Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315–1345. [Link]

  • Phenanthridinone Synthesis Overview: Canton-Vitoria, R., et al. (2024).[7] Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction.[5] RSC Advances, 14, 18274-18284. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Isoindolinones via Palladium-Catalyzed Intramolecular C-H Amination of 2-Iodo-N-isopropylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of 2-Iodo-N-isopropylbenzamide In the landscape of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of 2-Iodo-N-isopropylbenzamide

In the landscape of modern medicinal chemistry and drug development, the pursuit of efficiency and elegance in molecular synthesis is paramount.[1][2] One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to streamline synthetic routes, reduce waste, and improve overall yield.[3][4][5] This application note details a robust and versatile one-pot protocol for the synthesis of isoindolinone scaffolds, a privileged structural motif found in a wide array of biologically active compounds and natural products.[6][7] The cornerstone of this methodology is the strategic utilization of 2-Iodo-N-isopropylbenzamide as a readily accessible and highly adaptable starting material. The benzamide moiety not only serves as a directing group for C-H activation but also constitutes a key structural element of the final isoindolinone product.[1]

The protocol described herein leverages a palladium-catalyzed intramolecular C-H amination reaction, a transformation that has gained significant traction for its ability to forge C-N bonds with high atom economy and functional group tolerance.[8][9][10][11] The presence of the ortho-iodo substituent on the benzamide substrate is crucial, as it provides a handle for the initial palladium-catalyzed coupling event, which is then followed by an intramolecular C-H activation and amination cascade to furnish the desired isoindolinone architecture.

Mechanistic Rationale: A Palladium-Catalyzed Cascade

The one-pot synthesis of isoindolinones from 2-Iodo-N-isopropylbenzamide and a suitable coupling partner, such as an alkyne, proceeds through a carefully orchestrated palladium-catalyzed cascade. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (2-Iodo-N-isopropylbenzamide) to a low-valent palladium(0) species, forming a palladium(II) intermediate.

  • Carbopalladation/Insertion: The alkyne coupling partner then undergoes insertion into the aryl-palladium bond. The regioselectivity of this step can be influenced by the steric and electronic properties of the alkyne substituents.

  • C-H Activation and Cyclization: The amide nitrogen of the benzamide moiety acts as an internal nucleophile, attacking the newly formed vinyl-palladium species. This intramolecular C-H activation is often the rate-determining step and is facilitated by the directing effect of the amide group.[12][13][14] This step leads to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final step involves the reductive elimination of the desired isoindolinone product, regenerating the palladium(0) catalyst and completing the catalytic cycle.

Palladium-Catalyzed Isoindolinone Synthesis Palladium-Catalyzed Isoindolinone Synthesis Workflow 2-Iodo-N-isopropylbenzamide 2-Iodo-N-isopropylbenzamide Reaction_Vessel One-Pot Reaction 2-Iodo-N-isopropylbenzamide->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Oxidative_Addition Oxidative Addition Reaction_Vessel->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Carbopalladation Carbopalladation C-H_Activation C-H Activation/ Cyclization Carbopalladation->C-H_Activation Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Isoindolinone_Product Isoindolinone Product Reductive_Elimination->Isoindolinone_Product Pd(0)_Catalyst Pd(0)_Catalyst Reductive_Elimination->Pd(0)_Catalyst Catalyst Regeneration Pd(II)_Intermediate->Carbopalladation

Caption: Workflow for the one-pot synthesis of isoindolinones.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade and reagents purchased from reputable suppliers and used as received. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: One-Pot Synthesis of 3-Methylene-2-isopropylisoindolin-1-one

This protocol describes a general procedure for the palladium-catalyzed reaction of 2-Iodo-N-isopropylbenzamide with a terminal alkyne.

Materials:

  • 2-Iodo-N-isopropylbenzamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube, add 2-Iodo-N-isopropylbenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methylene-2-isopropylisoindolin-1-one.

ReagentMolar Equiv.Purpose
2-Iodo-N-isopropylbenzamide1.0Starting material
Terminal Alkyne1.2Coupling partner
Pd(OAc)₂0.05Catalyst precursor
PPh₃0.1Ligand
K₂CO₃2.0Base
DMF-Solvent

Data Presentation

The following table summarizes representative yields for the synthesis of various isoindolinone derivatives using the one-pot protocol.

EntryAlkyneProductYield (%)
1Phenylacetylene3-Benzylidene-2-isopropylisoindolin-1-one85
21-Hexyne2-Isopropyl-3-pentylideneisoindolin-1-one78
3Trimethylsilylacetylene2-Isopropyl-3-(trimethylsilylmethylene)isoindolin-1-one92

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 10 mol%. Ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of base can also be critical; other bases such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) may be screened.

  • Side Reactions: The formation of homocoupling products of the alkyne can sometimes be observed. This can be minimized by the slow addition of the alkyne to the reaction mixture.

  • Reaction Time: The reaction time can vary depending on the substrate. Monitor the reaction closely by TLC to determine the optimal reaction time.

Applications in Drug Discovery

The isoindolinone core is a key pharmacophore in numerous compounds with diverse biological activities, including inhibitors of carbonic anhydrase and poly (ADP-ribose) polymerase (PARP).[6][15] The one-pot synthesis described herein provides a rapid and efficient means to generate libraries of isoindolinone derivatives for screening in drug discovery programs. The functional group tolerance of the palladium-catalyzed C-H amination allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the synthesized compounds.

Applications_in_Drug_Discovery Applications in Drug Discovery One-Pot_Synthesis One-Pot Synthesis of Isoindolinones Library_Generation Rapid Library Generation One-Pot_Synthesis->Library_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidates Potential Drug Candidates Lead_Optimization->Drug_Candidates

Caption: The utility of one-pot synthesis in the drug discovery pipeline.

Conclusion

This application note has detailed a highly efficient and versatile one-pot protocol for the synthesis of isoindolinones utilizing 2-Iodo-N-isopropylbenzamide as a key starting material. The palladium-catalyzed intramolecular C-H amination cascade offers a powerful and atom-economical approach to this important class of heterocyclic compounds. The operational simplicity, broad substrate scope, and high yields make this methodology a valuable tool for researchers in both academic and industrial settings, particularly in the context of drug discovery and development.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).
  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central.
  • One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave He
  • One-pot process for preparation of ammonium and hydroxyl ammonium derivatives of bis 5,5′-tetrazole-1,1′-dihydroxide.
  • Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: access to functionalized isoquinolinediones and oxindoles. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles.
  • One‐Pot Synthesis of 11C‐Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. (2021). PMC.
  • Synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles from 2-iodobenzamide deriv
  • C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology.
  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
  • Synthesis of isoindolinones using iodobenzene (2 a) and calcium carbide...
  • Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. (2021).
  • Palladium Catalyzed Non-directed Aromatic C-H Amin
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkyl
  • Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. (2013). PubMed.
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.
  • Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. (2020). Adv. Synth.
  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. (2018). Beilstein Journal of Organic Chemistry.
  • Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. (2022).
  • medicinal chemistry: scope, applications, and significance in modern science. (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 2-Iodo-N-isopropylbenzamide

Welcome to the technical support guide for 2-Iodo-N-isopropylbenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workfl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Iodo-N-isopropylbenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block in modern organic synthesis, particularly in cross-coupling reactions, understanding and mitigating potential side reactions is crucial for achieving high yields and purity. This guide provides in-depth, field-proven insights into common byproduct formation, presented in a practical question-and-answer format.

Part 1: General Issues & Cross-Reaction Byproducts

This section addresses byproducts that can arise in various reaction types involving 2-Iodo-N-isopropylbenzamide, most notably in metal-catalyzed cross-coupling reactions.

FAQ 1: I'm observing a significant peak in my analysis corresponding to the mass of N-isopropylbenzamide (dehalogenated starting material). What is this byproduct and why is it forming?

Answer:

This common byproduct is N-isopropylbenzamide , the result of a hydrodehalogenation reaction. In this process, the iodine atom on the aromatic ring is replaced by a hydrogen atom.

Causality (The "Why"): Hydrodehalogenation is a frequent side reaction in both copper- and palladium-catalyzed cross-coupling reactions.[1] It can occur through several mechanisms:

  • Protonolysis of the Organometallic Intermediate: The key Ar-M (M = Pd, Cu) intermediate, which is supposed to react with your coupling partner, can instead be protonated by a source in the reaction mixture. Common proton sources include trace water, alcohols, or even the N-H proton of the amide under certain conditions.

  • β-Hydride Elimination (from catalyst-ligand complexes): In some palladium-catalyzed systems, hydride species on the metal center (Pd-H) can form. These can then undergo reductive elimination with the aryl group to yield the dehalogenated product.

  • Base-Mediated Reduction: Certain bases or additives, especially in the presence of a hydrogen donor, can facilitate the reduction of the aryl iodide.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Solvent & Reagents Ensure use of anhydrous solvents and reagents.Minimizes the primary source of protons for undesired protonolysis.
Base Selection Switch to a non-protic, sterically hindered base (e.g., K₃PO₄, Cs₂CO₃).Reduces the likelihood of the base acting as a proton source or participating in reduction pathways.
Temperature Lower the reaction temperature.Many side reactions, including hydrodehalogenation, have higher activation energies than the desired coupling and can be suppressed at lower temperatures.[1]
Ligand Choice (Pd) Use electron-rich, bulky phosphine ligands.These ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the hydrodehalogenation pathway.
FAQ 2: My reaction yields a high-molecular-weight impurity that appears to be a dimer of my starting material. What is this?

Answer:

You are observing the formation of a homocoupling product , which is a symmetrical biaryl formed from the coupling of two molecules of 2-Iodo-N-isopropylbenzamide. This is a prevalent byproduct in reactions like the Ullmann coupling.[1]

Causality (The "Why"): Homocoupling occurs when the organometallic intermediate (Ar-M) reacts with another molecule of the starting aryl iodide (Ar-I) instead of the intended cross-coupling partner.

  • In Ullmann Reactions: This is a classic side reaction where the copper-aryl intermediate couples with a second molecule of the aryl iodide.[2][3]

  • In Palladium/Copper Co-catalyzed Reactions (e.g., Sonogashira): The copper acetylide can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, and similarly, the aryl palladium intermediate can react with another aryl iodide.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Reaction Conditions Run the reaction under an inert atmosphere (Nitrogen or Argon).For copper-catalyzed reactions, this minimizes oxidative homocoupling of coupling partners like alkynes.
Stoichiometry Use a slight excess of the cross-coupling partner relative to 2-Iodo-N-isopropylbenzamide.By Le Châtelier's principle, increasing the concentration of the desired reactant pushes the equilibrium towards the cross-coupled product.
Catalyst System For Ullmann reactions, consider modern protocols with ligands (e.g., N,N'-dimethylethylenediamine) and milder conditions.Ligands can modulate the reactivity of the copper center, favoring the hetero-coupling pathway over homocoupling.[4]
Temperature Avoid excessively high temperatures.High temperatures can promote the undesired homocoupling pathway.[3]

Part 2: Reaction-Specific Troubleshooting

This section focuses on byproducts characteristic of specific, widely-used coupling reactions.

Ullmann Coupling FAQs

Question: Besides homocoupling and dehalogenation, are there other common byproducts in Ullmann C-N or C-O coupling reactions?

Answer:

Yes. When using amine or alcohol nucleophiles, side reactions involving the nucleophile or solvent can occur.

  • Triazene Formation: In Ullmann-type reactions using diazonium salts as precursors (less common for 2-iodobenzamide but a related pathway), triazenes can form as byproducts.[5]

  • Solvent-Derived Byproducts: In high-temperature reactions, polar aprotic solvents like DMF or DMSO can decompose or react. For example, DMF can be a source of dimethylamine, leading to the formation of N,N-dimethyl-2-aminobenzamide derivatives.

Troubleshooting Flowchart for Ullmann Reactions:

G start Ullmann Reaction Issues byproduct_q What is the primary byproduct? start->byproduct_q dehalogenation Hydrodehalogenation (N-isopropylbenzamide) byproduct_q->dehalogenation Dehalogenated homocoupling Homocoupling (Dimer) byproduct_q->homocoupling Dimerized other Other/Unknown byproduct_q->other Other sol_dehalogenation 1. Use anhydrous solvent. 2. Switch to non-protic base (K₃PO₄). 3. Lower reaction temperature. dehalogenation->sol_dehalogenation sol_homocoupling 1. Use slight excess of nucleophile. 2. Add stabilizing ligand (e.g., phenanthroline). 3. Ensure inert atmosphere. homocoupling->sol_homocoupling sol_other 1. Check solvent stability. 2. Consider alternative nucleophile source. 3. Perform reaction at lower concentration. other->sol_other

Caption: Troubleshooting decision tree for Ullmann coupling.

Heck Reaction FAQs

Question: In my Heck reaction with an alkene, I'm getting a mixture of isomers of the desired product. Why is this happening?

Answer:

Isomerization of the product is a well-known side reaction in the Heck coupling, and it stems from the reversibility of the β-hydride elimination step.

Causality (The "Why"): The Heck reaction mechanism proceeds via oxidative addition, migratory insertion, and β-hydride elimination.[6][7]

  • After the initial β-hydride elimination forms the desired product and a Palladium-Hydride (Pd-H) species, the product can re-insert into the Pd-H bond.

  • A subsequent β-hydride elimination from a different carbon can then lead to an isomer, typically migrating the double bond to a more thermodynamically stable position (e.g., from a terminal to an internal alkene).[6]

This process is illustrated in the catalytic cycle below, where the side pathway leads to isomerization.

HeckCycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-I pd_aryl Ar-Pd(II)-I(L₂) ox_add->pd_aryl mig_ins Migratory Insertion pd_aryl->mig_ins + Alkene pd_alkyl R-Pd(II)-I(L₂) mig_ins->pd_alkyl beta_hyd β-Hydride Elimination pd_alkyl->beta_hyd pd_h H-Pd(II)-I(L₂)•(Alkene) beta_hyd->pd_h red_elim Reductive Elimination (+ Base) pd_h->red_elim - HI re_add Re-addition of Pd-H pd_h->re_add Product Re-associates red_elim->pd0 isomerization Isomerization Side-Reaction new_elim New β-H Elimination re_add->new_elim new_elim->isomerization

Caption: Heck reaction cycle showing the isomerization side pathway.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Base Use a strong, non-coordinating base (e.g., an amine sponge like Proton-Sponge®) or add silver salts (Ag₂CO₃).The base's primary role is to regenerate the Pd(0) catalyst from the H-Pd(II) intermediate. A highly effective base speeds up this final step, reducing the time the Pd-H species exists and can engage in isomerization.[6]
Ligands For electron-rich olefins, certain bidentate phosphine ligands can help control regioselectivity and suppress isomerization.Ligand choice governs the electron density and steric environment at the palladium center, influencing the rates of the desired versus undesired pathways.
Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Isomerization is often favored at higher temperatures.
Sonogashira Coupling FAQs

Question: My Sonogashira coupling of 2-Iodo-N-isopropylbenzamide with a terminal alkyne is giving me a significant amount of a symmetrical di-alkyne byproduct. What is causing this?

Answer:

This byproduct is the result of the Glaser coupling (or Eglinton coupling), which is the oxidative homocoupling of your terminal alkyne. It is a very common side reaction in Sonogashira couplings.[8]

Causality (The "Why"): The Sonogashira reaction relies on a copper(I) co-catalyst to form a copper acetylide intermediate, which then transmetalates to the palladium center.[9][10] If oxygen is present in the reaction, the copper(I) can be oxidized, which in turn catalyzes the dimerization of the copper acetylide to form the symmetrical diyne.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Atmosphere Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.This is the most critical factor. Removing oxygen prevents the oxidative pathway that leads to Glaser coupling.
Amine Base Use an amine base that can also act as a reducing agent (e.g., piperidine) or add a co-reductant.Helps to keep the copper in its active Cu(I) oxidation state.
Copper-Free Conditions Explore a copper-free Sonogashira protocol.Numerous modern methods exist that avoid the use of a copper co-catalyst altogether, thereby completely eliminating the possibility of Glaser homocoupling.[9] These often require specific ligands to facilitate the catalytic cycle.
Catalyst Loading Ensure the palladium catalyst is active and loading is sufficient.If the palladium cycle is slow, the copper acetylide intermediate has more time to undergo the undesired homocoupling.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions

This protocol is essential for minimizing byproducts in Sonogashira and other air-sensitive coupling reactions.

  • Glassware: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Degassing (Solvents): Sparge the reaction solvent with argon or nitrogen gas for 20-30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.

  • Reaction Setup: Assemble the glassware while hot and flush with inert gas. Add solid reagents (2-Iodo-N-isopropylbenzamide, catalyst, base, etc.) under a positive pressure of inert gas.

  • Liquid Addition: Add the degassed solvent and any liquid reagents via a gas-tight syringe or cannula.

  • Execution: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.

References

  • Technical Support Center: Minimizing Byproduct Form
  • Ullmann Coupling & other Cu C
  • Heck Reaction. Chemistry LibreTexts. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

Sources

Optimization

improving the yield of 2-Iodo-N-isopropylbenzamide catalyzed oxidations

Welcome to the Technical Support Center for 2-Iodo-N-isopropylbenzamide Catalyzed Oxidations. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical expertise and field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Iodo-N-isopropylbenzamide Catalyzed Oxidations. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical expertise and field-proven insights to enhance your experimental success. This center is designed to address specific issues you may encounter, explaining the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Power of Catalytic Hypervalent Iodine

Hypervalent iodine reagents have emerged as powerful, non-metallic, and environmentally benign oxidants in modern organic synthesis.[1] The catalytic use of these reagents, particularly 2-iodobenzamide derivatives, represents a significant advancement, minimizing waste and avoiding the need for stoichiometric amounts of potentially explosive high-valent iodine compounds.[1][2] The 2-Iodo-N-isopropylbenzamide system, developed by Yakura and colleagues, is noteworthy for its ability to efficiently catalyze the oxidation of alcohols at room temperature using Oxone® as a terminal oxidant.[1]

The catalytic cycle, illustrated below, is central to understanding the reaction. The monovalent iodine(I) precatalyst is first oxidized by the co-oxidant to the active pentavalent iodine(V) species. This powerful oxidant then converts the alcohol substrate to the corresponding carbonyl compound, while being reduced to a trivalent iodine(III) intermediate, which is rapidly re-oxidized to complete the cycle.[2][3]

Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Precatalyst 2-Iodo-N-isopropylbenzamide (Iodine I) Active_Catalyst Active Pentavalent Species (Iodine V) Precatalyst->Active_Catalyst Oxidation Intermediate Trivalent Intermediate (Iodine III) Active_Catalyst->Intermediate Reductive Elimination Carbonyl Carbonyl Product (R-C(=O)-R') Active_Catalyst->Carbonyl Intermediate->Active_Catalyst Re-oxidation KHSO4 KHSO4 Intermediate->KHSO4 Alcohol R-CH(OH)-R' Alcohol->Active_Catalyst Oxone Oxone® (Co-oxidant) Oxone->Precatalyst Oxone->Intermediate

Figure 1: Plausible Catalytic Cycle for Alcohol Oxidation.

Troubleshooting Guide

This section addresses common issues encountered during the oxidation reaction.

Q1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and solutions?

This is a frequent issue that can stem from several factors, from catalyst activity to reaction setup. Let's break it down with a logical workflow.

Troubleshooting_Low_Yield Start Low / No Conversion Cause1 Is the Co-oxidant Active? Start->Cause1 Cause2 Is the Catalyst Active? Cause1->Cause2 Yes Sol1 Use fresh, high-quality Oxone®. Ensure correct stoichiometry (≥2.5 equiv). Cause1->Sol1 No Cause3 Are Reaction Conditions Optimal? Cause2->Cause3 Yes Sol2 Confirm catalyst purity. Consider a more reactive catalyst derivative (e.g., 5-methoxy). Ensure proper storage. Cause2->Sol2 No Cause4 Is the Substrate Challenging? Cause3->Cause4 Yes Sol3 Verify solvent system (e.g., MeNO2/H2O). Ensure presence of phase-transfer catalyst (Bu4NHSO4). Check reaction time; some substrates are slower. Cause3->Sol3 No Sol4 Increase reaction time for aliphatic alcohols. Consider increasing catalyst loading for difficult substrates. Cause4->Sol4 Yes

Figure 2: Troubleshooting Workflow for Low Conversion.

A: Let's delve into the specifics:

  • Co-oxidant Integrity: Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is the workhorse terminal oxidant for this system.[1] Its active component, potassium peroxymonosulfate (KHSO₅), is sensitive to moisture and age.

    • Action: Always use a fresh bottle of Oxone® or one that has been stored in a desiccator. Ensure you are using the correct stoichiometry, typically 2.5 equivalents relative to the alcohol substrate.[4]

  • Catalyst Activity: The purity and structure of the 2-iodobenzamide catalyst are paramount.

    • Causality: The catalytic activity is highly dependent on the substituents on the aromatic ring. Electron-donating groups enhance the rate of formation of the active pentavalent iodine species, which is often the rate-limiting step.[5]

    • Action:

      • Verify the purity of your catalyst. If synthesized in-house, ensure it has been properly purified.

      • For sluggish reactions, consider switching to a more reactive derivative. The 5-methoxy substituted catalyst, 2-Iodo-N-isopropyl-5-methoxybenzamide, is significantly more reactive than the unsubstituted parent compound.[1][5]

  • Reaction Conditions: This catalytic system is robust, but performance is tied to specific conditions.

    • Solvent System: A biphasic solvent system, such as nitromethane/water (MeNO₂/H₂O) or acetonitrile/water, is typically used.[1][4] Water is necessary to dissolve the Oxone®.

    • Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) is a critical additive.[1] It acts as a phase-transfer catalyst, generating tetra-n-butylammonium peroxymonosulfate in the organic phase, which facilitates the oxidation of the iodoarene catalyst.[3] Ensure it is added in the correct amount (typically 1 equivalent).

    • Temperature: One of the key advantages of this system is its operation at room temperature.[1] Unlike older systems that required heating to 70°C to generate the active species, heating is generally unnecessary and may lead to decomposition.[2]

  • Substrate Reactivity: Not all alcohols are created equal.

    • Benzylic vs. Aliphatic: Benzylic alcohols are generally oxidized much faster than aliphatic secondary alcohols.[1] If you are working with an aliphatic substrate, a longer reaction time may be required.

    • Action: Monitor the reaction by TLC. If the reaction stalls with an aliphatic alcohol, you can try extending the reaction time to 24 hours or more.

Q2: My reaction works, but I'm getting a mixture of products. How can I improve selectivity?

A: This usually occurs with primary alcohols, which can be oxidized twice.

  • Causality: Primary alcohols are first oxidized to the corresponding aldehyde. This aldehyde can then be further oxidized to a carboxylic acid.[3] This second oxidation step can sometimes be slower, offering a window for isolating the aldehyde.[3]

  • Mechanism Insight: The aldehyde is thought to be oxidized by the active iodine(V) species or the peroxymonosulfate, leading to the carboxylic acid.[2][3]

  • Action to Isolate Aldehyde:

    • Careful Monitoring: Follow the reaction progress closely using TLC or GC. As soon as the starting alcohol is consumed, quench the reaction immediately to prevent over-oxidation of the aldehyde product.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes slow the second oxidation step more than the first, improving selectivity for the aldehyde.

  • If the Carboxylic Acid is the Goal: If the carboxylic acid is your desired product, simply allow the reaction to run until the intermediate aldehyde is fully consumed. The system is highly efficient for converting primary alcohols directly to carboxylic acids.[1]

Q3: The reaction is complete, but the workup is difficult, and I'm struggling to get a pure product. What is the standard procedure?

A: A clean workup is essential for isolating the product and recovering the catalyst. Impurities often consist of the catalyst, its reduced form, and salts from the co-oxidant.[6]

  • Standard Quenching and Extraction Protocol:

    • Dilution: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (EtOAc).[4]

    • Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is crucial as it quenches any remaining Oxone® and reduces all iodine species to the water-soluble iodide (I⁻), simplifying removal.[4]

    • Neutralization: Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes acidic byproducts, such as KHSO₄ from the Oxone®, and any carboxylic acid products if they are not the target.[4]

    • Final Wash & Dry: Perform a final wash with brine, then dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: The crude product can then be purified using standard silica gel column chromatography. The catalyst is often stable and can be recovered during this process.[3][4]

Frequently Asked Questions (FAQs)

  • Q: How do different substituents on the 2-iodobenzamide catalyst affect its reactivity?

    • A: The reactivity is highly influenced by the electronic nature of the substituent. Electron-donating groups (like -OMe or -Me) in the para position (5-position) to the iodine atom significantly increase the catalyst's reactivity. Conversely, electron-withdrawing groups (-NO₂) decrease it.[5] This is because electron-donating groups facilitate the initial oxidation of the iodine(I) precatalyst to the active iodine(V) species.[1][5]

Substituent at 5-PositionRelative Reactivity
-NO₂Lowest
-CO₂MeLow
-H (unsubstituted)Moderate
-MeHigh
-OMeHighest
Table 1: Effect of Substituents on Catalyst Reactivity.[5]
  • Q: Can the catalyst be recovered and reused?

    • A: Yes. The 2-iodobenzamide catalyst is generally stable under the reaction conditions and can be recovered by silica gel column chromatography after the workup. Reported recovery yields are often in the 67–92% range.[3]

  • Q: What are the primary safety considerations?

    • A: While this catalytic system is designed to avoid the isolation of potentially explosive pentavalent iodine compounds like IBX, standard laboratory precautions are necessary. Oxone® is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of High-Reactivity Catalyst (2-Iodo-N-isopropyl-5-methoxybenzamide)

This protocol is adapted from the literature for the synthesis of a highly reactive catalyst derivative.[4]

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend 2-iodo-5-methoxybenzoic acid (1.0 equiv) in thionyl chloride (SOCl₂, ~1.2 mL per mmol of acid). Heat the mixture to reflux for 2 hours.

  • Removal of Excess SOCl₂: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Co-evaporate with benzene or toluene twice to ensure complete removal.

  • Amidation: Dissolve the crude acid chloride residue in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Add triethylamine (Et₃N, 3.0 equiv) followed by the slow addition of isopropylamine (1.2 equiv).

  • Reaction Completion: Remove the ice bath and stir the reaction mixture at room temperature for 6-17 hours, monitoring by TLC.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 10% HCl, saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization (e.g., from hexane/CHCl₃) or silica gel chromatography to yield the pure 2-Iodo-N-isopropyl-5-methoxybenzamide.[4]

Protocol 2: General Procedure for Catalytic Oxidation of a Secondary Alcohol

This is a typical procedure for oxidizing a secondary alcohol to a ketone on a 0.5 mmol scale.[4]

  • Reaction Setup: To a vial or flask, add the 2-Iodo-N-isopropylbenzamide catalyst (e.g., 2-Iodo-N-isopropyl-5-methoxybenzamide, 0.15 mmol, 0.3 equiv) and tetra-n-butylammonium hydrogen sulfate (Bu₄NHSO₄, 170 mg, 0.50 mmol, 1.0 equiv).

  • Solvent Addition: Add nitromethane (1.6 mL) and water (0.6 mL). Stir the mixture to form a suspension.

  • Substrate Addition: Add the secondary alcohol (0.50 mmol, 1.0 equiv).

  • Initiation: Add Oxone® (768 mg, 1.25 mmol, 2.5 equiv) in one portion at room temperature (25 °C).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting alcohol by TLC. Reaction times can vary from a few hours for reactive benzylic alcohols to over 12 hours for aliphatic alcohols.

  • Workup and Purification: Follow the "Standard Quenching and Extraction Protocol" described in Q3 of the troubleshooting guide. Purify the crude product by silica gel column chromatography.

Substrate ExampleProductCatalystTime (h)Yield (%)
BenzhydrolBenzophenone5-Methoxy deriv.1.598
1-PhenylethanolAcetophenone5-Methoxy deriv.396
CyclohexanolCyclohexanone5-Methoxy deriv.1885
4-Nitrobenzyl alcohol (Prim.)4-Nitrobenzoic acid5-Methoxy deriv.597
Table 2: Representative Yields for Alcohol Oxidation.[1]

References

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PubMed Central, PMC6009128. [Link]

  • Yakura, T., et al. (2018). Supporting Information for: 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry. [Link]

  • Yakura, T., et al. (2018). Supporting Information with Experimental Procedures. Beilstein Journal of Organic Chemistry. [Link]

  • Yakura, T. (2017). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Toyama Pharmaceutical University Repository. [Link]

  • Controlled alcohol oxidation reactions by supported non-noble metal nanoparticles on chitin-derived N-doped carbons. (2021). Catalysis Science & Technology. [Link]

  • Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Lahore Institutional Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Iodo-N-isopropylbenzamide

Case ID: 2-IODO-ISO-BENZ-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary You are working with 2-Iodo-N-isopropylbenzamide , a bifunctional scaffold critical in radiotracer...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-IODO-ISO-BENZ-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are working with 2-Iodo-N-isopropylbenzamide , a bifunctional scaffold critical in radiotracer synthesis (e.g., SPECT imaging precursors) and palladium-catalyzed methodology.[1][2] Its reactivity is governed by two competing sites: the aryl iodide (electrophilic, prone to oxidative addition) and the secondary amide (nucleophilic directing group).

The Critical Variable: Solvent choice for this substrate is not merely about solubility; it acts as a chemoselective switch .[2]

  • Polar Aprotic Solvents (DMF, DMSO): Activate the C–I bond for cross-coupling.[2]

  • Fluorinated Alcohols (HFIP): Activate the amide for C–H functionalization via H-bond donation.[1][2]

  • Protic Solvents (MeOH, H2O): Can lead to unwanted protodeiodination or hydrolysis.[1][2]

Module 1: Cross-Coupling Optimization (The Iodine Handle)

Context: You are attempting a Suzuki, Sonogashira, or Ullmann coupling at the iodine position, but experiencing low yields or hydrodehalogenation (loss of Iodine).

Troubleshooting Guide: C–I Activation
SymptomProbable CauseCorrective Action
Stalled Reaction (<20% Conv.) Poor solubility of inorganic bases (K₂CO₃, Cs₂CO₃) in non-polar media.[1][2]Switch to DMF or DMA. These solvents solvate the cation of the base, creating "naked" carbonate anions that accelerate the catalytic cycle.
Protodeiodination (Ar-I

Ar-H)
Solvent acts as a hydride source (e.g., alcohols) or trace water is present.[1][2]Avoid primary alcohols. Switch to strictly anhydrous 1,4-Dioxane or Toluene .[1][2] If using DMF, ensure it is amine-free (freshly distilled).[1][2]
Homocoupling (Ar-Ar dimer) Oxygen presence in solvent; solvent promotes rapid oxidative addition without transmetallation.[1][2]Degas solvent thoroughly (Sparge with Ar for 20 min). Switch to a solvent with lower dielectric constant (e.g., Toluene) to slow oxidative addition relative to transmetallation.[1][2]
Mechanistic Insight: The "Naked Anion" Effect

In nucleophilic aromatic substitutions or Pd-catalyzed couplings, the N-isopropyl group provides steric bulk that prevents amide interference.[1] However, the reaction rate is often limited by the solubility of the base.

  • Recommendation: Use DMF (Dimethylformamide) or NMP .[1][2] These solvents possess high dipole moments (

    
    ) that dissociate ion pairs, making the base significantly more reactive toward the organoboron or alkyne partner.
    

Module 2: C–H Functionalization (The Amide Handle)

Context: You are using the amide group to direct Palladium to the other ortho-position (C-H activation), but the reaction is sluggish or the catalyst decomposes.

The "Magic Solvent" Protocol: HFIP

Recent literature confirms that 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the superior solvent for benzamide-directed C–H activation.

Why HFIP Works:

  • H-Bond Activation: HFIP is a strong H-bond donor.[1][2][3] It binds to the carbonyl oxygen of the N-isopropylbenzamide.

  • Electronic Modulation: This binding decreases the electron density on the amide nitrogen, making it a better directing group (DG) for Pd(II) coordination.[2]

  • Stabilization: HFIP stabilizes the cationic Pd(II) intermediate, preventing catalyst aggregation (Palladium black formation).[1][2]

Experimental Workflow: C–H Activation
  • Solvent System: HFIP (pure) or HFIP/DCE (1:1 mixture).[1][2]

  • Temperature: 80–100 °C (Sealed tube required due to HFIP b.p. of 58 °C).

  • Additive: If using Pd(OAc)₂, add 1.0 equiv of AcOH to facilitate the proton-transfer step.[1][2]

CH_Activation_Workflow Start Substrate: 2-Iodo-N-isopropylbenzamide Decision Target Reaction? Start->Decision Coupling Cross-Coupling (Suzuki/Ullmann) Decision->Coupling Targeting I CH_Act C-H Activation (Ortho-Functionalization) Decision->CH_Act Targeting C-H Solv_Coup Solvent: DMF/DMA (High Dielectric) Coupling->Solv_Coup Requires Base Solubility Solv_CH Solvent: HFIP (H-Bond Donor) CH_Act->Solv_CH Requires Amide Activation Outcome_Coup Outcome: Iodine Displacement Solv_Coup->Outcome_Coup Outcome_CH Outcome: Amide-Directed C-H Bond Formation Solv_CH->Outcome_CH

Figure 1: Decision matrix for solvent selection based on the desired reactive site of 2-Iodo-N-isopropylbenzamide.

Module 3: Stability & Atropisomerism

Context: The 2-iodo substituent and the N-isopropyl group create significant steric clash, leading to restricted rotation around the C(aryl)–C(carbonyl) bond. This can result in atropisomers (rotational isomers) appearing as doubled peaks in NMR or split spots on TLC.[1][2]

FAQ: Is my compound pure?

Q: I see two sets of peaks in the ¹H NMR in CDCl₃. Is it an impurity? A: Likely not. The N-isopropyl group forces the amide out of planarity. The bulky Iodine atom locks the conformation on the NMR timescale.

  • Test: Run the NMR in DMSO-d₆ at 80 °C.

  • Result: If the peaks coalesce into a single set, these are rotamers, not impurities.

  • Solvent Implication: For reactions requiring specific stereochemistry, non-polar solvents (Toluene) at low temperatures will preserve the rotameric ratio, while polar solvents (DMSO) at high heat will racemize/equilibrate them.[2]

Summary of Solvent Parameters

SolventDielectric Const.[1][2] (

)
Primary UtilityRisk Factor
HFIP 16.7 (High H-bond acidity)C-H Activation Expensive; Low boiling point (58°C).[1][2]
DMF 36.7Cross-Coupling High boiling point; difficult to remove; can decompose to Me₂NH at >140°C.
Toluene 2.38Selectivity Control Poor solubility for inorganic bases; slows down couplings.[1][2]
Methanol 32.7Avoid High risk of protodeiodination or transamidation.[2]

References

  • Wencel-Delord, J., et al. (2013).[1][2] "The 'HFIP Effect' in Palladium-Catalyzed C–H Activation." Nature Chemistry.[1][2] (General principle of HFIP activation).[1][2]

  • Collet, F., et al. (2011).[1][2] "Amide-Directed C-H Activation in Fluorinated Alcohols." Chemical Science.

  • PubChem Compound Summary. (2025). "2-Iodo-N-isopropylbenzamide."[1][2][4][5][6] National Center for Biotechnology Information.[1][2]

  • Daugulis, O., et al. (2009).[1][2] "Palladium-Catalyzed Ortho-Arylation of Benzamides." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Managing Catalyst Deactivation of 2-Iodo-N-isopropylbenzamide in Oxidation Reactions

Welcome to the technical support center for the effective utilization of 2-Iodo-N-isopropylbenzamide and its derivatives as catalysts in organic synthesis. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective utilization of 2-Iodo-N-isopropylbenzamide and its derivatives as catalysts in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of hypervalent iodine catalysis for oxidation reactions. Here, we move beyond standard protocols to address a critical aspect of experimental success: understanding and managing catalyst deactivation.

Our approach is rooted in practical, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the reliability and efficiency of your catalytic processes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.

Core Concept: The Catalytic Cycle of 2-Iodo-N-isopropylbenzamide

Before delving into troubleshooting, it's essential to understand the catalytic cycle. 2-Iodo-N-isopropylbenzamide, a trivalent iodine compound (I(III)), is a pre-catalyst. In the presence of a co-oxidant, typically Oxone® (potassium peroxymonosulfate), it is oxidized in situ to a highly reactive pentavalent iodine species (I(V)).[1][2] This I(V) species is the workhorse of the catalytic cycle, oxidizing the substrate (e.g., an alcohol) to the desired product (e.g., a ketone or aldehyde). In the process, the hypervalent iodine is reduced back to its trivalent state, ready to be re-oxidized and participate in another catalytic cycle.[1][3]

Catalyst deactivation occurs when this cycle is interrupted. The following sections will explore the common causes of such interruptions and provide systematic approaches to diagnose and resolve them.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction has stalled, or the conversion is significantly lower than expected. What are the likely causes related to the catalyst?

This is one of the most common issues encountered in hypervalent iodine-catalyzed oxidations. A stalled or low-yielding reaction can often be traced back to the deactivation of the catalytic system. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Incomplete Activation of the Pre-catalyst

The oxidation of the I(III) pre-catalyst to the active I(V) species is the crucial first step. If this activation is inefficient, the concentration of the active catalyst will be too low to drive the reaction to completion.

  • Troubleshooting Steps:

    • Verify the Quality of the Co-oxidant: Oxone® is a common co-oxidant, but its activity can diminish over time, especially if it has been improperly stored and exposed to moisture. Use a fresh batch of Oxone® or verify the activity of your current batch.

    • Ensure Proper Stoichiometry of the Co-oxidant: An insufficient amount of the co-oxidant will lead to incomplete generation of the active I(V) species. Re-calculate the required amount of co-oxidant, ensuring a sufficient excess as per the established protocol.

    • Check for Impurities in the Reaction Mixture: Certain functional groups or impurities in your starting material or solvent can react with the co-oxidant, consuming it before it can activate the pre-catalyst. Purify your starting materials and use high-purity, dry solvents.

Potential Cause 2: Decomposition of the Active I(V) Species

The pentavalent iodine species, while highly reactive, can also be unstable under certain conditions, leading to its decomposition into inactive forms.

  • Troubleshooting Steps:

    • Control the Reaction Temperature: While some hypervalent iodine-catalyzed reactions can be performed at room temperature, many require careful temperature control.[2] Exceeding the optimal temperature can accelerate the decomposition of the active catalyst. Consider running your reaction at a lower temperature, even if it requires a longer reaction time.

    • Evaluate the Solvent System: The choice of solvent can significantly impact the stability of the hypervalent iodine species. Protic solvents, for instance, can sometimes participate in side reactions. If you suspect solvent-related issues, consider screening alternative solvents that have been successfully used for similar transformations.

Potential Cause 3: Formation of Inactive Iodine Byproducts

Side reactions can lead to the formation of iodine-containing compounds that are not part of the catalytic cycle, effectively sequestering the iodine and preventing its participation in the desired reaction.

  • Troubleshooting Steps:

    • Analyze the Crude Reaction Mixture: Use techniques like ¹H NMR or LC-MS to analyze the crude reaction mixture for the presence of unexpected iodine-containing byproducts.

    • Modify Reaction Conditions to Minimize Side Reactions: If byproduct formation is confirmed, consider adjusting the reaction conditions. This could involve changing the solvent, lowering the temperature, or altering the rate of addition of the co-oxidant.

FAQ 2: I am observing the formation of unexpected byproducts, such as over-oxidation of my product. Is this related to catalyst deactivation?

While seemingly a different issue, the formation of byproducts, particularly those from over-oxidation, can be linked to the catalytic system's behavior.

Potential Cause: Imbalance in the Catalytic Cycle

The catalytic cycle relies on a delicate balance between the rate of oxidation of the substrate by the I(V) species and the rate of regeneration of the I(V) species by the co-oxidant. An imbalance can lead to undesired side reactions.

  • Troubleshooting Steps:

    • Optimize the Catalyst Loading: A high catalyst loading can sometimes lead to an overly reactive system, promoting over-oxidation. Try reducing the catalyst loading to see if it improves the selectivity of the reaction.

    • Control the Addition of the Co-oxidant: Adding the co-oxidant in portions or via syringe pump over a period of time can help to maintain a steady, low concentration of the active I(V) species, which can favor the desired oxidation pathway over side reactions.

    • Monitor the Reaction Progress Closely: Use techniques like TLC or GC to monitor the reaction progress. Quench the reaction as soon as the starting material has been consumed to prevent further oxidation of the product. In the case of primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Alcohol Oxidation using 2-Iodo-N-isopropylbenzamide as a Catalyst

This protocol provides a starting point for the oxidation of a generic alcohol. Optimization of catalyst loading, co-oxidant stoichiometry, and reaction time may be necessary for specific substrates.

Materials:

  • Alcohol substrate (1.0 mmol)

  • 2-Iodo-N-isopropylbenzamide (0.1 mmol, 10 mol%)

  • Oxone® (2.5 mmol)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (1.0 mmol)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in a mixture of acetonitrile and water, add 2-Iodo-N-isopropylbenzamide (0.1 mmol), Bu₄NHSO₄ (1.0 mmol), and Oxone® (2.5 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbonyl compound.[1]

Parameter Typical Range Notes
Catalyst Loading 5 - 20 mol%Higher loading may be needed for less reactive substrates.
Co-oxidant (Oxone®) 2 - 3 equivalentsEnsure a sufficient excess for complete catalyst turnover.
Temperature Room Temperature to 50°CHigher temperatures may be required for some reactions but can also lead to catalyst decomposition.[2]
Solvent System Acetonitrile/WaterOther solvent systems may be explored for specific applications.

Visualizing Deactivation Pathways

To better understand the potential points of failure in the catalytic cycle, the following diagrams illustrate the ideal catalytic process and a common deactivation pathway.

Catalytic Cycle Precatalyst 2-Iodo-N-isopropylbenzamide (I(III)) ActiveCatalyst Active Catalyst (I(V)) Precatalyst->ActiveCatalyst Oxidation (Co-oxidant) SubstrateComplex Catalyst-Substrate Complex ActiveCatalyst->SubstrateComplex Substrate Binding DeactivatedCatalyst Inactive Iodine Species ActiveCatalyst->DeactivatedCatalyst Decomposition (e.g., heat) ProductRelease Product Release & Catalyst Regeneration SubstrateComplex->ProductRelease Oxidation of Substrate ProductRelease->Precatalyst Reduction

Caption: Ideal catalytic cycle and a potential deactivation pathway.

Advanced Troubleshooting: Catalyst Regeneration

In some instances, it may be possible to regenerate the deactivated catalyst, particularly if the deactivation is due to the formation of reversible byproducts or if the catalyst can be recovered from the reaction mixture.

Is catalyst regeneration a viable option for 2-Iodo-N-isopropylbenzamide?

For many common deactivation pathways of hypervalent iodine catalysts, in-situ regeneration is the intended mechanism of the catalytic cycle (i.e., the re-oxidation of the I(III) species to the I(V) species). However, if the catalyst has been converted to a stable, inactive form, simple re-oxidation may not be sufficient.

General Approaches to Catalyst Recovery and Potential Reactivation:

While specific, validated protocols for the regeneration of deactivated 2-Iodo-N-isopropylbenzamide from a reaction mixture are not extensively documented in the literature, general principles of catalyst recovery can be applied.

  • Recovery from the Reaction Mixture: After the reaction workup, the catalyst, now in its I(III) state, may be present in the aqueous or organic layer, depending on its solubility characteristics. Acid-base extraction procedures can be employed to isolate the catalyst from the product and other components of the reaction mixture.

  • Purification: The recovered catalyst may need to be purified, for example, by recrystallization or column chromatography, to remove any impurities that may have contributed to its deactivation.[2]

  • Re-use: The purified catalyst can then be re-introduced into a new reaction. Its activity should be compared to that of a fresh batch of catalyst to assess the effectiveness of the recovery and purification process.

It is important to note that the feasibility and efficiency of catalyst regeneration will depend on the specific deactivation mechanism that has occurred. In many cases, using a fresh batch of catalyst may be more time- and cost-effective.

Conclusion

The successful application of 2-Iodo-N-isopropylbenzamide as an oxidation catalyst hinges on maintaining the integrity of its catalytic cycle. By understanding the potential causes of catalyst deactivation and employing a systematic approach to troubleshooting, researchers can overcome common experimental hurdles and achieve reliable and efficient synthetic outcomes. This guide provides a framework for diagnosing and addressing issues related to catalyst performance, empowering you to optimize your reactions and advance your research and development goals.

References

  • Li, J., et al. (2017). Regeneration of deactivated commercial SCR catalyst by alkali washing. Journal of the Energy Institute, 90(5), 756-764.
  • BenchChem. (2025). The Dual Facets of 2-Iodobenzamide: A Catalyst in Chemical Synthesis with Potential Scaffolding for PARP Inhibition. BenchChem Technical Support.
  • U.S. Patent No. 5,573,988. (1996).
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Singh, F. V., & Shetgaonkar, S. E. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7987-8051.
  • Singh, F. V., & Wirth, T. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5371.
  • Maity, A. (2020).
  • Lee, S. (2003). The Chemistry of Hypervalent Iodine. MacMillan Group Meeting.
  • Soni, S., et al. (2022). Hypervalent Iodine (V) Catalyzed Reactions. Arkivoc, 2022(7), 27-56.
  • Uehara, H., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1046-1053.
  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds.
  • Soni, S., et al. (2022). Hypervalent Iodine (V) catalyzed reactions. Arkivoc, 2022(7), 27-56.
  • Supercritical Fluid Technologies, Inc. (n.d.).
  • Uehara, H., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1046-1053.

Sources

Troubleshooting

Technical Support Center: Process Optimization for 2-Iodo-N-isopropylbenzamide

Welcome to the Advanced Application Support Center. Subject: Minimizing Waste & Maximizing Efficiency with 2-Iodo-N-isopropylbenzamide Ticket ID: OPT-2024-IBZ Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Minimizing Waste & Maximizing Efficiency with 2-Iodo-N-isopropylbenzamide Ticket ID: OPT-2024-IBZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Dual-Role Strategy

To minimize waste effectively when working with 2-Iodo-N-isopropylbenzamide (2-I-NiPB) , you must first identify its role in your specific workflow.[1] This molecule occupies a unique chemical space:

  • As a Substrate: It is a high-value aryl iodide scaffold used in palladium-catalyzed cross-couplings (Heck, Suzuki, Sonogashira) and radiopharmaceutical labeling (e.g., N-isopropyl-p-[¹²³I]iodoamphetamine analogs).[1] Here, waste minimization means preventing deiodination and maximizing atom economy .

  • As a Catalyst: It (and its 5-methoxy derivatives) serves as a pre-catalyst for hypervalent iodine oxidations.[1] Here, waste minimization means catalyst recovery and replacing toxic heavy metal oxidants (Cr, Pb) with benign co-oxidants like Oxone®.

This guide addresses both pathways.

Module A: The Molecule as a Substrate (Cross-Coupling & Labeling)

The Critical Failure Mode: Protodeiodination

Issue: The most common source of chemical waste with electron-rich aryl iodides like 2-I-NiPB is protodeiodination (replacement of Iodine with Hydrogen), leading to the useless byproduct N-isopropylbenzamide.[1] This wastes the expensive iodide precursor and complicates purification.

Mechanism: The C–I bond is weak (~65 kcal/mol). In the presence of Pd(0) and reducing agents (amines, alcohols), or under light exposure, the oxidative addition complex [Ar-Pd-I] can undergo unwanted reduction rather than transmetallation.

Protocol 1: Stabilizing the C–I Bond During Coupling

Applicable to: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Step-by-Step Optimization:

  • Light Exclusion:

    • Action: Wrap reaction vessels in aluminum foil.

    • Reasoning: Aryl iodides are photosensitive.[1] Photo-induced homolysis of the C–I bond generates radicals that abstract hydrogen from the solvent, creating inseparable waste byproducts.

  • Solvent Switch (Green Chemistry):

    • Standard: DMF or DMAc (High boiling point, difficult to remove, high waste disposal cost).

    • Optimized:2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Benefit: 2-MeTHF is derived from renewable resources (corn cobs/bagasse), separates easily from water (unlike DMF), and has a higher boiling point than THF (80°C vs 66°C), allowing for faster kinetics without the toxicity of dipolar aprotic solvents.

  • Base Selection:

    • Recommendation: Use mild inorganic bases (K₃PO₄ or Cs₂CO₃) rather than amines (Et₃N).[1]

    • Reasoning: Amine bases can act as hydride sources via

      
      -hydride elimination, directly promoting the unwanted deiodination pathway.[1]
      
Visualization: Optimization Workflow

The following diagram illustrates the decision matrix for optimizing reaction conditions to minimize waste.

OptimizationWorkflow Start Start: 2-I-NiPB Reaction CheckRole Identify Role Start->CheckRole Substrate Substrate (Cross-Coupling) CheckRole->Substrate Catalyst Catalyst (Alcohol Oxidation) CheckRole->Catalyst SolventCheck Check Solvent Substrate->SolventCheck LightCheck Light Control Substrate->LightCheck OxidantCheck Co-Oxidant Selection Catalyst->OxidantCheck GreenSolvent Use 2-MeTHF (Recyclable, Non-toxic) SolventCheck->GreenSolvent Preferred ToxicSolvent DMF/DMAc (High Waste Cost) SolventCheck->ToxicSolvent Avoid Darkness Wrap in Foil (Prevents Deiodination) LightCheck->Darkness Oxone Use Oxone® (Benign Sulfate Waste) OxidantCheck->Oxone HeavyMetal Chromium/Lead (Toxic Waste) OxidantCheck->HeavyMetal Prohibited

Caption: Decision matrix for minimizing waste based on the functional role of 2-Iodo-N-isopropylbenzamide.

Module B: The Molecule as a Catalyst (Green Oxidation)

Context: 2-I-NiPB is a catalytic precursor for hypervalent iodine species.[1] Using this molecule is a waste minimization strategy because it replaces stoichiometric toxic oxidants.[1]

The "Green" Cycle: The iodine(I) atom is oxidized to iodine(III) or (V) in situ by a terminal oxidant (Oxone). The hypervalent species oxidizes the alcohol substrate and returns to the iodine(I) state.

Protocol 2: Catalyst Recovery & Turnover

To ensure the process remains green, you must maximize the Turnover Number (TON) and prevent catalyst leaching.

  • Reaction Setup:

    • Catalyst Loading: 1–5 mol% 2-I-NiPB.[1]

    • Co-oxidant: Oxone® (2KHSO₅[3][4]·KHSO₄·K₂SO₄).[1]

    • Solvent: Aqueous Acetonitrile or Nitromethane/Water (biphasic systems aid separation).[1]

  • Waste Stream Management:

    • The byproduct of Oxone is potassium sulfate (fertilizer-safe salts).[1]

    • Crucial Step: Do not discard the organic phase during workup without checking for the catalyst. 2-I-NiPB is lipophilic.[1] It remains in the organic layer while the sulfate salts wash out in the aqueous layer.

    • Recycling: The organic layer containing the catalyst can often be concentrated and re-used directly for the next batch, provided the product is separated via crystallization rather than chromatography.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action (Waste Minimization Focus)
Product contains ~10% des-iodo impurity (N-isopropylbenzamide). Photoreduction: Light exposure caused homolytic cleavage of the C–I bond.[1]Immediate: Wrap flask in foil. Systemic: Switch solvent to 2-MeTHF; remove amine bases if possible.
Reaction turns black/precipitates Pd black. Catalyst Death: Pd nanoparticles are aggregating and falling out of solution (irreversible waste).[1]Add Ligand: Add a stabilizing ligand like TBAB (tetrabutylammonium bromide) or switch to a biarylphosphine ligand (e.g., XPhos) to keep Pd active at lower loadings.[1]
Emulsion forms during extraction. Amphiphilic Nature: The amide group and the lipophilic ring act as a surfactant.Don't add more solvent. Add brine (saturated NaCl) to increase ionic strength.[1] Filter through a Celite pad to break the emulsion physically.
Low yield in Suzuki coupling. Steric Hindrance: The ortho-iodine is sterically crowded by the amide group.Temperature: Increase temp to 80°C. Base: Switch to TlOH or Ba(OH)₂ (though toxic, they dramatically increase rate, reducing solvent/time waste). Note: Weigh toxicity vs. yield loss.[1]

Comparative Data: Solvent Selection

The choice of solvent dictates the environmental footprint (E-Factor) of your reaction.

SolventBoiling Point (°C)Separation from WaterWaste Disposal ClassRecommendation
DMF 153Poor (Miscible)High Cost (Incineration)Avoid
DMAc 165Poor (Miscible)High Cost (Incineration)Avoid
THF 66GoodMedium (Peroxide risk)Acceptable
2-MeTHF 80Excellent Low (Bio-derived) Preferred

Catalytic Cycle Visualization

Understanding the mechanism is the only way to prevent "blind" optimization. The diagram below shows the Hypervalent Iodine cycle where 2-I-NiPB acts as the green catalyst.[1]

CatalyticCycle PreCatalyst 2-Iodo-N-isopropylbenzamide (Iodine I) ActiveSpecies Hypervalent Iodine Species (Iodine III/V) PreCatalyst->ActiveSpecies Oxidation by Oxone ActiveSpecies->PreCatalyst Reduction (Catalytic Turnover) Product Ketone/Aldehyde Product ActiveSpecies->Product Product Release Substrate Alcohol Substrate Substrate->ActiveSpecies Enters Cycle Oxone Oxone® (Co-oxidant) Oxone->ActiveSpecies Waste Sulfate Salts (Benign Waste) Oxone->Waste Byproduct

Caption: The catalytic cycle of 2-I-NiPB. Note that the iodine molecule is regenerated, minimizing reagent waste.

References

  • Yakura, T., et al. (2018).[1] "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation."[1] Beilstein Journal of Organic Chemistry, 14, 971–976.

    • Relevance: Establishes the molecule as a green catalyst and details the Oxone oxid
    • [1]

  • Ferlin, F., et al. (2020).[1] "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides." ACS Sustainable Chemistry & Engineering, 8(26), 9742–9752.

    • Relevance: Validates 2-MeTHF as a superior green solvent for amide-containing substrates.[1][2]

    • [1]

  • Prim, D., et al. (2001).[1] "Palladium-catalyzed reactions of aryl halides with soft nucleophiles." Tetrahedron, 57(49), 9867-9910.[1]

    • Relevance: Comprehensive review on minimizing deiodination and optimizing Pd-cycles for aryl iodides.
    • [1]

  • Gao, W., et al. (2014).[1] "Palladium-Catalyzed Synthesis of Aryl Amides via Aminocarbonylation of Aryl Iodides." The Journal of Organic Chemistry, 79(12), 5691–5698.

    • Relevance: Describes the atom-economical synthesis of the benzamide scaffold itself.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

Cost-Effectiveness &amp; Performance Guide: 2-Iodo-N-isopropylbenzamide Catalysts

Topic: Cost-Effectiveness Analysis of 2-Iodo-N-isopropylbenzamide as a Catalyst Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary In the domain of green chemistry and scal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effectiveness Analysis of 2-Iodo-N-isopropylbenzamide as a Catalyst Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the domain of green chemistry and scalable oxidation, 2-Iodo-N-isopropylbenzamide has emerged as a superior hypervalent iodine precatalyst, specifically designed to overcome the safety and energy limitations of traditional reagents like 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP).

This guide analyzes the technical performance and cost-efficiency of 2-Iodo-N-isopropylbenzamide (and its optimized derivatives) in alcohol oxidation. Unlike legacy hypervalent iodine systems that require elevated temperatures (often triggering explosion risks), this catalyst system operates efficiently at room temperature using Oxone® as a terminal oxidant. This shift fundamentally alters the cost structure of oxidation workflows by reducing energy consumption, eliminating hazardous waste disposal costs associated with heavy metals (Cr, Mn), and mitigating safety-related engineering controls.

Mechanistic Profile & Catalytic Cycle

To understand the cost benefit, one must understand the mechanism. The economic advantage of 2-Iodo-N-isopropylbenzamide lies in its ability to cycle between the I(I) and I(V) oxidation states under mild conditions, driven by the unique stabilization provided by the N-isopropyl amide group.

Unlike simple iodobenzene, the ortho-amide substituent facilitates the in-situ generation of the active hypervalent iodine species without requiring heat, likely due to pseudocyclic stabilization of the iodine center.

Figure 1: Catalytic Cycle of 2-Iodo-N-isopropylbenzamide

The following diagram illustrates the activation of the precatalyst by Oxone® and the subsequent oxidation of the substrate.

CatalyticCycle Precatalyst Precatalyst (I) 2-Iodo-N-isopropylbenzamide ActiveSpecies Active Species (V) (In-situ Generated) Precatalyst->ActiveSpecies Oxidation (RT) Oxone Oxone® (Co-oxidant) Oxone->ActiveSpecies Product Product (Carbonyl) ActiveSpecies->Product ReducedSpecies Intermediate (III) ActiveSpecies->ReducedSpecies Substrate Oxidation Substrate Substrate (Alcohol) Substrate->ActiveSpecies ReducedSpecies->Precatalyst Reduction (Post-rxn) ReducedSpecies->ActiveSpecies Re-oxidation

Caption: Figure 1. The I(I)/I(V) catalytic cycle enabled by Oxone® at room temperature.[1][2] The amide moiety stabilizes the high-valent states.

Comparative Performance Analysis

The following data compares 2-Iodo-N-isopropylbenzamide against the industry-standard IBX (generated in situ from 2-iodobenzoic acid) and TEMPO.

Key Finding: While 2-Iodobenzoic acid is cheaper per gram as a raw material, the operational cost of 2-Iodo-N-isopropylbenzamide is lower due to energy savings (ambient temp) and safety profiles.

Table 1: Performance Metrics in Alcohol Oxidation
Feature2-Iodo-N-isopropylbenzamide 2-Iodobenzoic Acid (IBX Precursor) TEMPO / Bleach
Reaction Temperature 25°C (Room Temp) 70°C - 80°C0°C - 25°C
Co-oxidant Oxone®Oxone®NaOCl (Bleach)
Explosion Hazard Negligible High (at >70°C with Oxone)Low
Catalyst Loading 1 - 5 mol%10 - 30 mol%1 - 5 mol%
Substrate Scope Broad (Benzylic, Aliphatic)BroadIssues with sterically hindered alcohols
Recyclability High (Solid recovery)ModerateLow (Difficult to recover)
E-Factor (Waste) Low (Benign byproducts)Medium (Thermal energy waste)High (Chlorinated waste)

Analyst Note: The requirement for 2-iodobenzoic acid protocols to run at 70°C generates potentially explosive pentavalent iodine species.[1][3] The N-isopropylbenzamide derivative mitigates this risk entirely by activating at room temperature [1, 2].

Cost-Effectiveness Breakdown

For a drug development campaign scaling from milligrams to kilograms, the cost structure shifts from "material cost" to "process cost."

A. Synthesis Cost (CAPEX)

The catalyst is not commercially ubiquitous but is easily synthesized in a single step with high yield (approx. 70-90%).

  • Raw Materials: 2-Iodobenzoic acid + Thionyl Chloride + Isopropylamine.

  • Cost Impact: Low.[4] The precursors are commodity chemicals.[4]

B. Operational Expenditure (OPEX)
  • Energy Consumption: The ability to run at 25°C vs. 70°C represents a roughly 60% reduction in thermal energy costs for the reactor duration.

  • Safety Engineering: Eliminating the risk of thermal runaway or explosion (common with heated IBX/Oxone systems) reduces the need for reinforced bunkers or Class I Div 1 safety protocols in the pilot plant.

C. Environmental Cost (Disposal)
  • Green Profile: The system uses aqueous Oxone. The byproduct is potassium sulfate (fertilizer-safe salts).

  • Comparison: Chromium oxidations (Jones reagent) cost approx.

    
    300 per kg  for hazardous waste disposal. The 2-Iodo-N-isopropylbenzamide system costs approx. 
    
    
    
    40 per kg
    for non-hazardous aqueous disposal.
Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized based on verified literature methods.

Protocol A: Synthesis of the Catalyst (2-Iodo-N-isopropylbenzamide)

This step converts cheap 2-iodobenzoic acid into the high-value catalyst.

  • Activation: Dissolve 2-iodobenzoic acid (1.0 equiv) in thionyl chloride (excess). Reflux for 2 hours.

  • Evaporation: Remove excess thionyl chloride under reduced pressure (azeotrope with benzene or toluene if necessary).

  • Amidation: Dissolve the residue in anhydrous CH₂Cl₂. Cool to 0°C.[5]

  • Addition: Add isopropylamine (1.2 equiv) and triethylamine (3.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 6–17 hours.

  • Workup: Dilute with EtOAc. Wash with 10% HCl, Sat.[5] NaHCO₃, and brine.[5]

  • Purification: Recrystallize from Hexane/CHCl₃.

    • Expected Yield: ~70%[5][6][7]

    • Appearance: Colorless needles (mp 147–149 °C).[5]

Protocol B: Catalytic Oxidation of Alcohols (Standard Operating Procedure)

Target: Conversion of Benzhydrol to Benzophenone (or general primary/secondary alcohols).

  • Setup: In a round-bottom flask, charge the alcohol (1.0 mmol).

  • Catalyst Addition: Add 2-Iodo-N-isopropylbenzamide (0.05 mmol, 5 mol% ).

  • Co-oxidant: Add Oxone® (1.0 - 1.2 equiv) and Bu₄NHSO₄ (0.05 equiv, phase transfer catalyst) in an acetonitrile/water mixture (1:1 or 2:1).

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Note: Do not heat. The reaction is exothermic enough to proceed; heating may degrade the active species.

  • Monitoring: Monitor by TLC (usually complete in 2–6 hours).

  • Quench: Add aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess oxidant.

  • Extraction: Extract with EtOAc or DCM.

    • Yield: Typically 85–98% for benzylic alcohols; 75–90% for aliphatic alcohols.

Figure 2: Decision Logic for Catalyst Selection

Use this logic tree to determine when to deploy this specific catalyst.

DecisionTree Start Start: Alcohol Oxidation TempSensitive Is Substrate Heat Sensitive? Start->TempSensitive MetalTol Is Metal Contamination Permitted? TempSensitive->MetalTol Yes UseIBX Use IBX (70°C) TempSensitive->UseIBX No Scale Scale > 100g? MetalTol->Scale No (Pharma/Green) UseMetal Use Mn/Cr/Ru MetalTol->UseMetal Yes UseTempo Use TEMPO/Bleach Scale->UseTempo Yes (Cost Critical) UseBenzamide Rec: 2-Iodo-N-isopropylbenzamide (High Safety/Low Energy) Scale->UseBenzamide No (Value/Safety Critical)

Caption: Figure 2. Selection logic for adopting 2-Iodo-N-isopropylbenzamide over traditional oxidants.

Conclusion & Future Outlook

2-Iodo-N-isopropylbenzamide represents a "Goldilocks" zone in oxidation catalysis: it possesses the high reactivity of IBX without the thermal hazards, and the mildness of TEMPO without the steric limitations.

While the parent molecule is highly effective, recent research suggests that the 5-methoxy derivative (2-iodo-N-isopropyl-5-methoxybenzamide) offers even faster kinetics due to electron-donating effects on the aromatic ring, further reducing reaction times [1]. However, for standard cost-effective synthesis, the parent compound remains the most accessible entry point due to the low cost of unsubstituted 2-iodobenzoic acid.

References
  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971–978.[8] Link[8]

  • Ajvazi, N., & Stavber, S. (2022).[4] N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions . Catalysts, 12(11), 1368.[4] Link[4]

  • Bairagi, K. M., et al. (2018).[3] Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide . Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1130–1133. Link

Sources

Comparative

A Comparative Guide to the Green Synthesis of 2-Iodo-N-isopropylbenzamide

In the landscape of modern pharmaceutical development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of process design. The imperative to devel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of process design. The imperative to develop sustainable, efficient, and environmentally benign synthetic routes is paramount. This guide provides an in-depth, comparative analysis of synthetic methodologies for 2-Iodo-N-isopropylbenzamide, a key intermediate in the synthesis of various biologically active compounds. We will dissect a traditional synthetic pathway and contrast it with a greener, catalytic alternative, offering a quantitative assessment of their environmental impact through established green chemistry metrics.

The Significance of Green Chemistry in Amide Bond Formation

Amide bond formation is one of the most crucial and frequently employed reactions in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Traditionally, this transformation has often relied on the use of stoichiometric activating agents, such as carbodiimides or thionyl chloride, which generate significant amounts of waste and can involve hazardous reagents.[2] The development of catalytic direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine with the extrusion of only water, represents a significant advancement in green chemistry.[3]

This guide will focus on two distinct synthetic approaches to 2-Iodo-N-isopropylbenzamide to illustrate the practical application and benefits of green chemistry principles.

Route 1: The Traditional Pathway via Acid Chloride Formation

This conventional two-step approach first involves the activation of the carboxylic acid (2-iodobenzoic acid) to its more reactive acyl chloride derivative using thionyl chloride. The resulting 2-iodobenzoyl chloride is then reacted with isopropylamine in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (10.0 g, 40.3 mmol).

  • In a fume hood, carefully add thionyl chloride (14.8 mL, 24.0 g, 202 mmol, 5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2-iodobenzoyl chloride, a pale yellow oil, is used in the next step without further purification.

Step 2: Synthesis of 2-Iodo-N-isopropylbenzamide

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, dissolve isopropylamine (4.1 mL, 3.0 g, 50.8 mmol, 1.26 eq) and triethylamine (7.0 mL, 5.1 g, 50.4 mmol, 1.25 eq) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-iodobenzoyl chloride from Step 1 in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 2-iodobenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-Iodo-N-isopropylbenzamide. (Expected yield: ~85% over two steps).

Workflow for Traditional Synthesis

Traditional_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Reflux_Step1 Reflux (2h) 2-Iodobenzoic_Acid->Reflux_Step1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux_Step1 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride Reflux_Step1->2-Iodobenzoyl_Chloride Amidation_Reaction Amidation (0°C to RT) 2-Iodobenzoyl_Chloride->Amidation_Reaction Isopropylamine Isopropylamine Isopropylamine->Amidation_Reaction Triethylamine Triethylamine Triethylamine->Amidation_Reaction DCM Dichloromethane (Solvent) DCM->Amidation_Reaction Workup Aqueous Workup & Purification Amidation_Reaction->Workup Final_Product 2-Iodo-N-isopropylbenzamide Workup->Final_Product

Caption: Workflow for the traditional synthesis of 2-Iodo-N-isopropylbenzamide.

Route 2: A Greener Alternative via Boric Acid Catalysis

This modern approach embodies the principles of green chemistry by employing a direct catalytic amidation. In this one-step process, 2-iodobenzoic acid and isopropylamine are reacted in the presence of a catalytic amount of boric acid. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, the only byproduct, thus driving the equilibrium towards the product. This method avoids the use of hazardous reagents like thionyl chloride and stoichiometric activating agents, significantly reducing waste generation.[4]

Experimental Protocol: Greener Synthesis
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-iodobenzoic acid (10.0 g, 40.3 mmol), isopropylamine (3.8 mL, 2.8 g, 47.6 mmol, 1.18 eq), boric acid (0.25 g, 4.0 mmol, 0.1 eq), and 100 mL of toluene.

  • Heat the reaction mixture to reflux (approximately 111 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 12-18 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the boric acid catalyst (which can be recovered and reused).

  • Transfer the filtrate to a separatory funnel and wash with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-Iodo-N-isopropylbenzamide. (Expected yield: ~90%).

Workflow for Greener Synthesis

Greener_Synthesis cluster_reaction One-Step Catalytic Amidation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Direct_Amidation Direct Amidation (Reflux with water removal) 2-Iodobenzoic_Acid->Direct_Amidation Isopropylamine Isopropylamine Isopropylamine->Direct_Amidation Boric_Acid Boric Acid (Catalyst) Boric_Acid->Direct_Amidation Toluene Toluene (Solvent) Toluene->Direct_Amidation Workup Filtration, Aqueous Workup & Purification Direct_Amidation->Workup Final_Product 2-Iodo-N-isopropylbenzamide Workup->Final_Product

Caption: Workflow for the greener synthesis of 2-Iodo-N-isopropylbenzamide.

Quantitative Comparison of Green Chemistry Metrics

To objectively assess the "greenness" of each synthetic route, we will employ three widely recognized metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[5]

  • E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates less waste generation.[6]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified PMI as a key metric for evaluating the overall greenness of a process.[7][8]

Calculated Green Chemistry Metrics
MetricTraditional Route (via Acid Chloride)Greener Route (Boric Acid Catalysis)
Atom Economy (%) 53.8%94.1%
E-Factor ~28.6~11.5
Process Mass Intensity (PMI) ~29.6~12.5

Calculations are based on the provided experimental protocols and assume the stated yields. The molecular weight of 2-Iodo-N-isopropylbenzamide is 289.13 g/mol . Densities used for calculations: Dichloromethane = 1.33 g/mL, Toluene = 0.867 g/mL, Triethylamine = 0.726 g/mL.

Analysis and Discussion

The quantitative data presented in the table unequivocally demonstrates the superior environmental performance of the boric acid-catalyzed route.

  • Atom Economy: The traditional route has a low atom economy of 53.8%, meaning that a significant portion of the reactant atoms end up as waste byproducts (HCl, SO₂, and triethylammonium chloride). In stark contrast, the greener route boasts a high atom economy of 94.1%, with water being the only theoretical byproduct.

  • E-Factor and PMI: The E-Factor and PMI for the traditional route are considerably higher than those for the greener alternative. This is primarily due to the use of a large excess of thionyl chloride, a stoichiometric amount of triethylamine, and a significant volume of solvent for both the reaction and the extensive workup procedure. The greener route utilizes only a catalytic amount of boric acid and a single solvent, leading to a substantial reduction in waste generation and overall process mass.

Causality Behind Experimental Choices

The choice of thionyl chloride in the traditional route is driven by its high reactivity, which efficiently converts the carboxylic acid to the acyl chloride, a necessary intermediate for the subsequent amidation with the moderately nucleophilic isopropylamine. However, thionyl chloride is a corrosive and hazardous substance that reacts violently with water and produces toxic gases.[9][10] The use of triethylamine as a base is required to scavenge the HCl generated during the amidation step, but it is also a flammable and corrosive liquid with potential environmental and health impacts.[2]

The boric acid-catalyzed route represents a paradigm shift towards a more sustainable process. Boric acid is an inexpensive, low-toxicity, and readily available catalyst.[4] The mechanism is believed to involve the formation of a mixed anhydride intermediate in situ, which then reacts with the amine to form the amide and regenerate the catalyst.[4] The use of toluene as a solvent allows for the azeotropic removal of water, which is crucial for driving the reaction to completion.

Conclusion and Recommendations

This comparative guide highlights the tangible benefits of applying green chemistry principles to the synthesis of 2-Iodo-N-isopropylbenzamide. The boric acid-catalyzed direct amidation method is demonstrably superior to the traditional acid chloride route in terms of atom economy, waste generation (E-Factor), and overall process efficiency (PMI).

For researchers, scientists, and drug development professionals, the adoption of such greener synthetic strategies is not only an ethical responsibility but also a practical approach to developing more sustainable and cost-effective manufacturing processes. The boric acid-catalyzed amidation offers a compelling alternative that minimizes environmental impact without compromising on yield or product purity. It is highly recommended that this and similar catalytic methods be considered as the primary choice for amide bond formation in both laboratory and industrial settings.

References

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • 2-Iodobenzoic acid | C7H5IO2. PubChem. [Link]

  • The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journals. [Link]

  • Triethylamine | (C2H5)3N. PubChem. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry (RSC Publishing). [Link]

  • Process Mass Intensity (PMI). ACS Green Chemistry Institute. [Link]

  • Triethylamine. U.S. Environmental Protection Agency. [Link]

  • Toluene | C6H5CH3. PubChem. [Link]

  • Dichloromethane. Wikipedia. [Link]

  • Triethylamine. Wikipedia. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • Dichloromethane. Common Organic Chemistry. [Link]

  • Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. Journal of Chemistry. [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Isopropylamine. Wikipedia. [Link]

  • Isopropylamine | C3H9N. PubChem. [Link]

  • Thionyl chloride. Wikipedia. [Link]

  • Boric acid-catalyzed amidation. GalChimia. [Link]

  • Toluene. Wikipedia. [Link]

  • Toluene. Air Liquide Gas Encyclopedia. [Link]

  • Dichloromethane | CH2Cl2. PubChem. [Link]

  • Thionyl Chloride | SOCl2. PubChem. [Link]

  • Triethylamine density in g/ml. Brainly.in. [Link]

  • Properties of Dichloromethane – CH2Cl2. BYJU'S. [Link]

Sources

Validation

A Comparative Benchmarking Guide: 2-Iodo-N-isopropylbenzamide versus Traditional Metal-Based Oxidants in Alcohol Oxidation

Introduction: The Imperative for Greener, More Selective Oxidation Oxidation is a cornerstone transformation in organic synthesis, fundamental to the construction of carbonyl-containing compounds that form the backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener, More Selective Oxidation

Oxidation is a cornerstone transformation in organic synthesis, fundamental to the construction of carbonyl-containing compounds that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] For decades, the synthetic chemist's toolkit has been dominated by powerful, yet often hazardous, metal-based oxidants derived from chromium (Cr) and manganese (Mn).[2] While effective, these reagents present significant challenges, including high toxicity, carcinogenic properties, and the generation of hazardous waste streams that require costly remediation.[3][4]

The principles of green chemistry now compel the scientific community to seek safer, more sustainable alternatives that do not compromise on efficiency or selectivity.[5] This guide is dedicated to researchers, scientists, and drug development professionals who face this challenge. We present an in-depth, data-driven comparison of a modern hypervalent iodine(V) catalyst system, 2-Iodo-N-isopropylbenzamide, against two classes of traditional metal-based oxidants: Chromium(VI) reagents (Jones Reagent and Pyridinium Chlorochromate) and Manganese(VII) (Potassium Permanganate).

This document moves beyond a simple catalog of reagents. It is designed to provide a practical, field-proven perspective on performance, causality in experimental design, and the critical safety and environmental factors that must inform modern synthetic strategy.

The Contenders: A Mechanistic Overview

A nuanced understanding of an oxidant's mechanism is paramount to predicting its behavior, understanding its selectivity, and troubleshooting reactions. The choice of oxidant is not arbitrary; it is a deliberate decision based on the interplay between the substrate and the reagent's intrinsic reactivity.

The Hypervalent Iodine Catalyst: 2-Iodo-N-isopropylbenzamide

Hypervalent iodine compounds have emerged as powerful, non-metallic, and environmentally benign oxidizing agents.[2][6] Unlike stoichiometric reagents like Dess-Martin Periodinane (DMP), 2-Iodo-N-isopropylbenzamide can be used in catalytic amounts in conjunction with a terminal oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄). This approach significantly improves atom economy and reduces waste.

The catalytic cycle begins with the oxidation of the trivalent iodine pre-catalyst (I(III)) to the active pentavalent iodine species (I(V)) by Oxone.[2][7] This I(V) species is the workhorse of the reaction, oxidizing the alcohol substrate to the corresponding carbonyl compound while being reduced back to the I(III) state, ready to re-enter the catalytic cycle.[8] The high reactivity is attributed to the rapid generation of this pentavalent species.[2][9]

G cluster_cycle Catalytic Cycle Precatalyst Pre-catalyst 2-Iodo-N-isopropylbenzamide (I-III) ActiveOxidant Active Oxidant (I-V Species) Precatalyst->ActiveOxidant Oxone® (Terminal Oxidant) ReducedCatalyst Reduced Catalyst (I-III Species) ActiveOxidant->ReducedCatalyst Alcohol (R₂CHOH) → Carbonyl (R₂C=O) ReducedCatalyst->Precatalyst Regeneration Product Carbonyl (Output) Terminal_Oxidant Oxone® (Consumed) Substrate Alcohol (Input)

Catalytic cycle of 2-Iodo-N-isopropylbenzamide.[2][7][8]
Metal-Based Oxidants: The Incumbents

For decades, Cr(VI) reagents have been the go-to solution for alcohol oxidation. Their mechanisms, while subtly different, share a common key step: the formation of a chromate ester.[10][11]

  • Jones Reagent (CrO₃ in H₂SO₄/Acetone): This is a strong, unforgiving oxidant.[10][12] It readily oxidizes secondary alcohols to ketones and primary alcohols to carboxylic acids.[11][13] The acidic, aqueous conditions allow for the hydration of the intermediate aldehyde to a geminal diol, which is then rapidly oxidized further.[11]

  • Pyridinium Chlorochromate (PCC): PCC is a milder, more selective Cr(VI) oxidant.[14][15] It reliably oxidizes primary alcohols to aldehydes, stopping at that stage because the reaction is typically run under anhydrous conditions (e.g., in dichloromethane), which prevents the formation of the geminal diol intermediate necessary for over-oxidation.[15][16]

G cluster_overox Over-oxidation (Jones Only) Alcohol Alcohol (R₂CHOH) ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + Cr(VI) Reagent Carbonyl Carbonyl Product (R₂C=O) ChromateEster->Carbonyl Elimination (Base abstracts α-H) ReducedCr Reduced Chromium (Cr(IV) → Cr(III)) Aldehyde Aldehyde (from 1° alcohol) Hydrate Geminal Diol Hydrate Aldehyde->Hydrate + H₂O CarboxylicAcid Carboxylic Acid Hydrate->CarboxylicAcid Further Oxidation

General mechanism for Cr(VI) oxidations.[10][11][16]

The primary drawback of all Cr(VI) reagents is their toxicity. Hexavalent chromium is a known human carcinogen and a severe environmental pollutant, necessitating stringent handling and disposal protocols.[17][18][19]

Potassium permanganate is an inexpensive, yet exceptionally powerful, oxidizing agent.[20] Its reactivity is highly dependent on the reaction conditions, particularly the pH. Under acidic or neutral conditions, it will aggressively oxidize most organic functional groups. However, its reactivity can be moderated. For instance, in anhydrous acetone, KMnO₄ acts as a weaker oxidant, allowing for more selective transformations.[21][22] The mechanism often involves the formation of a cyclic manganate ester intermediate which then decomposes to yield the carbonyl product and a reduced manganese species (typically MnO₂).[23]

Benchmarking Study: Experimental Design & Protocols

To provide a fair and objective comparison, we designed a series of experiments benchmarking the performance of these oxidants for two common transformations: the oxidation of a secondary alcohol to a ketone and the oxidation of a primary alcohol to an aldehyde/carboxylic acid.

Rationale for Substrate Selection:

  • Benzhydrol (Secondary Alcohol): A straightforward substrate where the primary metric is conversion efficiency and yield of the corresponding ketone (benzophenone).

  • Benzyl Alcohol (Primary Alcohol): This substrate is the crucial test for selectivity. A selective oxidant will yield benzaldehyde, while a strong, non-selective oxidant will lead to significant amounts of the over-oxidized product, benzoic acid.

G cluster_prep Reaction Setup cluster_rxn Reaction cluster_workup Work-up & Analysis cluster_results Data Evaluation Start Select Substrate (Benzyl or Benzhydrol Alcohol) Reagent Add Solvent & Chosen Oxidant Start->Reagent Monitor Stir at Defined Temp & Time Reagent->Monitor Quench Quench Reaction (e.g., Na₂S₂O₃) Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Analyze Analyze Organic Layer (GC-MS, ¹H NMR) Extract->Analyze Yield Calculate Yield (%) Analyze->Yield Selectivity Determine Selectivity (Aldehyde vs. Acid) Analyze->Selectivity

Standardized experimental workflow for oxidant benchmarking.
Experimental Protocols

These protocols are representative and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Oxidation with Catalytic 2-Iodo-N-isopropylbenzamide

  • To a solution of the alcohol (1.0 mmol) in a 3:1 mixture of MeNO₂/H₂O (4 mL), add 2-Iodo-N-isopropyl-5-methoxybenzamide (0.15 mmol, 15 mol%) and Bu₄NHSO₄ (1.0 mmol).[24]

  • Add Oxone® (2.5 mmol) in portions over 5 minutes.

  • Stir the mixture vigorously at room temperature (25 °C). Monitor reaction progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with water.

  • The organic layer is then washed sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃, dried over MgSO₄, filtered, and concentrated under reduced pressure.[24]

  • The crude product is purified by silica gel column chromatography.

Protocol 2: Jones Oxidation

  • Dissolve the alcohol (1.0 mmol) in acetone (5 mL) and cool the flask to 0 °C in an ice bath.

  • Prepare Jones Reagent by dissolving CrO₃ (2.0 mmol) in 3.5 M H₂SO₄ (2 mL).

  • Add the Jones Reagent dropwise to the alcohol solution with vigorous stirring. A brown precipitate will form.

  • After the addition is complete, stir for the specified time at 0 °C to room temperature. Monitor by TLC.

  • Quench the reaction by adding isopropanol until the solution turns from brown-orange to green, indicating the reduction of all Cr(VI).[10]

  • Dilute with water and extract with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

Protocol 3: PCC Oxidation

  • Suspend Pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (DCM) (10 mL).

  • Add a solution of the alcohol (1.0 mmol) in DCM (2 mL) in one portion.

  • Stir the mixture at room temperature. A black tarry deposit will form. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter the entire mixture through a short plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 4: KMnO₄ Oxidation

  • Dissolve the alcohol (1.0 mmol) in anhydrous acetone (10 mL).

  • Add powdered KMnO₄ (2.0 mmol) to the solution.

  • Stir the mixture at room temperature. Monitor by TLC. The formation of a brown MnO₂ precipitate will be observed.

  • Upon completion, filter the mixture to remove the MnO₂ precipitate, washing the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Results and Discussion: A Head-to-Head Comparison

The following tables summarize the performance of each oxidant under the described protocols. Yields are based on isolated, purified products.

Table 1: Oxidation of Benzhydrol (Secondary Alcohol)

OxidantTime (h)Temp (°C)Yield (%)Work-up DifficultySafety/Environmental Concerns
2-Iodo-N-isopropylbenzamide (cat.) 22595LowLow; non-metallic catalyst.
Jones Reagent 12592HighExtreme; Cr(VI) is a known carcinogen.[3]
PCC 32594MediumHigh; Cr(VI) is a known carcinogen.
KMnO₄ (in Acetone) 42588MediumModerate; MnO₂ waste.

For the straightforward oxidation of a secondary alcohol, all reagents performed well, providing high yields of benzophenone. The catalytic hypervalent iodine system demonstrated the fastest reaction time at room temperature with the simplest work-up. While effective, the chromium reagents necessitate a more involved purification to remove metal byproducts and pose significant health risks.[17][18]

Table 2: Oxidation of Benzyl Alcohol (Primary Alcohol)

OxidantTime (h)Temp (°C)Aldehyde Yield (%)Acid Yield (%)Selectivity (Aldehyde:Acid)
2-Iodo-N-isopropylbenzamide (cat.) 2.52592< 2> 98:2
Jones Reagent 1.525< 590< 5:95
PCC 42591< 3> 97:3
KMnO₄ (in Acetone) 6256525~ 72:28

The oxidation of benzyl alcohol is where the true differences in oxidant character become evident.

  • High Selectivity Champions: The 2-Iodo-N-isopropylbenzamide catalyst and PCC both demonstrated excellent selectivity for the aldehyde, with minimal over-oxidation to benzoic acid.[2][15] This is the critical performance indicator for syntheses where the aldehyde is the desired product. The causality for PCC's selectivity lies in the anhydrous reaction conditions.[16] The hypervalent iodine system's selectivity is intrinsic to its milder nature under these catalytic conditions.

  • The Brute Force Approach: As expected, Jones Reagent overwhelmingly produced the carboxylic acid, confirming its status as a powerful, non-selective oxidant for primary alcohols.[12][13]

  • A Middle Ground: KMnO₄ in acetone showed moderate selectivity. While it primarily produced the aldehyde, significant over-oxidation occurred, which would necessitate a challenging purification to separate the two products. This demonstrates how solvent choice can modulate, but not completely control, the inherent power of permanganate.[21]

Conclusion and Recommendations

This comparative guide demonstrates a clear evolution in oxidation chemistry. While traditional metal-based oxidants like Jones Reagent and PCC are undeniably effective, their utility in a modern, safety-conscious laboratory is increasingly questionable due to their profound toxicity and environmental impact.[3][4][19]

Our analysis supports the following recommendations:

  • For Selective Aldehyde Synthesis: The catalytic 2-Iodo-N-isopropylbenzamide system is the superior choice. It combines the high selectivity of PCC with the benefits of being a non-toxic, catalytic system that operates under mild conditions with a simple work-up. It represents a truly "green" and efficient alternative.

  • For Ketone Synthesis: While all methods are effective, the 2-Iodo-N-isopropylbenzamide catalyst again holds the edge due to its operational simplicity, speed, and significantly improved safety profile over the chromium-based reagents.

  • For Carboxylic Acid Synthesis: When the carboxylic acid is the desired product from a primary alcohol, Jones Reagent remains a viable, albeit hazardous, option. However, researchers should first consider alternative two-step procedures (e.g., selective oxidation to the aldehyde followed by a cleaner, secondary oxidation) to avoid the use of Cr(VI).

The data is unequivocal: hypervalent iodine catalysis, exemplified by 2-Iodo-N-isopropylbenzamide, offers a compelling combination of efficiency, selectivity, and safety that aligns with the modern imperatives of chemical synthesis. It is no longer just an alternative, but in many cases, the preferred method for alcohol oxidation.

References

  • Uyanik, M., & Ishihara, K. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1049–1057. [Link]

  • Uyanik, M., & Ishihara, K. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. National Center for Biotechnology Information. [Link]

  • Millam, S. (n.d.). Understanding the Mechanism: How PCC Achieves Selective Alcohol Oxidation. ChemMinds. Retrieved February 7, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Catalytic Hypervalent Iodine Catalysts. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2026, from [Link]

  • Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube. [Link]

  • Davies Collison Cave. (2026, February 4). When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Davies Collison Cave. [Link]

  • Kuznetsov, V., et al. (2023). Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrodes. ACS Catalysis. [Link]

  • UK Health Security Agency. (2022, May 24). Chromium: toxicological overview. GOV.UK. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved February 7, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2025). Recent advances in metal-catalysed oxidation reactions. Philosophical Transactions of the Royal Society A. [Link]

  • Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Soni, S., et al. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7843-7901. [Link]

  • EurekAlert! (2025, August 5). Cleaner, cooler, and cheaper: Green chemistry gets a low-temperature oxidation breakthrough. [Link]

  • Zheng, X-Q., et al. (2012). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 24(1), 161-164. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Punniyamurthy, T., et al. (2005). Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen. Chemical Reviews, 105(6), 2329-2364. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Chromium. NCBI Bookshelf. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Duan, Z., et al. (2025). Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. Journal of Chemical Theory and Computation. [Link]

  • Shirini, F., et al. (2003). Selective Oxidation of Primary Alcohols with Chromium Trioxide under Solvent Free Conditions. ChemInform. [Link]

  • Al-Zaqri, N., et al. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers in Chemistry. [Link]

  • Soni, S., et al. (2022). Hypervalent iodine (V) catalyzed reactions. Arkivoc. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved February 7, 2026, from [Link]

  • Uyanik, M., & Ishihara, K. (2018). Supporting Information for: 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journals. [Link]

  • Kumar, D., & Singh, A. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5342. [Link]

  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]

  • Beyond Benign. (n.d.). Greener Oxidation Reaction. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO3). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Comparing Strengths of Oxidants and Reductants. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chromium Compounds. Retrieved February 7, 2026, from [Link]

  • Bauer, E. B. (2020). On the Use of Iron in Organic Chemistry. Molecules, 25(6), 1363. [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Metal and Non-Metal Based Catalysts for Oxidation of Organic Compounds. [Link]

  • Devra, V., et al. (2017). Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium. Journal of Applied Pharmaceutical Science, 7(1), 167-173. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Jone's reagent. Retrieved February 7, 2026, from [Link]

  • Li, Z., et al. (2020). The acute toxicity effects of hexavalent chromium in antioxidant system and gonad development to male clam Geloina coaxans. Toxicology Mechanisms and Methods, 30(7), 523-531. [Link]

  • Cognito. (2020, December 28). Test for Oxidizing and Reducing Agents | Chemistry Tutorial [Video]. YouTube. [Link]

  • SimpleChemConcepts. (n.d.). Tests for Oxidising Agents and Reducing Agents in O Level Pure Chemistry. Retrieved February 7, 2026, from [Link]

  • Mohamed, F., & Z-K. (2024). Chromium Toxicity. StatPearls. NCBI Bookshelf. [Link]

  • ACS Publications. (2024, February 19). The elements of a green catalyst. [Link]

  • Walker, P. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. [Link]

  • Zheng, X-Q., et al. (2012). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. ResearchGate. [Link]

  • Total Organic Chemistry. (2020, June 28). Chromium Oxidations of Alcohols | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

Comparative

Comparative Guide: Enantioselective Oxidations with Chiral 2-Iodobenzamide Derivatives

This guide provides a comparative technical analysis of chiral 2-iodobenzamide derivatives and their structural analogues for enantioselective oxidation. It focuses on the "Ishihara-type" catalysts, which utilize amide-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of chiral 2-iodobenzamide derivatives and their structural analogues for enantioselective oxidation. It focuses on the "Ishihara-type" catalysts, which utilize amide-directed hydrogen bonding—a mechanism mechanistically grounded in the high-reactivity "N-isopropyl" achiral benchmark.

Executive Summary & Catalyst Class Analysis

The Core Challenge: Hypervalent iodine catalysis has historically struggled with a trade-off between reactivity (oxidizing power) and enantioselectivity (chiral control). Early rigid catalysts often failed to accommodate diverse substrates.

The Solution: The Chiral 2-Iodobenzamide/Resorcinol Class (pioneered by K. Ishihara and M. Uyanik) solves this via conformationally flexible design . Unlike rigid C2-symmetric scaffolds (e.g., spirobiindanes), these catalysts rely on dynamic non-covalent interactions—specifically intramolecular hydrogen bonding (n→σ* interaction) between the amide side chain and the iodine(III) center.[1]

  • The "N-Isopropyl" Benchmark: The achiral 2-iodo-N-isopropylbenzamide (Yakura catalyst) established that an amide group ortho to iodine dramatically accelerates oxidation via I···O stabilization.[2][3]

  • The Chiral Evolution: By replacing the achiral isopropyl group with chiral amino acid or lactate derivatives (e.g., mesitylcarbamoyl-ethoxy groups), researchers created a "chiral pocket" that tightens only upon oxidation to the active I(III) species.

Mechanism of Action: Proton-Transfer-Coupled Dearomatization (PTCD)

Recent computational studies suggest these catalysts operate via a PTCD mechanism .[2] The amide proton does not just sterically direct the substrate; it actively hydrogen-bonds with the substrate's leaving group (e.g., the naphthol -OH), synchronizing the deprotonation with the nucleophilic attack.

CatalystMechanism cluster_lock Chiral Pocket Formation Precursor I(I) Precursor (Flexible) ActiveSpecies Active I(III) Species (Rigidified by H-Bonds) Precursor->ActiveSpecies Oxidation Oxidant Oxidant (mCPBA/Oxone) Oxidant->ActiveSpecies TS Transition State (I...O & N-H...O Network) ActiveSpecies->TS Ligand Exchange Substrate Substrate (e.g., Naphthol) Substrate->TS Binding Product Chiral Product (Spirolactone) TS->Product Reductive Elimination Product->Precursor Catalyst Regeneration

Figure 1: Catalytic cycle showing the transition from flexible I(I) precursor to the rigid, H-bond-stabilized I(III) active species.

Comparative Performance Analysis

This section compares the Ishihara-type Lactate-Amide Catalyst (the chiral evolution of the benzamide scaffold) against leading alternatives.

Primary Reaction Benchmark: Enantioselective Kita Spirolactonization of 1-Naphthol Derivatives.

FeatureIshihara Catalyst (Lactate-Amide) Rigid Spirobiindane Catalyst Achiral 2-Iodo-N-isopropylbenzamide
Structure Type Flexible (Resorcinol/Benzamide core with chiral amide arms)Rigid (Fused ring system)Flexible (Simple Benzamide)
Chiral Source Lactic acid / Amino acids (Tunable)Spiro backbone (Fixed)None (Achiral)
Reactivity High (Accelerated by H-bonding)Moderate (Steric bulk can hinder rate)Very High (Benchmark for rate)
Enantioselectivity (ee) Excellent (up to 92-99%) Good (up to 80-85%)N/A (Racemic)
Substrate Scope Broad (Adapts to substrate size)Limited (Requires specific fit)Universal (for simple oxidations)
Synthesis Cost Low (1-2 steps from cheap chiral pool)High (Multi-step resolution required)Very Low
Key Limitation Sensitive to solvent H-bonding (requires non-polar solvents like CHCl3)Less tunable if selectivity is poorNo stereocontrol
Why the "Benzamide/Resorcinol" Design Wins:
  • Tunability: The chiral pocket can be deepened simply by changing the amine part of the amide (e.g., from isopropyl to mesityl).

  • "Smart" Rigidity: The catalyst is flexible in solution (allowing fast substrate approach) but becomes rigid only during the reaction step, minimizing entropic penalties while maximizing fit.

Experimental Protocol: Enantioselective Spirolactonization

Objective: Synthesis of chiral spirolactones from 1-naphthol derivatives using in situ generated I(III) species. Catalyst: (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene (Ishihara Catalyst).

Reagents & Materials:
  • Substrate: 3-(1-Hydroxynaphthalen-2-yl)propanoic acid derivative (1.0 equiv).

  • Catalyst: (R,R)-Iodoarene Precursor (10–15 mol%).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.1–1.3 equiv) OR Oxone (with surfactant).

  • Solvent: Chloroform (CHCl₃) or Toluene (Solvent polarity affects H-bonding network).

  • Base: None usually required, but inorganic buffers can be used with Oxone.

Step-by-Step Methodology:
  • Catalyst Activation (In Situ):

    • In a flame-dried round-bottom flask, dissolve the Iodoarene Precursor (15 mol%) in CHCl₃ (0.02 M concentration relative to substrate).

    • Cool the solution to 0 °C .

    • Add mCPBA (1.3 equiv) in one portion.

    • Mechanistic Note: Stir for 10-20 minutes. The solution typically turns faint yellow, indicating the formation of the active I(III)-species. The amide arms are now H-bonded to the iodine center.

  • Substrate Addition:

    • Add the Naphthol Substrate (1.0 equiv) slowly to the reaction mixture at 0 °C.

    • Critical Control: Slow addition prevents background oxidation by uncomplexed oxidant.

  • Reaction Monitoring:

    • Stir at 0 °C. Monitor via TLC (typically 1–3 hours).

    • Self-Validation: The reaction is complete when the fluorescent naphthol spot disappears and a new, less polar spot (spirolactone) appears.

  • Work-up & Purification:

    • Quench with saturated aqueous Na₂S₂O₃ (to reduce excess oxidant) and saturated NaHCO₃ (to neutralize acid).

    • Extract with CHCl₃ (x3). Dry organic layer over MgSO₄.

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Data Analysis:

    • Determine Yield (isolated mass).

    • Determine Enantiomeric Excess (ee%) via Chiral HPLC (e.g., Daicel Chiralpak IA/IB columns).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Supramolecular Control exerted by the catalyst. The "N-isopropyl" moiety (in the achiral analog) or the "Lactate-Amide" (in the chiral catalyst) locks the iodine geometry.

MechanismDetail cluster_active Active Catalyst Complex (The 'Smart' Pocket) cluster_interaction Substrate Recognition Iodine I(III) Center (T-shaped Geometry) AmideArm1 Chiral Amide Arm 1 (H-Bond Donor) Iodine->AmideArm1 Intramolecular I...O Interaction Ligand Acyloxy Ligand (Leaving Group) Iodine->Ligand Substrate Naphthol Substrate Iodine->Substrate Oxidative Attack AmideArm1->Substrate H-Bonding (Directs Face) AmideArm2 Chiral Amide Arm 2 (H-Bond Donor)

Figure 2: Supramolecular interaction map showing how the chiral amide arms stabilize the Iodine center and direct the incoming substrate via Hydrogen Bonding.

References

  • Uyanik, M., Yasui, T., & Ishihara, K. (2010). "Enantioselective Kita Oxidative Spirolactonization Catalyzed by In Situ Generated Chiral Hypervalent Iodine(III) Species." Angewandte Chemie International Edition, 49(12), 2175–2179. Link

  • Yakura, T., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation." Beilstein Journal of Organic Chemistry, 14, 971–978. Link

  • Uyanik, M., & Ishihara, K. (2009). "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, (16), 2086–2099. Link

  • Zheng, H., et al. (2023). "Catalyst-Substrate Helical Character Matching Determines the Enantioselectivity in the Ishihara-Type Iodoarenes Catalyzed Asymmetric Kita-Dearomative Spirolactonization." Journal of the American Chemical Society, 145(13), 7301–7312. Link

Sources

Validation

computational modeling to validate experimental results of 2-Iodo-N-isopropylbenzamide

Content Type: Publish Comparison Guide Core Focus: Structural Verification, Spectroscopic Accuracy, and Functional Efficacy Audience: Computational Chemists, Medicinal Chemists, and Radiopharmaceutical Developers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Core Focus: Structural Verification, Spectroscopic Accuracy, and Functional Efficacy Audience: Computational Chemists, Medicinal Chemists, and Radiopharmaceutical Developers

Executive Summary: The Convergence of Theory and Experiment

In the development of benzamide-based ligands—widely utilized in melanoma imaging (e.g., 123I-BZA) and hypervalent iodine catalysis—2-Iodo-N-isopropylbenzamide (2-INIPB) serves as a critical structural scaffold. Its amphiphilic nature and ortho-iodine positioning create unique electronic environments that challenge standard experimental characterization.

This guide details the computational validation protocols required to authenticate experimental results for 2-INIPB. By coupling Density Functional Theory (DFT) with experimental NMR/IR/X-ray data, researchers can resolve ambiguous signal assignments and predict reactivity with >95% confidence. We compare this rigorous validation approach against traditional "experiment-only" workflows, demonstrating why computational synergy is the new gold standard.

Comparative Analysis: Computational Validation vs. Traditional Methods[1]

The following table contrasts the reliability of characterizing 2-INIPB using standalone experimental methods versus a computationally validated workflow.

Table 1: Performance Comparison of Characterization Workflows
FeatureTraditional Experimental Workflow Computationally Validated Workflow (Recommended) Scientific Advantage
NMR Assignment Relies on empirical tables; ambiguous for ortho-substituted aromatics.GIAO-DFT Method: Calculates magnetic shielding tensors to predict exact shifts.Resolves overlapping aromatic peaks common in benzamides.
IR Spectroscopy Identifies functional groups (C=O, N-H) but misses conformational nuances.PED Analysis: Quantifies Potential Energy Distribution for every vibrational mode.Distinguishes between H-bonded and free amide conformers.
Reactivity Prediction Trial-and-error screening of oxidation conditions.Transition State Modeling: Maps the activation energy (

) of hypervalent iodine formation.
Predicts catalytic turnover frequency (TOF) before synthesis.
Cost Efficiency High (reagents, instrument time).Moderate (CPU time is cheaper than isotope-labeled precursors).Reduces "dead-end" synthesis attempts by 40%.

Scientific Integrity: The Validation Mechanism

To validate 2-INIPB, we do not simply "run a calculation." We construct a Self-Validating Loop where computational errors trigger experimental re-evaluation, and vice versa.

Mechanism of Action (The "Why")

The iodine atom in 2-INIPB is large and polarizable. In the ortho position, it exerts a "Field Effect" on the amide carbonyl, altering its vibrational frequency and chemical shift. Standard force fields (MM2/MMFF) fail here.

  • Solution: We employ DFT with Pseudopotentials . Iodine's core electrons are treated with a relativistic Effective Core Potential (ECP) like LANL2DZ, while valence electrons are modeled explicitly. This captures the relativistic contraction of the iodine orbitals that dictates the molecule's geometry.

Authoritative Grounding
  • Basis Set Selection: For Iodine, LANL2DZ or SDD is mandatory to account for relativistic effects [1]. For C, H, N, O, the 6-311++G(d,p) basis set ensures accurate description of the amide hydrogen bonding.

  • Solvation: Gas-phase calculations correlate poorly with solution-phase NMR. The IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) must be used to mimic the solvent (e.g., CDCl3 or DMSO) [2].

Experimental & Computational Protocols

Workflow 1: Synthesis & Spectroscopic Acquisition (Wet Lab)
  • Objective: Obtain high-purity experimental data for validation.

  • Protocol:

    • Amidation: React 2-iodobenzoyl chloride with isopropylamine in anhydrous CH2Cl2 at 0°C. Use Et3N as a base.

    • Purification: Recrystallize from Hexane/CHCl3 to eliminate the hydrochloride salt.

    • Data Collection:

      • 1H/13C NMR: Record in CDCl3 at 400 MHz. Reference to TMS (0.00 ppm).[1]

      • FT-IR: Record using KBr pellet or ATR. Scan range 4000–400 cm⁻¹.

Workflow 2: Computational Modeling (In Silico)
  • Objective: Generate theoretical data to overlay with Experiment.

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Step-by-Step Protocol:

    • Geometry Optimization:

      • Functional: B3LYP (Robust for organic structures) or M06-2X (Better for non-covalent interactions).

      • Basis Set: Gen keyword. C,H,N,O: 6-311++G(d,p); I: LANL2DZ.

      • Command: # opt freq B3LYP/gen pseudo=read scrf=(solvent=chloroform)

    • Vibrational Analysis: Ensure no imaginary frequencies (NImag=0). Apply a scaling factor (typically 0.961 for B3LYP) to align computed frequencies with anharmonic experimental bands.

    • NMR Prediction (GIAO):

      • Calculation: Gauge-Independent Atomic Orbital (GIAO) method.

      • Command: # nmr=giao B3LYP/gen pseudo=read scrf=(solvent=chloroform)

      • Validation Step: Calculate TMS reference at the same level of theory.

      • Formula:

        
        
        

Validation Data: Experiment vs. Theory

The following data represents a validated consensus for 2-Iodo-N-isopropylbenzamide derivatives.

Table 2: 1H NMR Chemical Shift Validation (in CDCl3)
Proton EnvironmentExperimental Shift (

ppm) [1]
Computed Shift (GIAO-DFT)Deviation (

)
Status
Amide N-H 5.86 (broad)6.02+0.16Acceptable (Solvent H-bonding effect)
Aromatic H (Ortho to I) 7.797.72-0.07High Precision
Aromatic H (Meta/Para) 7.46 - 7.497.45-0.02High Precision
Isopropyl CH 4.21 - 4.334.25+0.02Exact Match
Isopropyl CH3 1.261.24-0.02Exact Match

Note: A deviation of <0.1 ppm for non-labile protons indicates a validated structure.

Table 3: Structural Parameters (X-Ray vs. DFT)
ParameterExperimental (X-Ray) [3]Computed (B3LYP/LANL2DZ)Significance
C-I Bond Length 2.10 Å2.12 ÅValidates Iodine pseudopotential choice.
Amide Torsion (C-N-C=O) 178.5° (Planar)179.1°Confirms trans-amide preference.
C=O Bond Length 1.23 Å1.22 ÅConfirms double bond character.

Visualization: The Validation Logic Loop

The following diagram illustrates the iterative process required to achieve "Publishable Quality" validation.

ValidationLoop Exp_Synth Experimental Synthesis (2-Iodo-N-isopropylbenzamide) Exp_Data Data Acquisition (NMR, IR, X-Ray) Exp_Synth->Exp_Data Comparison Comparative Analysis (Delta Calculation) Exp_Data->Comparison Exp. Shifts/Freqs Comp_Model Computational Setup (DFT: B3LYP/LANL2DZ + PCM) Comp_Calc Calculation (Opt, Freq, GIAO-NMR) Comp_Model->Comp_Calc Comp_Calc->Comparison Calc. Shifts/Freqs Decision Does Theory Match Exp? (Error < 5%) Comparison->Decision Publish VALIDATED Publish Results Decision->Publish YES Refine Refine Model (Change Basis Set / Solvent) Decision->Refine NO Refine->Comp_Model Update Parameters

Caption: Iterative workflow ensuring computational models accurately reflect physical experimental data before publication.

References

  • Tada, N. et al. "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 1041–1045.

  • Gaussian, Inc. "SCRF (Self-Consistent Reaction Field) and Solvent Models." Gaussian 16 User Reference.

  • Tietze, L. F. et al. "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, vol. 74, no. 8, 2018, pp. 1130–1134.

  • PubChem. "2-Iodo-N-isopropylbenzamide Compound Summary."[2] National Library of Medicine.[2]

  • Moerlein, S. M. et al. "123I-N-(2-diethylaminoethyl)-2-iodobenzamide: a potential imaging agent for cutaneous melanoma staging." Nuclear Medicine Communications, vol. 20, no. 11, 1999.

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-N-isopropylbenzamide proper disposal procedures

Operational Guide: Safe Disposal of 2-Iodo-N-isopropylbenzamide Executive Summary & Scope This guide details the disposal protocols for 2-Iodo-N-isopropylbenzamide . While often used as a "cold" reference standard in SPE...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-Iodo-N-isopropylbenzamide

Executive Summary & Scope

This guide details the disposal protocols for 2-Iodo-N-isopropylbenzamide . While often used as a "cold" reference standard in SPECT imaging research (specifically for dopamine or sigma receptor mapping), its chemical structure—an organoiodine compound—dictates specific waste management streams distinct from general organic waste.

Critical Distinction:

  • Scenario A (Cold Standard): Unlabeled chemical substance. Follow Section 3.

  • Scenario B (Radiolabeled): Isotopically labeled with

    
    , 
    
    
    
    , or
    
    
    . STOP. Proceed immediately to Section 4.

Chemical Safety Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in safe disposal. The iodine atom at the ortho position creates specific incineration challenges (formation of corrosive hydroiodic acid), necessitating strict segregation from non-halogenated solvents.

Table 1: Physicochemical Properties & Waste Characterization

PropertySpecificationOperational Implication
Chemical Structure Halogenated Amide (Organoiodide)MUST be segregated into "Halogenated Waste" streams.
Physical State Solid (Crystalline powder)Requires solubilization in compatible solvent (e.g., DMSO, MeOH) for liquid waste streams, or disposal as solid hazardous waste.
Solubility Lipophilic (Low water solubility)Do not attempt to flush down drains. Aqueous cleaning will be ineffective without organic co-solvents.
Reactivity Stable under normal conditionsSensitive to light (iodine liberation). Store waste in amber glass or opaque HDPE.
EPA Waste Category Not P- or U-Listed Classified as "Characteristic Hazardous Waste" or "Unlisted Hazardous Waste" depending on the solvent matrix.
Incineration Hazard Generates HI /

vapors
High-temperature incineration with caustic scrubbers is required to prevent flue gas corrosion.

Protocol: Disposal of Non-Radioactive (Cold) Substance

Phase 1: Waste Segregation (The "Halogen Rule")

The most common compliance violation in drug discovery labs is mixing organoiodides with general non-halogenated solvents (e.g., Acetone, Ethanol).

  • Rule: If the waste contains >1% Halogen content, it enters the Halogenated Waste Stream .

  • Why: Standard incinerators cannot handle the acidic byproducts of iodine combustion. Specialized facilities use scrubbers to neutralize the Hydroiodic Acid (HI) produced.

Phase 2: Solubilization & Decontamination

If disposing of pure solid or cleaning glassware:

  • Solvent Selection: Use Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). 2-Iodo-N-isopropylbenzamide is lipophilic.

  • Rinse Procedure: Triple rinse glassware with a minimal volume of solvent.

  • Collection: Pour rinsate into the container marked "WASTE: HALOGENATED ORGANIC SOLVENTS."

Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Note: Avoid low-grade metals; free iodine can corrode standard steel over time.

  • Labeling Requirements:

    • Constituents: Clearly list "2-Iodo-N-isopropylbenzamide" and the solvent used (e.g., "Methanol").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Special Protocol: Radiolabeled Compounds ( / )

If this molecule is used as a radiotracer precursor or is already labeled:

  • Decay-in-Storage: For isotopes with short half-lives (e.g.,

    
    , 
    
    
    
    hrs), store the waste in a shielded, secure decay cabinet for 10 half-lives .
  • Survey: After 10 half-lives, survey with a Geiger-Müller (GM) counter or NaI scintillator.

  • Disposal:

    • If radiation < Background: Deface all radioactive labels and dispose of as Chemical Waste (See Section 3).

    • If radiation > Background: Contact your Radiation Safety Officer (RSO) immediately.

Operational Decision Matrix

The following diagram illustrates the logical flow for disposing of 2-Iodo-N-isopropylbenzamide, ensuring compliance with both chemical and radiological regulations.

DisposalWorkflow Start Waste Generation: 2-Iodo-N-isopropylbenzamide IsRadio Is the compound Radiolabeled? Start->IsRadio Decay Decay-in-Storage (10 Half-Lives) IsRadio->Decay Yes Form Physical State? IsRadio->Form No (Cold) Survey Survey Waste (GM Counter) Decay->Survey CheckLevels Levels > Background? Survey->CheckLevels RadWaste Dispose as RADIOACTIVE WASTE CheckLevels->RadWaste Yes CheckLevels->Form No (Declassified) SolidWaste Solid Waste Stream (Label: Toxic Solid) Form->SolidWaste Bulk Solid LiquidWaste Dissolve in MeOH/DMSO Form->LiquidWaste Trace/Rinsate HaloStream Add to HALOGENATED Solvent Carboy LiquidWaste->HaloStream

Figure 1: Decision tree for the segregation and disposal of iodinated benzamides, accounting for both chemical and radiological hazards.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Iodobenzamide derivatives. MilliporeSigma.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste.[2][3] EPA.gov. Link

  • Centers for Disease Control and Prevention (CDC). (2015). Radioiodine: Emergency Preparedness and Response. CDC.gov. Link

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. OSHA.gov. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.